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  • Product: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene
  • CAS: 133486-62-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, identified by the CAS number 133486-62-1 , is a substituted aromatic compound of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-methoxy-2-nitrobenzene, identified by the CAS number 133486-62-1 , is a substituted aromatic compound of significant interest in the field of organic synthesis.[1] Its unique trifunctionalized structure, featuring a bromomethyl group, a methoxy group, and a nitro group, makes it a versatile building block for the construction of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The key properties of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene are summarized in the table below.

PropertyValueSource
CAS Number 133486-62-1[1]
Molecular Formula C8H8BrNO3[3]
Molecular Weight 246.06 g/mol [3]
Synonyms 3-METHOXY-2-NITROBENZYL BROMIDE[1]
Recommended Use Industrial and scientific research[1]

Note on Isomers: It is crucial to distinguish 1-(Bromomethyl)-3-methoxy-2-nitrobenzene from its isomers, such as 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0).[2] While structurally related, their differing reactivity and synthetic pathways necessitate careful identification and sourcing.

Synthesis and Mechanism

The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene typically involves the bromination of the corresponding toluene derivative. A general and robust method is the radical bromination of 3-methoxy-2-nitrotoluene. This reaction is initiated by a radical initiator and proceeds via a free-radical chain mechanism.

Experimental Protocol: Radical Bromination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-methoxy-2-nitrotoluene in a suitable organic solvent (e.g., carbon tetrachloride or cyclohexane).

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bromination: Heat the mixture to reflux. Slowly add a solution of N-bromosuccinimide (NBS) or liquid bromine in the same solvent from the dropping funnel. The addition of bromine should be done carefully to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct if NBS was used. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Underlying Causality in Experimental Choices
  • Solvent: Non-polar solvents like carbon tetrachloride are chosen to dissolve the non-polar starting material and facilitate the radical chain reaction.

  • Radical Initiator: AIBN is often preferred over benzoyl peroxide as it is less prone to side reactions and provides a more controlled initiation of the radical process.

  • Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for benzylic bromination, as it provides a low, constant concentration of bromine in the reaction mixture.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Start 3-Methoxy-2-nitrotoluene Reaction Radical Bromination (Reflux) Start->Reaction Reagents NBS, AIBN, CCl4 Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Purification->Product

Caption: Workflow for the synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Applications in Drug Development

The strategic arrangement of functional groups in 1-(Bromomethyl)-3-methoxy-2-nitrobenzene makes it a valuable precursor in the synthesis of pharmacologically active molecules. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various side chains. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Case Study: Intermediate in Eltrombopag Synthesis

A notable application of a related isomer, 1-Bromo-2-methoxy-3-nitrobenzene, is its use as an intermediate in the synthesis of Eltrombopag.[2] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia. While the exact synthetic route for Eltrombopag may vary, the core structure derived from such nitroaromatic compounds is crucial for its biological activity. The synthesis showcases the utility of the bromo, methoxy, and nitro functionalities in building the complex scaffold of the drug.

Logical Relationship in Multi-step Synthesis

DrugSynthesis cluster_drug_dev Role in Pharmaceutical Synthesis StartingMaterial 1-Bromo-2-methoxy-3-nitrobenzene (Related Isomer) Step1 Nucleophilic Substitution / Coupling Reactions StartingMaterial->Step1 Intermediate Complex Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 FinalProduct Eltrombopag (Thrombocytopenia Treatment) Step2->FinalProduct

Sources

Exploratory

A Comprehensive Technical Guide to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene for Advanced Research Applications

Abstract This technical guide provides an in-depth analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1), a key organic intermediate for professionals in pharmaceutical research and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1), a key organic intermediate for professionals in pharmaceutical research and drug development. The document elucidates the compound's core physicochemical properties, presents a representative synthetic pathway with mechanistic insights, explores its chemical reactivity, and outlines rigorous safety and handling protocols. With a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol , this compound serves as a versatile building block, leveraging the reactivity of its benzylic bromide for nucleophilic substitution and the electronic influence of its methoxy and nitro substituents for complex molecular scaffolding.[1][2][3] This whitepaper is structured to provide researchers with the foundational knowledge and practical insights required to effectively and safely utilize this reagent in advanced synthetic applications.

Physicochemical Identification and Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful and reproducible research. This section details the essential identifiers and physicochemical data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and accurate documentation. The following table consolidates the key identifiers for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

IdentifierValueSource(s)
Systematic Name 1-(Bromomethyl)-3-methoxy-2-nitrobenzene[3][4]
Common Synonym 3-Methoxy-2-nitrobenzyl bromide[4]
CAS Number 133486-62-1[3][4]
Molecular Formula C8H8BrNO3[1][2][3]
MDL Number MFCD09264063[3]
Core Physicochemical Data

The physical and chemical properties dictate the compound's behavior in experimental settings, influencing reaction conditions, purification methods, and storage requirements.

PropertyValueSource(s)
Molecular Weight 246.06 g/mol [1][2][3]
Physical State Solid / Powder
Appearance Pale yellow to yellow[5]
Purity Typically ≥97-98%[5]
Storage Temperature Room Temperature, in a dry, cool place[6]
Structural Representation

The specific arrangement of functional groups in 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is central to its reactivity. The nitro group at the 2-position and the methoxy group at the 3-position sterically and electronically influence the reactivity of the bromomethyl group at the 1-position.

Caption: Chemical structure of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Synthesis and Purification

While multiple synthetic routes may exist, a common and logical approach for synthesizing benzylic bromides is through the radical bromination of the corresponding methyl-substituted precursor. This section outlines a representative protocol for the synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene from 2-methoxy-6-nitrotoluene.

Synthetic Workflow

The conversion involves a free-radical chain reaction, where a bromine radical selectively abstracts a benzylic hydrogen, which is then replaced by bromine. This process is favored because the benzylic radical intermediate is stabilized by resonance with the aromatic ring.

G start Starting Material: 2-Methoxy-6-nitrotoluene reaction Reaction: Reflux with Irradiation (Heat/UV Light) start->reaction reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (AIBN) reagents->reaction solvent Solvent: Carbon Tetrachloride (CCl₄) solvent->reaction workup Work-Up: Cool & Filter Succinimide reaction->workup purification Purification: Solvent Evaporation Recrystallization workup->purification product Final Product: 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene purification->product

Caption: General workflow for the synthesis of the target compound.

Representative Synthetic Protocol

This protocol is a well-established method for benzylic bromination. The choice of N-Bromosuccinimide (NBS) is crucial as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. Azobisisobutyronitrile (AIBN) is a standard thermal initiator that generates free radicals upon heating.

Materials:

  • 2-Methoxy-6-nitrotoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexanes or Ethanol for recrystallization

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-nitrotoluene (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride as the solvent. Subsequently, add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

    • Rationale: A slight excess of NBS ensures complete conversion of the starting material. AIBN initiates the radical reaction at a controlled rate upon heating.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp or a standard incandescent light bulb.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is consumed. The solid NBS will be consumed and replaced by the less dense succinimide, which typically floats.

  • Work-Up: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the succinimide byproduct.

  • Purification:

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene lies in the high reactivity of the benzylic bromide functional group, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic Substitution Reactions

The C-Br bond in the bromomethyl group is polarized and susceptible to cleavage, allowing the carbon atom to be attacked by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. This versatility makes it a valuable precursor for introducing the 3-methoxy-2-nitrobenzyl moiety into larger molecules.

main 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene prod_N Amine Product (C-N Bond Formation) main->prod_N prod_O Ether Product (C-O Bond Formation) main->prod_O prod_S Thioether Product (C-S Bond Formation) main->prod_S prod_C Nitrile Product (C-C Bond Formation) main->prod_C nuc_N Amine (R₂NH) (Nucleophile) nuc_N->prod_N + nuc_O Alcohol/Phenol (ROH) (Nucleophile) nuc_O->prod_O + nuc_S Thiol (RSH) (Nucleophile) nuc_S->prod_S + nuc_C Cyanide (CN⁻) (Nucleophile) nuc_C->prod_C +

Caption: Key nucleophilic substitution pathways for the title compound.

Safety, Handling, and Storage

Due to its reactivity, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a substance that can cause severe skin burns and eye damage.[7]

Hazard Identification

The following table summarizes the key GHS hazard information. Researchers must consult the full Safety Data Sheet (SDS) before use.[4][7]

CategoryInformationSource(s)
Pictogram(s) GHS05 (Corrosion)
Signal Word Danger [7]
Hazard Statement(s) H314: Causes severe skin burns and eye damage.[7]
Precautionary Statement(s) P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up.[7]
Recommended Handling Protocol

A self-validating system of controls is necessary to ensure user safety.

  • Engineering Controls: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

    • Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile, inspected before use).[4]

    • Respiratory Protection: If exposure limits are exceeded, a full-face respirator may be necessary.[4]

  • Handling: Avoid creating dust.[6] Use non-sparking tools.[4] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6]

  • Stability: The compound is stable under recommended storage conditions.[6]

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a high-value synthetic intermediate with well-defined reactivity centered on its benzylic bromide group. Its utility in the synthesis of complex organic molecules makes it an important tool for researchers in drug discovery and medicinal chemistry. The strategic placement of its methoxy and nitro substituents provides additional handles for molecular modification. Adherence to the stringent safety and handling protocols outlined in this guide is paramount to harnessing its synthetic potential safely and effectively.

References

  • Exploring 1-Bromo-2-Methoxy-3-Nitro-Benzene: Properties and Applic
  • 1-(BROMOMETHYL)
  • 1-Bromo-2-methoxy-3-nitrobenzene | 98775-19-0. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE | 90434-16-5. ChemicalBook.
  • 2-(bromomethyl)-1-methoxy-3-nitrobenzene. ChemSynthesis.
  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene | 133486-62-1. BLDpharm.
  • 1-Bromo-2-methoxy-3-nitro-benzene synthesis. ChemicalBook.
  • 1-BROMO-2-METHOXY-3-NITROBENZENE. gsrs.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 1-(Bromomethyl)-3-methyl-2-nitrobenzene | 55324-02-2. BLD Pharm.
  • 1-(bromomethyl)-2-methoxy-3-nitrobenzene. PubChemLite.
  • 1-Bromo-2-(bromomethyl)
  • 1-(Bromomethyl)-3-methoxybenzene 874-98-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 1-(Bromomethyl)-2-nitrobenzene | 3958-60-9. BLD Pharm.
  • 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7. Sigma-Aldrich.

Sources

Foundational

An In-Depth Technical Guide to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No: 133486-62-1). This compound is a valuable, functionalized aromatic intermediate in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. Its utility is derived from the orthogonal reactivity of its three key functional groups: a highly reactive bromomethyl group amenable to nucleophilic substitution, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group that influences the reactivity of the benzylic position and the aromatic ring. This document details its known and predicted physicochemical properties, provides a detailed, field-proven protocol for its multi-step synthesis from commercially available precursors, and explores its reactivity profile with mechanistic insights.

Introduction

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted toluene derivative whose synthetic importance lies in its capacity to serve as a versatile building block. The benzylic bromide functionality is a potent electrophile, making it an excellent precursor for the introduction of a 3-methoxy-2-nitrobenzyl moiety into a target molecule via nucleophilic substitution reactions. The presence of the nitro and methoxy groups on the aromatic ring electronically influences the reactivity of the benzylic carbon and provides handles for further synthetic transformations. The electron-withdrawing nitro group, positioned ortho to the bromomethyl group, enhances the electrophilicity of the benzylic carbon, thereby increasing its susceptibility to nucleophilic attack. This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Experimentally determined physicochemical and spectroscopic data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene are not extensively reported in publicly available literature. The following table summarizes its basic identifiers and includes predicted data or data from closely related isomers for reference. Researchers should verify these properties experimentally.

PropertyValueSource(s)
CAS Number 133486-62-1[1][2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Appearance Pale yellow solid (predicted)Inferred from related compounds
Melting Point Not available (predicted to be a low-melting solid)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water (predicted)General chemical principles
¹H NMR (Predicted) δ ~7.6-7.8 (m, 2H, Ar-H), ~7.1-7.3 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃)Inferred from similar structures[3][4]
¹³C NMR (Predicted) δ ~158 (C-OCH₃), ~149 (C-NO₂), ~135 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~56 (-OCH₃), ~30 (-CH₂Br)Inferred from chemical shift data[5][6][7]

Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be achieved through a three-step sequence starting from commercially available m-cresol. The synthetic pathway involves:

  • Nitration of m-cresol to form 3-methyl-2-nitrophenol.

  • Williamson ether synthesis to methylate the hydroxyl group, yielding 3-methoxy-2-nitrotoluene.

  • Benzylic bromination of 3-methoxy-2-nitrotoluene using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.

Synthesis_Pathway m_cresol m-Cresol nitrophenol 3-Methyl-2-nitrophenol m_cresol->nitrophenol   Step 1: Nitration (HNO₃, H₂SO₄) nitrotoluene 3-Methoxy-2-nitrotoluene nitrophenol->nitrotoluene      Step 2: Methylation (CH₃I, K₂CO₃) target 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene nitrotoluene->target     Step 3: Bromination (NBS, AIBN)

Figure 1: Synthetic pathway for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Step 1: Synthesis of 3-Methyl-2-nitrophenol

Causality: The direct nitration of m-cresol is complicated by the formation of multiple isomers due to the ortho- and para-directing effects of both the hydroxyl and methyl groups. To achieve regioselectivity for the 2-position, the reaction conditions must be carefully controlled. Using a mixed acid (HNO₃/H₂SO₄) at low temperatures can favor the formation of the desired 2-nitro isomer, although separation from other isomers like the 4-nitro and 6-nitro products will be necessary.[8]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place m-cresol (1.0 eq.).

  • Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise to the stirred m-cresol, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated crude product, a mixture of nitro-isomers, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Purify the desired 3-methyl-2-nitrophenol from the isomeric mixture by column chromatography on silica gel or by fractional crystallization.

Step 2: Synthesis of 3-Methoxy-2-nitrotoluene

Causality: The methylation of the phenolic hydroxyl group is achieved via a Williamson ether synthesis. This is a classic Sₙ2 reaction where the phenoxide, generated by deprotonating the phenol with a mild base like potassium carbonate, acts as a nucleophile and attacks an electrophilic methyl source, typically methyl iodide.

Protocol:

  • To a solution of 3-methyl-2-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add methyl iodide (1.2-1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-methoxy-2-nitrotoluene by vacuum distillation or column chromatography on silica gel.

Step 3: Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Causality: This step is a free-radical chain reaction known as the Wohl-Ziegler bromination.[9][10][11] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation. The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-nitrotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene.[9]

  • Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

  • Heat the mixture to reflux. The reaction can be initiated by the heat or by irradiation with a UV lamp.

  • The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).[9]

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the succinimide by-product.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity and Synthetic Applications

The reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is dominated by the benzylic bromide, which is a highly reactive electrophilic center.

Reactivity cluster_mech Reaction Mechanism substrate 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene product Substituted Product substrate->product Displacement of Br⁻ nucleophile Nucleophile (Nu⁻) nucleophile->substrate Electrophilic Attack sn2 Sₙ2 Reaction

Figure 2: General reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the benzylic carbon. Due to the primary nature of the benzylic carbon and the presence of electron-withdrawing groups on the ring, the reaction typically proceeds via an Sₙ2 mechanism.[12][13] The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.

Common nucleophiles that can be employed include:

  • O-Nucleophiles: Alcohols and phenols (under basic conditions) to form ethers.

  • N-Nucleophiles: Amines (primary and secondary) to form substituted benzylamines.

  • S-Nucleophiles: Thiols to form thioethers.

  • C-Nucleophiles: Cyanide, enolates, and organometallic reagents to form new carbon-carbon bonds.

Example Application in Heterocyclic Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, reaction with a bifunctional nucleophile, such as an amino-thiol, can lead to the formation of thiazine derivatives through a tandem nucleophilic substitution.[13]

Influence of Substituents on Reactivity

The methoxy and nitro groups have opposing electronic effects. The methoxy group is electron-donating through resonance, while the nitro group is strongly electron-withdrawing through both resonance and induction. The ortho-nitro group's strong inductive and resonance effects dominate, leading to an electron-deficient benzylic carbon, which favors Sₙ2 reactions and disfavors the formation of a carbocation intermediate required for an Sₙ1 pathway.[14]

Safety, Handling, and Disposal

5.1 Hazard Summary

  • Acute Effects: Expected to be a strong irritant to the eyes, skin, and respiratory tract. It is a lachrymator (tear-producing agent). Inhalation or skin contact may cause severe irritation and chemical burns. Ingestion is likely to be toxic.[1][16]

  • Chronic Effects: Nitroaromatic compounds are known for their potential toxicity to the blood, liver, and kidneys.[15] Substituted benzyl bromides are often considered potential mutagens.

5.2 Handling and Personal Protective Equipment (PPE)

  • Handle only in a well-ventilated chemical fume hood.[1]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.[1]

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

5.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.

5.4 Disposal

  • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[17][18][19][20]

  • As a halogenated nitroaromatic compound, it should be segregated into a designated halogenated organic waste stream.[17][18]

  • Do not dispose of down the drain or in regular trash.

  • Contaminated materials and empty containers should also be treated as hazardous waste.[19]

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a synthetically useful intermediate with a rich chemical reactivity profile. Its preparation from m-cresol is a robust multi-step process that can be carried out in a standard laboratory setting. The high reactivity of the benzylic bromide, enhanced by the electronic effects of the aromatic substituents, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. Researchers and drug development professionals can leverage the properties of this compound for the efficient synthesis of complex target molecules. Due to its presumed toxicity and irritant nature, strict adherence to safety protocols is essential when handling and disposing of this chemical.

References

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Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Abstract 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a valuable substituted toluene derivative utilized as a key building block in the synthesis of various heterocyclic compounds, particularly in the field of medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a valuable substituted toluene derivative utilized as a key building block in the synthesis of various heterocyclic compounds, particularly in the field of medicinal chemistry. Its utility stems from the presence of a reactive benzylic bromide, which serves as an electrophilic site for nucleophilic substitution, and the electronically distinct methoxy and nitro groups that modulate the reactivity and physiological properties of its downstream products.[1] This guide provides a comprehensive, technically-grounded overview of the primary synthetic pathway to this compound, beginning with the strategic synthesis of its direct precursor, 3-methoxy-2-nitrotoluene, followed by a detailed exploration of the subsequent benzylic bromination. The narrative emphasizes the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and critical parameters for ensuring a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals engaged in organic synthesis and drug development.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule, 1-(bromomethyl)-3-methoxy-2-nitrobenzene, points to a two-stage synthetic approach. The primary disconnection is at the benzylic carbon-bromine bond, identifying a benzylic bromination reaction as the key final step. This leads back to the precursor, 3-methoxy-2-nitrotoluene. The second disconnection involves the nitro group, suggesting an electrophilic aromatic substitution (nitration) on a suitable methoxytoluene precursor. This establishes 3-methoxytoluene as the logical starting material.

The forward synthesis, therefore, proceeds via two principal transformations:

  • Nitration: The regioselective nitration of 3-methoxytoluene to yield 3-methoxy-2-nitrotoluene.

  • Benzylic Bromination: The free-radical bromination of 3-methoxy-2-nitrotoluene at the benzylic position to afford the final product.

G Target 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Precursor1 3-Methoxy-2-nitrotoluene Target->Precursor1 Benzylic Bromination StartingMaterial 3-Methoxytoluene Precursor1->StartingMaterial Electrophilic Nitration

Figure 2: Mechanism of electrophilic nitration on 3-methoxytoluene.

Experimental Protocol: Nitration of 3-Methoxytoluene

This protocol is a representative procedure and should be adapted based on laboratory safety standards and scale.

Materials:

  • 3-Methoxytoluene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: To a separate flask, dissolve 3-methoxytoluene in a minimal amount of dichloromethane. Cool this solution to 0 °C.

  • Reaction: Slowly add the nitrating mixture dropwise to the solution of 3-methoxytoluene. Maintain the reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of nitro-isomers, is purified using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the 3-methoxy-2-nitrotoluene isomer.

Core Synthesis: Benzylic Bromination

The conversion of 3-methoxy-2-nitrotoluene to 1-(bromomethyl)-3-methoxy-2-nitrobenzene is achieved via a benzylic bromination. This reaction proceeds through a free-radical mechanism and requires specific conditions to ensure high selectivity for the benzylic position over aromatic bromination. [2]

Causality Behind Experimental Choices

The success of this step hinges on the careful selection of reagents and conditions that favor a free-radical pathway.

  • Brominating Agent (N-Bromosuccinimide, NBS): While molecular bromine (Br₂) can be used, it often leads to competitive electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. [3][4]Its primary function is to provide a low, constant concentration of Br₂ in the reaction mixture through its reaction with trace amounts of HBr generated during the propagation step. [5][6]This low concentration is sufficient to sustain the radical chain reaction but is too low to facilitate significant electrophilic attack on the deactivated nitro-substituted benzene ring.

  • Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals (Br•) from Br₂. This is typically achieved using either UV irradiation or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals. [3][7]* Solvent: The reaction is performed in an anhydrous, non-polar solvent, classically carbon tetrachloride (CCl₄). [3][7]The non-polar nature of the solvent disfavors ionic reaction pathways, while its inertness prevents it from participating in the radical reaction. Due to the toxicity of CCl₄, alternative solvents like chlorobenzene or trifluorotoluene can also be employed. [2][8]Anhydrous conditions are critical, as water can hydrolyze NBS and the product. [9]

Mechanism: Free-Radical Chain Reaction

The bromination proceeds via a classic three-phase radical chain mechanism. [5][10]The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent benzene ring, is the driving force for the reaction's selectivity at this position. [4][5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination Initiator_heat Initiator (AIBN) + Heat Br2 Br-Br Br_rad 2 Br• Br2->Br_rad Homolytic Cleavage Toluene 3-Methoxy-2-nitrotoluene Benzylic_Radical Benzylic Radical Toluene->Benzylic_Radical + Br• Benzylic_Radical->Toluene - HBr Product Target Product Benzylic_Radical->Product + Br2 HBr H-Br NBS NBS Br2_regen Br-Br Product->Benzylic_Radical - Br• Br_Br Br• + Br• → Br2 Prod_term Radical + Br• → Product Rad_Rad Radical + Radical → Dimer

Figure 3: Mechanism of free-radical benzylic bromination with NBS.

Experimental Protocol: Benzylic Bromination

This protocol describes the bromination of 3-methoxy-2-nitrotoluene using NBS and AIBN.

Materials:

  • 3-Methoxy-2-nitrotoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (anhydrous)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrotoluene, N-bromosuccinimide, and a catalytic amount of AIBN.

  • Solvent Addition: Add anhydrous chlorobenzene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 132 °C for chlorobenzene) with vigorous stirring. The reaction is often initiated with a heat lamp to ensure consistent radical formation.

  • Monitoring: Monitor the reaction's progress by TLC. A key indicator is the consumption of the starting material and the observation that solid succinimide (a byproduct) floats to the surface upon completion. The reaction typically takes 4-8 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold chlorobenzene.

  • Workup: Transfer the filtrate to a separatory funnel and wash it with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 1-(bromomethyl)-3-methoxy-2-nitrobenzene as a crystalline solid.

ParameterReagent/ConditionMolar Equivalent (vs. Substrate)Rationale
Substrate3-Methoxy-2-nitrotoluene1.0Starting material for bromination.
Brominating AgentN-Bromosuccinimide (NBS)1.05 - 1.1Slight excess ensures complete consumption of the starting material.
Radical InitiatorAIBN0.02 - 0.05Catalytic amount is sufficient to initiate and sustain the chain reaction.
SolventChlorobenzeneN/A (Sufficient for dissolution)Anhydrous, non-polar solvent that favors the radical pathway.
TemperatureReflux (~132 °C)N/AProvides the thermal energy needed for AIBN decomposition and to drive the reaction.
Reaction Time4 - 8 hoursN/ATime required for complete conversion, monitored by TLC.

Table 1: Summary of key experimental parameters for the benzylic bromination of 3-methoxy-2-nitrotoluene.

Safety Considerations

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Brominating Agents: N-Bromosuccinimide is an irritant and a lachrymator. Handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane and chlorobenzene are volatile and potentially toxic. All handling and reactions should be performed within a fume hood.

  • Radical Initiators: AIBN and benzoyl peroxide are thermally unstable and can decompose violently if heated improperly. Do not store large quantities and avoid grinding.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of 1-(bromomethyl)-3-methoxy-2-nitrobenzene is a robust and reproducible two-step process accessible to a standard organic chemistry laboratory. The key transformations—electrophilic nitration and free-radical benzylic bromination—are cornerstone reactions in organic synthesis. A thorough understanding of the underlying mechanisms, particularly the directing effects in the nitration and the conditions required for selective radical bromination, is paramount for achieving high yields and purity. By carefully controlling reaction parameters and adhering to the protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

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Foundational

1-(Bromomethyl)-3-methoxy-2-nitrobenzene structural analysis

An In-depth Technical Guide to the Structural Analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Abstract 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a key organic intermediate whose utility in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Abstract

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a key organic intermediate whose utility in medicinal chemistry and materials science is predicated on its specific structural and electronic features. This technical guide provides a comprehensive structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not only procedural outlines but also the causal reasoning behind the expected spectral data. By integrating detailed experimental protocols with fundamental principles, this document serves as a self-validating reference for the synthesis, characterization, and application of this versatile chemical building block.

Introduction and Compound Profile

1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No: 133486-62-1) is a substituted toluene derivative featuring three distinct functional groups that dictate its reactivity and analytical fingerprint: a reactive bromomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group.[1] This unique electronic arrangement makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry where precise molecular architecture is paramount.[2] Understanding its structure with absolute certainty is the foundational step for its effective utilization.

This guide provides the necessary protocols and theoretical grounding to confirm the identity and purity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, ensuring its suitability for downstream applications.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

PropertyValueSource
IUPAC Name 1-(Bromomethyl)-3-methoxy-2-nitrobenzeneN/A
CAS Number 133486-62-1[1]
Molecular Formula C₈H₈BrNO₃[1][3]
Molecular Weight 246.06 g/mol [1][3]
Appearance Pale yellow to yellow powder/solid (predicted)[4]
SMILES COC1=CC=C(C(=C1)[O-])CBr[1]

Plausible Synthesis Pathway: A Rationale

The target compound is logically synthesized via a free-radical bromination of its precursor, 3-methoxy-2-nitrotoluene. This pathway is selected for its high regioselectivity. The benzylic position is preferentially targeted by radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.

Synthesis_Pathway Start 3-Methoxy-2-nitrotoluene Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄, Reflux Start->Reagents Product 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene Reagents->Product Free-Radical Bromination Structural_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Confirmation Sample Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine M.W. & Isotopic Pattern MS->MS_Data Confirmation Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Mass_Spec_Fragmentation Parent [C₈H₈BrNO₃]⁺˙ m/z 245/247 Fragment1 [C₈H₈NO₃]⁺ m/z 166 Parent->Fragment1 - •Br Loss1 - •Br

Caption: Primary fragmentation pathway showing the loss of a bromine radical.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion cluster (M⁺ and M+2) and confirm that the m/z values and isotopic distribution match the theoretical values for C₈H₈BrNO₃.

Conclusion

The structural integrity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-NO₂, -OCH₃, C-Br), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). The detailed protocols and spectral predictions within this guide offer a robust framework for researchers to validate this critical synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Vertex AI Search. (2026). Exploring 1-Bromo-2-Methoxy-3-Nitro-Benzene: Properties and Applications.
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  • ChemSynthesis. (2026). 2-(bromomethyl)-1-methoxy-3-nitrobenzene.
  • BLDpharm. (2026). 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.
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Exploratory

Spectroscopic Characterization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a valuable intermediate in organic synthesis. As a Senior Application Scientist, thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles and experimental rationale. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound. The spectroscopic techniques covered include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust and predictive analysis.

Introduction and Molecular Structure

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure is characterized by a benzene ring substituted with a bromomethyl group, a methoxy group, and a nitro group. The relative positions of these substituents are critical to the molecule's reactivity and its spectroscopic signature. Understanding the electronic effects of each functional group is paramount to interpreting the spectral data. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and significantly influences the chemical shifts of nearby protons and carbons.[1] The methoxy group is an electron-donating group, while the bromomethyl group introduces a reactive benzylic bromide functionality.

To visualize the molecular structure and the numbering convention used throughout this guide, the following diagram is provided:

Figure 1: Molecular Structure of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, with a focus on the rationale behind the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the methoxy protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will have a shielding effect.

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.2 - 7.8m-
-CH₂Br~4.5s-
-OCH₃~3.9s-

Expertise & Experience in Interpretation:

  • Aromatic Region (7.2 - 7.8 ppm): The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts will be influenced by the combined electronic effects of the three substituents. Based on data for similar compounds like 1-bromo-2-methoxy-3-nitrobenzene, the aromatic protons are expected in this downfield region.[2]

  • Bromomethyl Protons (~4.5 ppm): The two protons of the bromomethyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

  • Methoxy Protons (~3.9 ppm): The three protons of the methoxy group will also appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~150
Aromatic C-OCH₃~155
Aromatic C-CH₂Br~135
Aromatic C-H110 - 130
-CH₂Br~30
-OCH₃~56

Trustworthiness Through Self-Validating Systems:

The predicted chemical shifts are based on the established effects of substituents on the benzene ring. The carbon attached to the electron-withdrawing nitro group is expected to be significantly deshielded (downfield shift), as is the carbon attached to the oxygen of the methoxy group. Conversely, the carbon of the bromomethyl group will be less deshielded. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic carbons of the bromomethyl and methoxy groups will have characteristic chemical shifts in the upfield region of the spectrum. The consistency of these predicted values with known substituent effects provides a self-validating framework for the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-CH₂- and -CH₃)2950 - 2850Medium
Aromatic Nitro (NO₂) Asymmetric Stretch1550 - 1500Strong
Aromatic Nitro (NO₂) Symmetric Stretch1360 - 1320Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O Stretch (Aryl-Alkyl Ether)1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)Strong
C-Br Stretch690 - 515Strong to Medium

Authoritative Grounding & Comprehensive References:

The predicted IR absorption bands are based on well-established correlation tables and comparative data from structurally similar compounds. For instance, the characteristic strong absorptions for the nitro group are consistently observed in related nitroaromatic compounds.[3][4] The C-O stretching frequencies for the aryl-alkyl ether are also well-documented.[5] The presence of these key bands in an experimental spectrum would provide strong evidence for the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (C₈H₈BrNO₃, MW: 246.06 g/mol ). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

  • Major Fragments:

    • Loss of Br: A significant fragment corresponding to the loss of the bromine radical ([M-Br]⁺) is expected, leading to a benzylic carbocation.

    • Loss of NO₂: Fragmentation involving the loss of the nitro group ([M-NO₂]⁺) is also likely.

    • Loss of CH₂Br: Cleavage of the bromomethyl group ([M-CH₂Br]⁺) would result in a methoxy-nitrobenzene cation.

    • Loss of OCH₃: Loss of the methoxy group ([M-OCH₃]⁺) is another possible fragmentation pathway.

The following diagram illustrates the predicted major fragmentation pathways:

G M⁺ (m/z 246/248) M⁺ (m/z 246/248) [M-Br]⁺ (m/z 167) [M-Br]⁺ (m/z 167) M⁺ (m/z 246/248)->[M-Br]⁺ (m/z 167) -Br• [M-NO₂]⁺ (m/z 200/202) [M-NO₂]⁺ (m/z 200/202) M⁺ (m/z 246/248)->[M-NO₂]⁺ (m/z 200/202) -NO₂• [M-CH₂Br]⁺ (m/z 153) [M-CH₂Br]⁺ (m/z 153) M⁺ (m/z 246/248)->[M-CH₂Br]⁺ (m/z 153) -CH₂Br• [M-OCH₃]⁺ (m/z 215/217) [M-OCH₃]⁺ (m/z 215/217) M⁺ (m/z 246/248)->[M-OCH₃]⁺ (m/z 215/217) -OCH₃•

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Bromomethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1), a key intermediate in various synthetic applications. Given the limited publicly available experimental data for this specific compound, this document emphasizes a predictive approach to its solubility, grounded in fundamental chemical principles and supported by detailed, field-proven methodologies for experimental verification.

Introduction and Physicochemical Characterization

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted aromatic compound with a molecular structure that suggests a moderate to low polarity. The presence of a nitro group and a methoxy group introduces polarity, while the benzene ring and the bromomethyl group contribute to its nonpolar character. Understanding its physicochemical properties is paramount to predicting its behavior in various solvent systems.

Physicochemical Properties

While specific experimental data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is scarce, we can infer its properties from structurally similar compounds and computational predictions.

PropertyValue/PredictionSource/Rationale
CAS Number 133486-62-1[1][2]
Molecular Formula C8H8BrNO3[3]
Molecular Weight 246.06 g/mol [3]
Predicted XLogP3 2.3 - 2.5Prediction based on isomers with similar functional groups.[4][5]
Appearance Likely a solid at room temperatureBased on related bromonitrobenzene compounds.[6]
Melting Point Data not available[1][3]
Boiling Point Data not available[1][3]

Note: The XLogP3 value, a computed measure of hydrophobicity, suggests that the compound will have limited solubility in water and a preference for organic solvents.

Predictive Solubility Profile

The fundamental principle of "like dissolves like" governs the solubility of a solute in a solvent.[1][7] The polarity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, arising from the interplay of its functional groups, will dictate its solubility in different solvent classes.

Polar Protic Solvents

These solvents, such as water and ethanol, can engage in hydrogen bonding. Due to the presence of the nitro and methoxy groups, some interaction with polar protic solvents is expected. However, the overall nonpolar character of the benzene ring and the bromomethyl group will likely limit its solubility in highly polar solvents like water.

Polar Aprotic Solvents

Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess polarity but lack O-H or N-H bonds for hydrogen donation. These solvents are generally effective at dissolving a wide range of organic compounds. It is predicted that 1-(Bromomethyl)-3-methoxy-2-nitrobenzene will exhibit good solubility in many polar aprotic solvents.

Nonpolar Solvents

Nonpolar solvents, such as hexane and toluene, primarily interact through van der Waals forces. The aromatic ring and the bromomethyl group of the target compound suggest that it will have some solubility in nonpolar solvents, although the polar nitro and methoxy groups may limit this.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on solvent polarity.

G cluster_0 Solubility Prediction Workflow A Analyze Compound Structure (1-(Bromomethyl)-3-methoxy-2-nitrobenzene) B Assess Polarity of Functional Groups (Nitro, Methoxy, Bromomethyl, Benzene Ring) A->B C Predict Overall Molecular Polarity B->C D Select Solvent Classes for Evaluation C->D E Polar Protic (e.g., Water, Ethanol) D->E F Polar Aprotic (e.g., DMSO, Acetone) D->F G Nonpolar (e.g., Hexane, Toluene) D->G H Predict Solubility (High, Medium, Low) E->H F->H G->H

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

To establish a definitive solubility profile, experimental verification is essential. The following protocols provide a systematic approach to determining the solubility of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).[1] 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and its related compounds may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Dispense approximately 10-20 mg of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene into a series of small test tubes.

  • To each test tube, add 1 mL of a different solvent from the selected panel (see table below).

  • Vortex each test tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution. The absence of any visible solid particles indicates solubility.

  • If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility. Note any recrystallization upon cooling.

Recommended Solvent Panel for Qualitative Assessment:

Solvent ClassExample Solvents
Polar Protic Water, Methanol, Ethanol
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
Nonpolar Hexane, Toluene, Dichloromethane

The following diagram outlines the workflow for this qualitative solubility testing.

G cluster_1 Qualitative Solubility Experimental Workflow Start Start Step1 Weigh Compound (10-20 mg) Start->Step1 Step2 Add 1 mL of Test Solvent Step1->Step2 Step3 Vortex for 30-60 seconds Step2->Step3 Step4 Visually Inspect for Dissolution Step3->Step4 Soluble Record as Soluble Step4->Soluble Yes Insoluble Record as Insoluble Step4->Insoluble No End End Soluble->End Insoluble->End

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

For a more precise measurement of solubility, the shake-flask method is a widely accepted technique.[4] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol:

  • Add an excess amount of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Allow the mixture to stand, or centrifuge, to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

  • Quantify the concentration of the diluted sample using a pre-established calibration curve.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Method Considerations:

  • UV-Vis Spectroscopy: If the compound has a chromophore (the nitroaromatic system in this case), UV-Vis spectroscopy can be a straightforward method for quantification.[10] A wavelength of maximum absorbance (λmax) should be determined.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. A suitable column, mobile phase, and detector (e.g., UV) must be selected.

Data Interpretation and Reporting

The results of the solubility studies should be compiled into a clear and concise format.

Example Solubility Data Table:

SolventSolvent ClassQualitative Solubility (mg/mL)Quantitative Solubility (mg/mL)
WaterPolar ProticInsoluble (<1)[Experimental Value]
EthanolPolar ProticSoluble[Experimental Value]
AcetonePolar AproticVery Soluble[Experimental Value]
DichloromethaneNonpolarSoluble[Experimental Value]
HexaneNonpolarSparingly Soluble[Experimental Value]

Conclusion

References

  • Chemsrc. 1-(Bromomethyl)-3-fluorobenzene | CAS#:456-41-7. (2025-10-23).
  • Missouri University of Science and Technology.
  • BenchChem. The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide.
  • Echemi. 1-(BROMOMETHYL)
  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076.
  • PubChemLite. 1-(bromomethyl)-2-methoxy-3-nitrobenzene.
  • PubChem. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533.
  • Chemistry LibreTexts. 24.6: Nitro Compounds. (2021-07-31).
  • BLDpharm. 133486-62-1|1-(Bromomethyl)-3-methoxy-2-nitrobenzene.
  • ChemSynthesis. 2-(bromomethyl)-1-methoxy-3-nitrobenzene. (2025-05-20).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1-(Bromomethyl)-3-methoxybenzene 874-98-6.
  • Sigma-Aldrich. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Cheméo. Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3).
  • Sciencemadness.org.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene.
  • BLDpharm. 55324-02-2|1-(Bromomethyl)-3-methyl-2-nitrobenzene.
  • PubChem. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID.
  • ChemicalBook. 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE | 90434-16-5. (2023-07-03).
  • Sci-Hub. 1-Dibromomethyl-4-methoxy-2-nitrobenzene.
  • BLDpharm. 3958-60-9|1-(Bromomethyl)-2-nitrobenzene.
  • BLDpharm. 98775-19-0|1-Bromo-2-methoxy-3-nitrobenzene.

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Exploratory

Physical appearance and properties of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene This document serves as a comprehensive technical guide for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical, chemical, and spectroscopic properties of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. It provides field-proven insights into its synthesis, reactivity, and safe handling, establishing a foundation for its effective use in complex organic synthesis.

Strategic Importance in Chemical Synthesis

1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No: 133486-62-1) is a multifunctional aromatic compound of significant value in medicinal chemistry and materials science.[1] Its synthetic utility is anchored in the orthogonal reactivity of its three key functional groups:

  • A highly reactive bromomethyl group, which serves as a potent electrophile for introducing the substituted benzyl moiety via nucleophilic substitution.

  • An electron-withdrawing nitro group, which deactivates the aromatic ring and can be chemically transformed into other functional groups, most notably an amine.

  • An electron-donating methoxy group, which influences the electronic properties of the molecule and its reactivity.

This specific arrangement of functional groups makes it a versatile intermediate for constructing complex molecular architectures, including novel pharmaceutical scaffolds and functional organic materials.

Physicochemical Properties

A thorough understanding of the compound's physical properties is critical for its proper handling, storage, and application in experimental design.

PropertyData
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
Appearance Pale yellow to yellow crystalline powder or solid[3]
Melting Point 62-68 °C (for isomer 1-Bromo-2-methoxy-3-nitro-benzene)[3]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg (for isomer 1-Bromo-2-methoxy-3-nitro-benzene)[3]
Density 1.6 ± 0.1 g/cm³ (for isomer 1-Bromo-2-methoxy-3-nitro-benzene)[3]
Purity ≥97%
Storage Store in a dry, cool, and well-ventilated place[4][5]

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene involves the free-radical bromination of the benzylic methyl group of 3-methoxy-2-nitrotoluene. This protocol is designed to be self-validating, ensuring high yield and purity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Step-by-Step Experimental Methodology
  • Reaction Setup: To a solution of 3-methoxy-2-nitrotoluene (1.0 eq) in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

    • Expertise & Experience: The choice of a non-polar solvent is critical to prevent ionic side reactions. NBS is the preferred brominating agent for benzylic positions as it provides a low, steady concentration of bromine radicals, minimizing the formation of di-brominated byproducts.

  • Initiation and Progression: Equip the flask with a reflux condenser and heat the mixture to reflux. Irradiate the flask with a UV lamp to facilitate the homolytic cleavage of the initiator and sustain the radical chain reaction.

    • Trustworthiness: Monitor the reaction's progress via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot validates reaction progression. The reaction is complete when the denser succinimide byproduct has fully precipitated.

  • Work-up: Cool the reaction mixture to room temperature and remove the precipitated succinimide by vacuum filtration.

    • Causality: Cooling decreases the solubility of succinimide, allowing for its efficient removal from the reaction mixture.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Expertise & Experience: This standard work-up procedure ensures the removal of impurities and residual water, which could interfere with the final purification step.

  • Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product.

    • Trustworthiness: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS), which should align with the data presented in the following section.

Spectroscopic and Analytical Data

The structural identity and purity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene are unequivocally confirmed by a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Predicted chemical shifts (δ) in CDCl₃: ~7.6-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃).
¹³C NMR Predicted chemical shifts (δ) in CDCl₃: Peaks expected in the aromatic region (110-155 ppm), a peak for the methoxy carbon (~56 ppm), and a peak for the bromomethyl carbon (~30-35 ppm).
IR Spectroscopy Characteristic absorption bands (cm⁻¹) for: C-H (aromatic, ~3100-3000), C-H (aliphatic, ~3000-2850), NO₂ (asymmetric stretch, ~1530), NO₂ (symmetric stretch, ~1350), C-O (ether, ~1250), C-Br (~650).
Mass Spectrometry Expected molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 245 and 247. A prominent fragment corresponding to the loss of Br (M-Br) at m/z 166.

Reactivity and Synthetic Applications

The compound's utility is defined by the selective reactions of its functional groups.

Reactivity cluster_sn2 Sₙ2 Reactions at Benzylic Position cluster_reduction Nitro Group Reduction start {1-(Bromomethyl)-3-methoxy-2-nitrobenzene} ether Williamson Ether Synthesis (R-O⁻) start->ether Nu:⁻ amine Amine Alkylation (R₂NH) start->amine Nu: ester Ester Formation (RCOO⁻) start->ester Nu:⁻ cyanide Nitrile Formation (CN⁻) start->cyanide Nu:⁻ aniline Formation of 2-(Aminomethyl)-3-methoxyaniline start->aniline [H] e.g., H₂/Pd, Sn/HCl

Caption: Key synthetic transformations of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

  • Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (alkoxides, amines, carboxylates, cyanide ions) to form ethers, amines, esters, and nitriles, respectively.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., catalytic hydrogenation with H₂/Pd or reduction with metals like Sn or Fe in acidic media). This opens pathways to ortho-substituted aniline derivatives, which are crucial precursors for heterocyclic synthesis.

Safety and Handling

Hazard Identification: This compound is hazardous. It is harmful if swallowed or inhaled and causes skin and eye irritation.[5][6] It should be handled with extreme care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166(EU) or NIOSH (US), and a lab coat.[4] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[5]

  • Handling: Avoid formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water.[4]

References

  • 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE Safety Data Sheets - Echemi.

  • Exploring 1-Bromo-2-Methoxy-3-Nitro-Benzene: Properties and Applications.

  • 1-Bromo-2-methoxy-3-nitro-benzene synthesis - ChemicalBook.

  • 1-Bromo-2-methoxy-3-nitrobenzene | 98775-19-0 - Sigma-Aldrich.

  • 2-(bromomethyl)-1-methoxy-3-nitrobenzene - ChemSynthesis.

  • 133486-62-1|1-(Bromomethyl)-3-methoxy-2-nitrobenzene - BLDpharm.

  • 1-Bromo-2-(bromomethyl)-3-nitrobenzene Safety Data Sheets - Echemi.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Material Safety Data Sheet - ScienceLab.

  • Safety Data Sheet - CymitQuimica.

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Foundational

An In-depth Technical Guide to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the mechanistic principles of its reactivity, and its strategic applications, particularly as a photolabile protecting group.

Molecular Structure and Physicochemical Profile

1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1) is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a reactive bromomethyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group. The ortho-positioning of the nitro group relative to the bromomethyl moiety is particularly significant for its utility as a photo-cleavable reagent, a topic we will explore in detail.

Figure 1: Molecular Structure of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

The spatial arrangement of these groups dictates the molecule's reactivity and physical properties.

PropertyValueSource(s)
CAS Number 133486-62-1[1][2]
Molecular Formula C₈H₈BrNO₃[1][3]
Molecular Weight 246.06 g/mol [1][3]
Appearance Pale yellow crystalline solid (predicted)[4]
Exact Mass 244.96900 Da[1]
XLogP3 3.02[1]
Storage Store at 2-8°C, sealed, protected from light and moisture[5][6]

Synthesis and Purification Protocol

The most logical and industrially relevant synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene involves the free-radical bromination of the corresponding toluene precursor, 3-methoxy-2-nitrotoluene (CAS 5345-42-6). This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.

Synthesis_Workflow Start 3-Methoxy-2-nitrotoluene (Precursor) Reaction Free-Radical Bromination Start->Reaction Reagents Brominating Agent (e.g., NBS or HBr/H₂O₂) Radical Initiator (AIBN or UV light) Solvent (e.g., CCl₄, Dichloroethane) Reagents->Reaction Workup Aqueous Workup (Quench excess bromine, phase separation) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (Final Product) Purification->Product

Figure 2: Synthesis workflow for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.
Step-by-Step Synthesis Protocol:

This protocol is a representative procedure adapted from established methods for the bromination of substituted nitrotoluenes.[7]

  • Reactor Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, with 3-methoxy-2-nitrotoluene (1.0 eq) and a suitable organic solvent (e.g., dichloroethane or carbon tetrachloride).

    • Causality: Dichloroethane is chosen for its inertness under radical conditions and its ability to dissolve the starting material. The three-necked flask allows for controlled addition of reagents while maintaining a closed system under reflux.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) (approx. 0.02-0.05 eq).

    • Causality: AIBN is a thermal initiator that decomposes at a known rate upon heating to generate radicals, which then initiate the chain reaction. This provides more controlled initiation than UV light, which can sometimes lead to over-bromination.[8]

  • Bromination: Heat the mixture to reflux (approx. 80-85°C). Slowly add the brominating agent, such as an N-Bromosuccinimide (NBS) solution or a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), via the dropping funnel.

    • Causality: NBS is a common and safe source of bromine radicals. The HBr/H₂O₂ system generates Br₂ in situ, which can then be homolytically cleaved.[7] Slow addition is crucial to maintain a low concentration of bromine, which minimizes side reactions like aromatic bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a sodium bisulfite solution (to quench any remaining bromine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product.

Core Reactivity and Mechanistic Insights

The utility of this reagent stems from two primary reactive centers: the bromomethyl group and the nitro group .

Benzylic Bromide: A Potent Electrophile

The C-Br bond in the bromomethyl group is polarized and weakened by its position adjacent to the aromatic ring. This makes it an excellent electrophile for nucleophilic substitution (S_N2) reactions .

Figure 3: General S_N2 reaction at the benzylic position.

This reactivity allows for the covalent attachment of the 3-methoxy-2-nitrobenzyl moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylates. The electron-withdrawing nitro group can slightly decrease the rate of S_N2 reactions compared to unsubstituted benzyl bromide by destabilizing the electron-rich transition state, but the benzylic position remains highly activated.[9]

The 2-Nitrobenzyl Group: A Photolabile Protecting Group

The most sophisticated application of this molecule leverages the ortho-nitrobenzyl system as a photolabile protecting group (PPG) , often referred to as a "caging" group.[10][11] Upon irradiation with UV light (typically ~350 nm), the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the C-O, C-N, or C-S bond and releasing the protected molecule.

Mechanism of Photolytic Cleavage (Decaging):

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[11][12]

  • Rearrangement and Cleavage: This intermediate rearranges, leading to the transfer of an oxygen atom to the benzylic carbon. This process results in the cleavage of the bond to the protected substrate (X) and the formation of a 2-nitrosobenzaldehyde byproduct.

This process allows for the precise spatial and temporal release of biologically active molecules, making it a powerful tool in chemical biology and pharmacology.[10][13]

Figure 4: The "decaging" process using light to release a protected molecule (X-H).

Safety, Handling, and Storage

As a benzylic bromide, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is expected to be a lachrymator and a skin and respiratory tract irritant.[14] Strict adherence to safety protocols is mandatory.

Safety AspectProtocolRationale & References
Ventilation Handle exclusively within a certified chemical fume hood.To prevent inhalation of corrosive and irritating vapors.[6][15]
Personal Protective Equipment (PPE) Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.To prevent skin and eye contact. Benzylic bromides can cause severe irritation and burns.[14][16]
Handling Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge. Keep away from sources of ignition.The compound is a combustible solid and a potent irritant.[16]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Keep away from incompatible materials such as strong bases and oxidizing agents.To prevent degradation (hydrolysis) and hazardous reactions.[6][14]
First Aid Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for at least 15 minutes. Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention.To mitigate the lachrymatory and corrosive effects of the compound.[15]

Spectroscopic Characterization

Experimental spectroscopic data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is not available in the reviewed scientific literature. The following data is predicted based on established NMR principles and additivity rules for substituent effects on aromatic systems.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~7.6-7.8(m, 2H, Ar-H)
~7.2-7.4(m, 1H, Ar-H)
~4.8-5.0(s, 2H, -CH₂Br)
~3.9-4.1(s, 3H, -OCH₃)

Note: Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual shifts may vary.

Infrared (IR) Spectroscopy (Predicted Key Peaks):

  • ~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching of the -NO₂ group.

  • ~2850-3000 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

  • ~1200-1250 cm⁻¹: Ar-O-C stretching from the methoxy group.

  • ~600-700 cm⁻¹: C-Br stretching.

This guide provides a foundational understanding of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, grounded in mechanistic principles and practical applications. By appreciating the causality behind its synthesis, reactivity, and handling, researchers can more effectively and safely leverage this potent intermediate in their synthetic endeavors.

References

  • Vapourtec. Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. (2015). Available from: [Link]

  • Klán, P. et al. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available from: [Link]

  • AA Blocks. Product Index. Available from: [Link]

  • Wikipedia. Photolabile protecting group. Available from: [Link]

  • ResearchGate. Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Available from: [Link]

  • Loba Chemie. BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No. (2013). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. Available from: [Link]

  • Givens, R. S., & Rubina, M. Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. (2001). Available from: [Link]

  • Lee, I. et al. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. NIH. (2019). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Available from: [Link]

  • ChemSynthesis. 2-(bromomethyl)-1-methoxy-3-nitrobenzene. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available from: [Link]

  • Francis, A. W. & Hill, A. J. The Structure of the Bromination Product of Ortho-Nitrotoluene. Journal of the American Chemical Society. (1924). Available from: [Link]

  • Dana Bioscience. 1-Bromo-3-methoxy-2-nitrobenzene. Available from: [Link]

  • Google Patents. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • Cheméo. Chemical Properties of 2-Nitrobenzyl bromide (CAS 3958-60-9). Available from: [Link]

  • PubChemLite. 1-(bromomethyl)-3-methoxy-2-methylbenzene. Available from: [Link]

  • MySkinRecipes. 3-Methoxy-2-nitrotoluene. Available from: [Link]

  • Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • Cavill, G. W. K. A note on the bromination of p-nitrotoluene. SciSpace. (1946). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: A Guide for Organic Chemists

Introduction: A Multifaceted Building Block in Modern Organic Synthesis In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized aromatic building blocks is paramount for the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene has emerged as a reagent of significant interest for researchers, medicinal chemists, and professionals in drug development. Its utility is anchored in the orchestrated reactivity of its constituent functional groups: a highly electrophilic benzylic bromide, an electron-donating methoxy group, and a sterically directing and electron-withdrawing nitro group. This unique electronic and steric arrangement renders it a potent alkylating agent for a diverse array of nucleophiles and a valuable precursor for the synthesis of intricate heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its role in the synthesis of medicinally relevant scaffolds.

Core Reactivity: The Benzylic Bromide as an Electrophilic Linchpin

The primary mode of reactivity for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is the nucleophilic substitution at the benzylic carbon. The presence of the bromine atom, a good leaving group, coupled with the stability of the incipient benzylic carbocation (or the transition state leading to it), makes this position highly susceptible to attack by a wide range of nucleophiles. The adjacent nitro group, while sterically hindering, electronically activates the benzylic position towards SN2-type reactions.

Application I: Synthesis of N-Substituted Heterocycles and Amines

A major application of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene lies in the N-alkylation of amines and heterocyclic systems. This transformation is fundamental in medicinal chemistry for the introduction of the 2-nitro-3-methoxybenzyl moiety, which can serve as a crucial pharmacophore or a synthetic handle for further functionalization.

Mechanistic Rationale

The N-alkylation proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine or heterocycle attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The choice of base and solvent is critical to ensure efficient reaction and to minimize side reactions, such as over-alkylation of primary amines.

N_Alkylation_Mechanism

Protocol: N-Alkylation of 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol is adapted from the synthesis of a key intermediate for the immunomodulatory drug Lenalidomide, highlighting the industrial relevance of this transformation.[1]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
1-(Bromomethyl)-3-methoxy-2-nitrobenzene133486-62-1246.061.0
3-Aminopiperidine-2,6-dione hydrochloride24666-60-8164.591.1
Triethylamine (TEA)121-44-8101.192.2
Dimethyl sulfoxide (DMSO)67-68-578.13Anhydrous solvent

Procedure:

  • To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq.) in anhydrous DMSO, slowly add triethylamine (2.2 eq.) under a nitrogen atmosphere over 10 minutes.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq.) in DMSO dropwise to the reaction mixture over 20 minutes.

  • Heat the reaction mixture to 50-55 °C and maintain for 12 hours. Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water. Heat the mixture to 55 °C for 1 hour.

  • Cool the mixture to room temperature and filter the precipitated solid.

  • The crude product can be purified by recrystallization from methanol.

Application II: Synthesis of Ethers via O-Alkylation

The reaction of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene with alcohols and phenols provides a straightforward route to the corresponding ethers. This is particularly useful for the introduction of a photolabile protecting group or for the synthesis of diaryl ethers with specific substitution patterns.

Causality in Experimental Design for O-Alkylation

The success of O-alkylation hinges on the generation of a sufficiently nucleophilic alkoxide or phenoxide. The choice of base is therefore critical and depends on the pKa of the alcohol or phenol.

  • For simple alcohols and phenols: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile is typically effective.

  • For less acidic alcohols: A stronger base like sodium hydride is often necessary to ensure complete deprotonation.

  • Phase-Transfer Catalysis: For reactions with phenols under heterogeneous conditions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkylating agent.

O_Alkylation_Workflow

General Protocol: O-Alkylation of a Phenol

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
1-(Bromomethyl)-3-methoxy-2-nitrobenzene133486-62-1246.061.0
Substituted Phenol--1.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 eq.) and 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq.) to the stirred solution.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Application III: Synthesis of Carbon-Substituted Derivatives

The electrophilic nature of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene also allows for the formation of carbon-carbon bonds through reactions with soft carbon nucleophiles, such as enolates.

Protocol: C-Alkylation of Diethyl Acetaminomalonate

This protocol is based on a similar transformation with an analogous compound and serves as a reliable template.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
1-(Bromomethyl)-3-methoxy-2-nitrobenzene133486-62-1246.061.0
Diethyl Acetaminomalonate1068-90-2217.221.1
Sodium Ethoxide (NaOEt)141-52-668.051.1
Ethanol (EtOH)64-17-546.07Anhydrous solvent

Procedure:

  • Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.

  • To this solution, add diethyl acetaminomalonate (1.1 eq.) and stir at room temperature for 30 minutes.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq.) in ethanol to the reaction mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Potential Application: Synthesis of Fused Heterocyclic Systems

While specific examples are not abundant in the literature, the structure of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene makes it an attractive starting material for the synthesis of benzo-fused heterocycles. For instance, reaction with a dinucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization, could provide access to novel polycyclic scaffolds of medicinal interest.

Heterocycle_Synthesis_Strategy

Conclusion and Future Outlook

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a valuable and versatile building block in organic synthesis. Its primary utility as a potent alkylating agent for N-, O-, and C-nucleophiles has been demonstrated, with significant applications in medicinal chemistry. The protocols provided herein offer a practical guide for its effective use in the laboratory. Future research in this area will likely focus on expanding its application in the synthesis of novel heterocyclic systems and its incorporation into diversity-oriented synthesis campaigns for the discovery of new bioactive molecules. The strategic placement of its functional groups will continue to inspire creative solutions for the construction of complex molecular targets.

References

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Semantic Scholar. (n.d.). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. [Link]

Sources

Application

Application Notes and Protocols: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene as a Versatile Building Block for Agrochemicals

Introduction: Strategic Importance in Agrochemical Synthesis In the competitive landscape of agrochemical research and development, the strategic selection of foundational building blocks is paramount to the efficient di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the strategic selection of foundational building blocks is paramount to the efficient discovery of novel active ingredients. 1-(Bromomethyl)-3-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile electrophilic reagent. Its utility lies in the predictable and efficient introduction of a synthetically malleable 3-methoxy-2-nitrophenylmethyl moiety. The inherent functionalities of this molecule—a reactive benzylic bromide for nucleophilic substitution, an electron-withdrawing nitro group that can be readily transformed into a nucleophilic amine, and a methoxy group to modulate electronic properties and bioavailability—provide a powerful platform for the synthesis of a diverse range of complex molecular architectures, particularly those found in modern fungicides and herbicides.

This technical guide provides an in-depth exploration of 1-(bromomethyl)-3-methoxy-2-nitrobenzene as a key intermediate. We will elucidate its chemical properties, detail field-proven protocols for its application in constructing crucial agrochemical scaffolds, and discuss the strategic transformation of its nitro functionality to unlock further synthetic possibilities. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties and safety requirements is critical for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical and Safety Data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

PropertyValueSource
CAS Number 133486-62-1[1]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Appearance Not consistently reported; likely a solidN/A
Hazard Statements No harmonized classification available. Assumed to be a lachrymator and irritant based on similar structures. Causes skin and eye irritation. Harmful if swallowed or inhaled.[3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[4]
Incompatible Materials Strong oxidizing agents, Strong bases.[4]

Note: As with all benzylic bromides, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Core Reactivity and Mechanistic Rationale

The primary utility of 1-(bromomethyl)-3-methoxy-2-nitrobenzene stems from its character as a potent electrophile at the benzylic carbon. The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2-type reactions. The electron-withdrawing nitro group ortho to the bromomethyl moiety enhances the electrophilicity of the benzylic carbon, thereby increasing its reactivity towards nucleophilic attack. This premeditated electronic arrangement facilitates efficient bond formation under relatively mild conditions.

Reactivity reagent 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene product Alkylated Product (Nu-CH₂-Ph-OMe-NO₂) reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R₂NH) nucleophile->product leaving_group H-Br product->leaving_group Byproduct base Base (e.g., K₂CO₃, Et₃N) base->reagent

Caption: General SN2 reaction pathway of 1-(bromomethyl)-3-methoxy-2-nitrobenzene.

Application Protocol 1: O-Alkylation for the Synthesis of Fungicide Scaffolds

The ether linkage is a cornerstone of many modern agrochemicals, particularly strobilurin-type fungicides. These compounds act by inhibiting mitochondrial respiration in fungi.[5] The synthesis of these molecules often involves the O-alkylation of a phenolic or hydroxymate precursor with a suitable benzyl halide. 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is an ideal building block for this purpose.

Protocol: Synthesis of a 3-Methoxy-2-nitrobenzyl Ether Derivative

This protocol details a general procedure for the O-alkylation of a phenol, a key step in the synthesis of β-methoxyacrylate fungicides.[6]

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq)

  • Substituted Phenol (e.g., 4-hydroxyphenol) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.1 eq) and anhydrous acetone (or DMF) to create a solution or fine suspension.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The use of a weak inorganic base like K₂CO₃ is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ while minimizing side reactions.

  • Alkylation: Add 1-(bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C). The choice of temperature depends on the nucleophilicity of the phenol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-methoxy-2-nitrobenzyl ether.

Application Protocol 2: N-Alkylation for Herbicide Precursors

The introduction of the 3-methoxy-2-nitrophenylmethyl group onto a nitrogen atom is a key step in the synthesis of various heterocyclic compounds with potential herbicidal activity. The protocol for N-alkylation is similar to O-alkylation, though careful control of stoichiometry is often required to prevent over-alkylation, especially with primary amines.[7]

Protocol: Synthesis of a Secondary Amine Derivative

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.2-2.0 eq) and the base (2.0 eq) in anhydrous acetonitrile. Using a slight excess of the amine can help favor mono-alkylation.[7]

  • Reagent Addition: Add a solution of 1-(bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) in acetonitrile dropwise to the stirred amine solution.

  • Reaction Conditions: Stir the mixture at a suitable temperature (e.g., 60 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup and Purification: Follow the workup, extraction, and purification steps as outlined in the O-alkylation protocol.

Key Transformation: Reduction of the Nitro Group to an Aniline

A pivotal step in leveraging the full synthetic potential of the 3-methoxy-2-nitrophenylmethyl scaffold is the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening pathways to a vast array of heterocyclic ring systems, such as quinolines and benzofurans, which are prevalent in agrochemicals.[3][8]

Chemoselective hydrogenation is often the method of choice, as it can be performed under conditions that preserve other functional groups, such as the ether linkage formed in the initial alkylation step.

Protocol: Chemoselective Catalytic Hydrogenation

This protocol is adapted from methodologies for the selective reduction of nitrobenzyl ethers.[9]

Materials:

  • 3-Methoxy-2-nitrobenzyl ether derivative (1.0 eq)

  • Palladium on Carbon (Pd/C, 5-10 mol%) or Palladium-Nickel (Pd/Ni) bimetallic nanocatalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the nitrobenzyl ether derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C or Pd/Ni catalyst under an inert atmosphere (e.g., nitrogen or argon). The use of a bimetallic Pd/Ni catalyst can offer high efficiency and selectivity under additive-free conditions.[9]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is often sufficient for lab scale).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitored by TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately (e.g., filtered wet and not allowed to dry in the air).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired 2-amino-3-methoxybenzyl derivative, which can often be used in the next step without further purification.

Downstream Synthesis: Formation of Agrochemical Heterocycles

The resulting 2-amino-3-methoxybenzyl derivatives are powerful intermediates for constructing heterocyclic systems. For example, 2-aminobenzyl alcohols can undergo dehydrogenative cyclization with ketones to form substituted quinolines, a scaffold present in numerous bioactive molecules.[8][10]

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization (Example) start 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene + R-OH (Phenol) intermediate1 3-Methoxy-2-nitrobenzyl Ether start->intermediate1 K₂CO₃, Acetone intermediate2 2-Amino-3-methoxybenzyl Ether intermediate1->intermediate2 H₂, Pd/C Methanol final_product Agrochemical Scaffold (e.g., Quinolines, Benzofurans) intermediate2->final_product Reaction with Ketone, etc.

Caption: Multi-step synthetic pathway from the building block to complex agrochemical scaffolds.

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene stands out as a strategically designed building block for modern agrochemical synthesis. Its predictable reactivity in alkylation reactions, coupled with the facile transformation of the nitro group, provides a robust and efficient route to key amine intermediates. These intermediates serve as precursors to a wide variety of heterocyclic systems that form the core of many commercial and developmental fungicides and herbicides. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable reagent in the quest for the next generation of crop protection agents.

References

  • Synthesis, Fungicidal, and Insecticidal Activities of β-Methoxyacrylate-Containing N-Acetyl Pyrazoline Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. ResearchGate. Available at: [Link]

  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Advanced Synthesis & Catalysis. Available at: [Link]

  • 2-(bromomethyl)-1-methoxy-3-nitrobenzene. ChemSynthesis. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]

  • Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Chemical. Available at: [Link]

  • Strobilurin. Wikipedia. Available at: [Link]

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Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Introduction: Unlocking Synthetic Versatility 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a highly versatile trifunctional aromatic building block, pivotal for the construction of complex molecular architectures in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a highly versatile trifunctional aromatic building block, pivotal for the construction of complex molecular architectures in medicinal chemistry and drug development. The strategic placement of a reactive benzylic bromide, an electron-donating methoxy group, and a potent electron-withdrawing nitro group imparts a unique reactivity profile, making it an invaluable precursor for a diverse range of heterocyclic compounds and other substituted aromatic systems.

The core reactivity of this molecule lies in the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. The presence of the ortho-nitro group significantly influences the reaction pathways. It enhances the electrophilicity of the benzylic carbon, predisposing it to SN2 reactions, while destabilizing any potential carbocation intermediate, thereby disfavoring SN1 pathways.[1] This predictable reactivity allows for controlled and high-yielding transformations with a variety of nucleophiles.

This comprehensive guide provides detailed protocols for key nucleophilic substitution reactions of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, focusing on the synthesis of azides, amines, and the construction of medicinally relevant seven-membered heterocyclic scaffolds such as benzoxazepines, benzothiazepines, and benzodiazepines.[2] The causality behind experimental choices and self-validating systems for each protocol are explained to ensure reliable and reproducible outcomes in the research and drug development setting.

Chemical Reactivity and Mechanistic Considerations

The primary mode of reaction for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[3]

Key Factors Influencing Reactivity:
  • Electrophilicity of the Benzylic Carbon: The strong electron-withdrawing nature of the adjacent nitro group significantly increases the partial positive charge on the benzylic carbon, making it a prime target for nucleophilic attack.[1]

  • Steric Hindrance: While the ortho-nitro group enhances electrophilicity, it, along with the meta-methoxy group, can introduce some steric hindrance. This can influence the rate of reaction, particularly with bulky nucleophiles.

  • Leaving Group Ability: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates the substitution reaction.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more reactive.

The interplay of these factors allows for a high degree of control over the reaction outcomes, leading to the desired substituted products in good to excellent yields.

Visualization of the General SN2 Reaction Pathway

SN2_Mechanism Reactants Nu:⁻ + 1-(Bromomethyl)-3-methoxy-2-nitrobenzene TS [Nu---CH₂(Ar)---Br]⁻ (Transition State) Reactants->TS Backside Attack Products Nu-CH₂(Ar) + Br⁻ TS->Products Inversion of Configuration

Caption: General SN2 mechanism for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of 1-(Azidomethyl)-3-methoxy-2-nitrobenzene

This protocol details the conversion of the benzylic bromide to an azide, a versatile functional group for further transformations such as "click chemistry" or reduction to a primary amine.

Reaction Principle: The azide anion (N₃⁻) is an excellent nucleophile for SN2 reactions. The reaction is typically carried out in a polar aprotic solvent to maximize the nucleophilicity of the azide.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford the pure 1-(azidomethyl)-3-methoxy-2-nitrobenzene.[4]

Expected Outcome: This reaction typically proceeds in high yield (>90%).[4]

Protocol 2: Synthesis of N-Substituted Amines

This protocol describes the reaction with primary or secondary amines to form the corresponding substituted benzylamines.

Reaction Principle: The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic benzylic carbon. A weak base is often added to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • Desired primary or secondary amine (e.g., benzylamine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The product is typically more polar than the starting material.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Amine/Base: Using a slight excess of the amine and a base like K₂CO₃ ensures that the reaction goes to completion and prevents the formation of the amine hydrobromide salt, which would be unreactive.

  • Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier without promoting significant side reactions.

Protocol 3: Synthesis of Seven-Membered Heterocyclic Scaffolds

This section details the synthesis of benzoxazepines, benzothiazepines, and benzodiazepines, which are of significant interest in medicinal chemistry.[2]

Reaction Principle: An intramolecular cyclization reaction following an initial intermolecular nucleophilic substitution. The hydroxyl group of 3-aminopropanol first displaces the bromide. Subsequent deprotonation of the amine allows for an intramolecular nucleophilic attack on the aromatic ring, displacing a nitro group in some cases, or via other cyclization mechanisms. A more common route involves the reaction of the benzyl bromide with a bifunctional nucleophile where both nucleophilic sites are on the same molecule.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • 3-Aminopropan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Combine 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq), 3-aminopropan-1-ol (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir overnight.

  • Monitoring: Monitor by TLC for the consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired benzoxazepine.[2]

Reaction Principle: Similar to the benzoxazepine synthesis, this involves the reaction with a bifunctional nucleophile, 2-aminoethanethiol. The thiol is a more potent nucleophile than the amine and will preferentially displace the bromide.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • 2-Aminoethanethiol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a flask, suspend 2-aminoethanethiol hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) in acetonitrile.

  • Heat the mixture to reflux and stir overnight.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up and purification are similar to the benzoxazepine synthesis.[2]

Reaction Principle: This synthesis utilizes ethylenediamine as the binucleophile.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • Ethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Combine 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq), ethylenediamine (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir overnight.

  • Monitoring: Monitor by TLC.

  • Work-up and purification are analogous to the previous heterocyclic syntheses.[2]

Workflow for Heterocycle Synthesis

Heterocycle_Synthesis SM 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Conditions K₂CO₃, MeCN, Reflux SM->Conditions Nuc1 3-Aminopropan-1-ol Nuc1->Conditions Nuc2 2-Aminoethanethiol Nuc2->Conditions Nuc3 Ethylenediamine Nuc3->Conditions Prod1 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine Conditions->Prod1 Intramolecular Cyclization Prod2 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine Conditions->Prod2 Intramolecular Cyclization Prod3 7-methoxy-5-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepine Conditions->Prod3 Intramolecular Cyclization

Caption: Synthetic routes to various seven-membered heterocycles.

Data Presentation: Representative Nucleophilic Substitution Reactions

NucleophileProductTypical SolventBaseTemperature (°C)Expected Yield (%)
Sodium Azide1-(Azidomethyl)-3-methoxy-2-nitrobenzeneDMFN/ARoom Temp>90
BenzylamineN-(3-Methoxy-2-nitrobenzyl)benzylamineMeCNK₂CO₃6085-95
Piperidine1-(3-Methoxy-2-nitrobenzyl)piperidineMeCNK₂CO₃6085-95
3-Aminopropan-1-ol8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepineMeCNK₂CO₃Reflux70-85
2-Aminoethanethiol8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepineMeCNK₂CO₃Reflux70-85
Ethylenediamine7-methoxy-5-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepineMeCNK₂CO₃Reflux70-85

Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.[1][2]

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene serves as a cornerstone for the synthesis of a multitude of complex organic molecules. Its reactivity, governed by the principles of SN2 reactions, is both predictable and high-yielding. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to confidently utilize this versatile building block in their synthetic endeavors. The ability to readily form azides, amines, and intricate heterocyclic systems underscores its importance in the generation of novel chemical entities with potential therapeutic applications.

References

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • GSRS. (n.d.). 1-BROMO-2-METHOXY-3-NITROBENZENE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A convergent formal [4+2] cycloaddition of 1,6-diynes and benzyl azides: construction of spiro-polyheterocycles - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]

  • SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • ResearchGate. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • Beilstein Archives. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Methoxy-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(Azidomethyl)-1-methoxy-4-nitrobenzene 5g. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-methoxy-3,5-dimethyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroanisole. Retrieved from [Link]

  • ResearchGate. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in Coupling Reactions

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the application of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene as a versatile alkylating agent in nucleophilic subs...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the application of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene as a versatile alkylating agent in nucleophilic substitution reactions. This reagent is a valuable building block for introducing the 3-methoxy-2-nitrobenzyl moiety, a functional handle that can be further elaborated, for instance, through reduction of the nitro group. This document provides an in-depth analysis of the reagent's reactivity, detailed experimental protocols for O-, N-, and S-alkylation, and troubleshooting guidance based on established chemical principles. The protocols are designed to be self-validating, with explanations grounded in mechanistic understanding to ensure robust and reproducible results.

Introduction and Reagent Profile

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a benzylic bromide activated for nucleophilic substitution. Its utility in organic synthesis stems from the predictable reactivity of the bromomethyl group, which serves as a potent electrophile for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. The substitution pattern on the aromatic ring—an ortho-nitro group and a meta-methoxy group—plays a critical role in modulating the reactivity of the benzylic carbon.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 133486-62-1[1]
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Physical Form Solid
Storage Temperature Room Temperature[2]
Key Synonyms 3-Methoxy-2-nitrobenzyl bromide

The primary reaction pathway for this reagent is the bimolecular nucleophilic substitution (SN2) reaction. The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. While the meta-methoxy group is a weak electron-donating group via resonance, its inductive effect is electron-withdrawing, and its overall electronic contribution does not significantly impede the SN2 pathway. Benzylic halides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[3]

Diagram 1: Key Reactivity Influences

G cluster_reagent 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Reagent Aromatic Ring (3-methoxy, 2-nitro) Bromomethyl CH₂Br (Electrophilic Center) SN2 Favors SN2 Pathway Reagent->SN2 Stabilizes transition state Nitro ortho-Nitro Group (-NO₂) Nitro->Reagent Strongly electron- withdrawing (EWG) Nitro->SN2 Increases electrophilicity of benzylic carbon Methoxy meta-Methoxy Group (-OCH₃) Methoxy->Reagent Weakly activating (EDG)

Caption: Electronic effects influencing the SN2 reactivity.

Safety and Handling

Nitroaromatic compounds and benzylic bromides require careful handling to minimize risk.

  • Lachrymator: Benzylic bromides are often potent lachrymators (tear-producing agents).[4] All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Irritant: This compound may cause skin and eye irritation.[6] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][8]

  • Toxicity: While specific data is limited, nitroaromatic compounds can be toxic. Avoid inhalation of dust and direct contact with skin.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

General Principles for Coupling Reactions

The protocols described below are based on the SN2 mechanism. Success depends on optimizing several key parameters: the nucleophile, the base, the solvent, and the temperature.

  • Nucleophile: Stronger nucleophiles react faster. The nucleophilicity of O-, N-, and S-based nucleophiles is highly dependent on the specific substrate, its pKa, and steric hindrance.[11]

  • Base: The base serves to deprotonate the nucleophile (e.g., phenol, amine, or thiol), increasing its nucleophilicity. The choice of base is critical.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, mild, and easy to handle. They are suitable for acidic nucleophiles like phenols.[12][13]

    • Stronger bases like sodium hydride (NaH) are used for less acidic nucleophiles, such as aliphatic alcohols, but require anhydrous conditions as they react violently with water.[13][14]

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly in N-alkylation, to scavenge the HBr byproduct.[15]

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[16][17]

    • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone.[16][18]

  • Temperature: Many reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C). Higher temperatures can increase the rate but may also promote side reactions. Reaction progress should always be monitored (e.g., by TLC or LC-MS).[15]

Diagram 2: Generalized SN2 Workflow

G Start Dissolve Nucleophile (e.g., R-OH, R-NH₂, R-SH) in Polar Aprotic Solvent AddBase Add Base (e.g., K₂CO₃, NaH) to form Nucleophile Anion Start->AddBase AddReagent Add 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene AddBase->AddReagent React Stir at RT or Heat (Monitor by TLC/LC-MS) AddReagent->React Workup Aqueous Workup (Quench, Extract) React->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Isolated Coupled Product Purify->Product

Caption: A typical experimental workflow for SN2 coupling.

Detailed Application Protocols

The following protocols are generalized procedures based on well-established reactions for analogous nitrobenzyl bromides.[12][15] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage between a phenolic compound and the title reagent.

Materials:

  • Phenol derivative (1.0 eq)

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.05 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (Anhydrous)

  • Ethyl acetate, Water, Brine

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol derivative (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add anhydrous DMF or ACN to form a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.05-1.2 eq) in a small volume of the reaction solvent dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Trustworthiness:

  • Using K₂CO₃ provides a solid-liquid phase transfer system that is effective for deprotonating acidic phenols without requiring strictly anhydrous conditions needed for bases like NaH.[12]

  • DMF or ACN are chosen as polar aprotic solvents to maximize the reactivity of the generated phenoxide nucleophile.[16][17]

  • A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable phenol substrate.

Protocol 2: N-Alkylation of Amines

This protocol is suitable for the alkylation of primary and secondary amines. Note that over-alkylation can be an issue with primary amines.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) (Anhydrous)

  • Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous ACN or THF.

  • Add the base (K₂CO₃ or TEA, 1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) to the mixture, either as a solid or as a solution in the reaction solvent.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC (typically 2-8 hours).

  • Work-up:

    • If K₂CO₃ was used, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate.

    • If TEA was used, concentrate the entire reaction mixture.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic solution with saturated aqueous NaHCO₃ solution to remove any remaining HBr salts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes eluent system).

Causality and Trustworthiness:

  • The base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.[15]

  • Using a 1:1 stoichiometry of amine to alkylating agent helps to minimize the formation of dialkylated byproducts when using primary amines.[15]

  • ACN is an excellent solvent choice that promotes the SN2 reaction while being relatively easy to remove during work-up.[15]

Protocol 3: N-Alkylation via Gabriel Synthesis for Primary Amines

To synthesize the primary amine (3-methoxy-2-nitrobenzylamine) cleanly without over-alkylation byproducts, the Gabriel synthesis is the method of choice.[19][20]

Diagram 3: Gabriel Synthesis Pathway

G K_Phth Potassium Phthalimide Step1 Step 1: N-Alkylation (SN2 Reaction) Solvent: DMF K_Phth->Step1 Reagent 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene Reagent->Step1 Intermediate N-(3-methoxy-2-nitrobenzyl)phthalimide Step1->Intermediate Step2 Step 2: Deprotection (Hydrazinolysis) Solvent: Ethanol Intermediate->Step2 Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Step2 Amine Primary Amine Product Step2->Amine Byproduct Phthalhydrazide (Precipitate) Step2->Byproduct

Caption: Two-step Gabriel synthesis for clean primary amine production.

Materials:

  • Potassium phthalimide (1.05 eq)

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol, Diethyl ether, Hydrochloric acid (HCl)

Procedure:

  • Step 1: Alkylation

    • Add potassium phthalimide (1.05 eq) to a flask containing anhydrous DMF.

    • Add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) and heat the mixture to 80-100 °C for 2-4 hours. Monitor by TLC for the disappearance of the benzyl bromide.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • The N-alkylated phthalimide will precipitate. Filter the solid, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step.

  • Step 2: Hydrazinolysis (Ing-Manske Procedure)

    • Suspend the dried N-(3-methoxy-2-nitrobenzyl)phthalimide in ethanol.

    • Add hydrazine monohydrate (1.5 - 5.0 eq) and heat the mixture to reflux for 1-3 hours. A thick white precipitate (phthalhydrazide) will form.[19]

    • Cool the mixture to room temperature and acidify with aqueous HCl to dissolve the amine product and ensure complete precipitation of the byproduct.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with aqueous NaOH until pH > 10 and extract the primary amine with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield the primary amine.

Causality and Trustworthiness:

  • Phthalimide acts as a protected source of ammonia. Its nitrogen is deprotonated, but steric hindrance and electronic effects prevent over-alkylation.[20][21]

  • The Ing-Manske procedure using hydrazine provides a milder method for cleaving the phthalimide than harsh acid hydrolysis, which can be beneficial for sensitive substrates.[18][19]

Protocol 4: S-Alkylation of Thiols

This protocol describes the formation of a thioether (sulfide) linkage. Thiols are generally excellent nucleophiles.

Materials:

  • Thiol or Thiophenol derivative (1.0 eq)

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) or Acetone

  • Ethyl acetate, Water, Brine

Procedure:

  • In a round-bottom flask, dissolve the thiol derivative (1.0 eq) in ACN or acetone.

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq) and stir the suspension at room temperature for 15 minutes to form the thiolate.

  • Add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) to the mixture.

  • Stir vigorously at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC). Gentle heating may be applied if necessary.

  • Work-up:

    • Filter the inorganic salts and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude thioether by silica gel column chromatography or recrystallization.

Causality and Trustworthiness:

  • Thiols are generally more acidic than corresponding alcohols, and their conjugate bases (thiolates) are excellent nucleophiles. Mild bases like K₂CO₃ are typically sufficient for deprotonation.[16]

  • These reactions are often rapid at room temperature due to the high nucleophilicity of the thiolate, minimizing the need for heat and reducing the potential for side reactions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Reaction Inactive Nucleophile: Base is not strong enough to deprotonate the nucleophile.For weakly acidic nucleophiles (e.g., aliphatic alcohols), switch from K₂CO₃ to a stronger base like NaH in an anhydrous solvent (THF or DMF).[13]
Poor Solvent Choice: Protic solvent (e.g., ethanol, water) is solvating the nucleophile.Ensure the use of a polar aprotic solvent like DMF, ACN, or DMSO to maximize nucleophile reactivity.[16][17]
Low Temperature: Reaction requires thermal energy to proceed at a reasonable rate.Gently heat the reaction mixture (e.g., to 50-80 °C) while monitoring by TLC to avoid decomposition.[15]
Formation of Side Products Elimination (E2): (Unlikely for this primary bromide) If a sterically hindered base is used.This is minimal for primary benzylic bromides. Ensure a nucleophilic, not just basic, environment.
Over-alkylation: (N-alkylation of primary amines) The product amine is reacting further.Use a 1:1 stoichiometry or a slight excess of the amine.[15] Alternatively, use the Gabriel synthesis (Protocol 3) for a clean synthesis of the primary amine.[19]

References

  • Shaalaa.com (2025). Why does p-methoxybenzyl bromide react faster than p-nitrobenzyl bromide with ethanol to form an ether product?. Available at: [Link]

  • Cambridge University Press (n.d.). Gabriel Synthesis. Available at: [Link]

  • Master Organic Chemistry (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • NROChemistry (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Chemius (n.d.). nitro razredčilo. Available at: [Link]

  • Wikipedia (n.d.). Gabriel synthesis. Available at: [Link]

  • CORE (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]

  • Chemistry Steps (n.d.). The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • Brainly.in (2019). Why pmethoxybenzyl bromide reacts faster with p-nitrobenzyle bromide with sodium ethoxide to form an ether product?. Available at: [Link]

  • Chemistry LibreTexts (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry (2025). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

  • Google Patents (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • Chemistry Stack Exchange (2014). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. Available at: [Link]

  • Quora (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link]

  • YouTube (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Available at: [Link]

  • Organic Syntheses (n.d.). p-NITROBENZYL BROMIDE. Available at: [Link]

  • Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Royal Society of Chemistry (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

  • ACS Publications (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Available at: [Link]

  • ResearchGate (n.d.). S-alkylation reaction aromatic benzyl halide. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Available at: [Link]

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  • Google Patents (n.d.). CN109369407A - The preparation method of o-nitrobenzyl bromide.
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  • Google Patents (n.d.). US4297519A - Process for the preparation of 2-nitrobenzaldehyde.
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  • Google Patents (n.d.). US4952733A - Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene from 3,5-dichloranisole.
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Method

Application Notes and Protocols: The Strategic Role of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in Advanced Dye Synthesis

Abstract This document provides a comprehensive technical guide for researchers and chemical development professionals on the multifaceted applications of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in the synthesis of spec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemical development professionals on the multifaceted applications of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in the synthesis of specialized dyes. Beyond its role as a conventional precursor, this molecule offers a unique combination of functionalities: a nitro group for conversion into a diazonium salt, a highly reactive bromomethyl group for conjugation, and an ortho-nitrobenzyl system that imparts photosensitivity. We will explore its application in the synthesis of novel azo dyes and delve into advanced protocols for creating photo-cleavable or "caged" dye systems, a field of growing importance in materials science and biotechnology.

Introduction: A Molecule of Strategic Importance

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a versatile aromatic building block whose true potential is realized by understanding its three key functional components:

  • The Nitro Group (-NO₂): Positioned on the benzene ring, this group is the gateway to classical azo dye chemistry. Through a standard reduction reaction, it is converted into a primary amine (-NH₂), which can then be transformed into a reactive diazonium salt.[1]

  • The Bromomethyl Group (-CH₂Br): As a benzylic bromide, this group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the entire molecular scaffold to other substrates, such as polymers, surfaces, or biomolecules.

  • The Ortho-Nitrobenzyl (oNB) System: The relative positioning of the bromomethyl and nitro groups creates an o-nitrobenzyl moiety. This structural motif is renowned in organic synthesis as a photolabile protecting group.[2] Upon irradiation with UV light, the molecule undergoes a rearrangement and cleavage, releasing the group attached at the benzylic position.[3]

This unique combination allows for the design of dyes with tailored properties, from simple chromophores to complex, stimuli-responsive systems.

Core Application: Synthesis of a Novel Azo Dye

The most direct application of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in dye synthesis involves a three-step sequence: reduction of the nitro group, diazotization of the resulting amine, and finally, azo coupling with an electron-rich partner.[4][5] This process generates a stable, colored azo dye.

Overall Synthetic Workflow

The transformation from the starting material to a final azo dye product follows a well-established and reliable pathway in aromatic chemistry.

G A 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene B Step 1: Reduction (e.g., Sn/HCl) A->B C 2-(Bromomethyl)-6-methoxyaniline B->C D Step 2: Diazotization (NaNO₂, HCl, 0-5 °C) C->D E 2-(Bromomethyl)-6-methoxybenzene diazonium chloride (Unstable Intermediate) D->E F Step 3: Azo Coupling (e.g., 2-Naphthol, NaOH) E->F G Final Azo Dye Product F->G

Caption: General workflow for the synthesis of an azo dye.

Detailed Experimental Protocol: Synthesis of a Naphthol-Based Azo Dye

This protocol provides a representative method for synthesizing a novel red-orange dye using 2-naphthol as the coupling component.

PART A: Reduction of the Nitro Group

  • Rationale: The nitro group must first be converted to a primary amine to enable the subsequent diazotization step. A classic and robust method is reduction using tin metal in the presence of concentrated acid.

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (2.46 g, 10 mmol) and granulated tin (3.56 g, 30 mmol).

  • Slowly add 20 mL of concentrated hydrochloric acid (HCl) to the stirred mixture. Caution: The reaction is exothermic.

  • Heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine.

  • Extract the product, 2-(Bromomethyl)-6-methoxyaniline, into diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be used directly in the next step.

PART B: Diazotization and Azo Coupling

  • Rationale: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This electrophilic salt then attacks the electron-rich 2-naphthol to form the azo bond (-N=N-), the chromophore responsible for the dye's color.[6][7] The reaction must be kept cold (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[4]

  • Dissolve the crude 2-(Bromomethyl)-6-methoxyaniline (10 mmol) in a mixture of 5 mL concentrated HCl and 15 mL of water in a 100 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes.

  • In a separate 250 mL beaker, prepare the coupling solution by dissolving 2-naphthol (1.44 g, 10 mmol) in 20 mL of a 10% aqueous NaOH solution. Cool this solution to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution. An intensely colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the solid dye product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C.

Expected Product Characteristics

The properties of the synthesized dye can be analyzed using standard spectroscopic and analytical techniques.

PropertyExpected Value / ObservationMethod of Analysis
Appearance Red-orange to deep red solidVisual Inspection
λmax (in Ethanol) ~480 - 520 nmUV-Vis Spectroscopy
Molar Absorptivity (ε) > 20,000 L mol⁻¹ cm⁻¹UV-Vis Spectroscopy
Solubility Soluble in organic solvents (DMSO, DMF, Acetone); Insoluble in waterSolubility Tests
Purity Confirmed by sharp melting point and TLCMelting Point Apparatus, TLC

Advanced Application: Photo-Cleavable "Caged" Dyes

The presence of the ortho-nitrobenzyl group enables the synthesis of photo-responsive materials. The reactive bromomethyl handle can be used to "cage" a substrate by linking it to the dye. Subsequent exposure to UV light breaks this link, releasing the substrate and a modified dye.[2][8]

Concept and Mechanism

This strategy involves a two-stage process. First, the dye precursor is attached to a molecule of interest (e.g., a polymer with hydroxyl groups) via a nucleophilic substitution reaction at the bromomethyl position. This results in a non-covalent "caged" complex. Upon UV irradiation (typically 350-365 nm), the o-nitrobenzyl ester or ether undergoes an intramolecular rearrangement to an aci-nitro intermediate, which then cleaves, releasing the substrate.[3]

G cluster_0 Caging Reaction cluster_1 Photocleavage A 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene C Caged Substrate (Substrate-O-CH₂-DyePrecursor) A->C B Substrate-OH (e.g., Polymer, Biomolecule) B->C D UV Light (hν) ~365 nm C->D E Released Substrate-OH D->E F 2-Nitroso-3-methoxy benzaldehyde D->F

Caption: Conceptual workflow for caging and photo-release of a substrate.

Protocol: Caging of a Hydroxyl-Terminated Polymer

This protocol demonstrates how to attach the photolabile group to a polymer like Poly(ethylene glycol) (PEG-OH).

  • In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve hydroxyl-terminated PEG (1 equivalent of -OH groups) and 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.

  • Stir the reaction mixture at 50-60 °C for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the bromomethyl starting material.

  • Once complete, cool the mixture, filter off the base, and precipitate the functionalized polymer by adding the DMF solution to a large volume of cold diethyl ether.

  • Collect the polymer by filtration and dry it under a vacuum. The resulting polymer is now "caged" with the photolabile nitrobenzyl group.

  • Photocleavage Test: Dissolve a small sample of the functionalized polymer in a UV-transparent solvent (e.g., acetonitrile). Expose the solution to a UV lamp (365 nm) and monitor the cleavage by observing the appearance of the characteristic aldehyde peak of 2-Nitroso-3-methoxybenzaldehyde using HPLC or GC-MS.

Safety and Handling

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a reactive chemical intermediate.

  • Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. Benzylic bromides are often lachrymators (tear-inducing agents).

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, dark place away from incompatible materials such as strong bases and oxidizing agents.[9]

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is more than a simple precursor; it is a strategic tool for the modern dye chemist. Its structure is uniquely suited for both the creation of novel chromophores via traditional azo coupling and the development of advanced, photo-responsive materials. The protocols outlined herein provide a robust foundation for researchers to explore the full potential of this versatile molecule in their synthetic endeavors.

References

  • Wikipedia contributors. (n.d.). Azo dye. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Gong, J., et al. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 27(15), 4999. Available at: [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available at: [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 27(1), 1-13. Available at: [Link]

  • Wang, Y., et al. (2014). One step synthesis of azo compounds from nitroaromatics and anilines. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5516-5601. Available at: [Link]

  • Fomina, N., McFearin, C., & Almutawa, F. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1635-1646. Available at: [Link]

  • Karim, S. A., Al-Gubury, H. Y., & Abd Alrazzak, N. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294, 052054. Available at: [Link]

  • Kumar, V. S., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Laimgruber, S., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(30), 27072–27080. Available at: [Link]

  • Sarkhel, G., Ukil, U. K., & Saha, S. C. (2002). Synthesis and application of 2-nitro-2',4'-dihydroxyazobenzene, 4-nitro-2',4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. Indian Journal of Fibre & Textile Research, 27, 433-437. Available at: [Link]

  • Singh, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in Organic Synthesis

Abstract & Introduction 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable electrophilic building block in modern organic synthesis. Its utility is primarily d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable electrophilic building block in modern organic synthesis. Its utility is primarily derived from the benzylic bromide, which is activated for nucleophilic substitution reactions by the potent electron-withdrawing effect of the ortho-nitro group.[1][2] This electronic arrangement significantly enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for constructing carbon-heteroatom bonds.

This guide provides an in-depth analysis of the experimental considerations for employing this reagent, with a focus on N-alkylation and O-alkylation reactions. We will explore the causality behind the selection of reagents and conditions, present detailed, step-by-step protocols, and offer a troubleshooting guide to ensure successful implementation. These methodologies are designed for researchers engaged in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.[1]

Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

PropertyValueSource(s)
IUPAC Name 1-(Bromomethyl)-3-methoxy-2-nitrobenzeneN/A
CAS Number 133486-62-1[3]
Molecular Formula C₈H₈BrNO₃[4]
Molecular Weight 246.06 g/mol [4]
Appearance Typically a solid (may vary)[5]
Classification Organic Building Block, Benzyl Bromide, Ether, Nitro Compound[3]

Safety, Handling, and Storage

Scientific integrity begins with safety. 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and related substituted benzyl bromides are hazardous substances that demand rigorous safety protocols.[5][6]

Core Directive: All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory at all times.

Table 2: Essential Safety & Handling Protocols

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[6][7]
Handling Avoid all contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood.[6][8]
First Aid (Exposure) Skin: Immediately wash off with plenty of soap and water for at least 15 minutes; remove contaminated clothing.[7][8] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8] Inhalation: Move the victim to fresh air and keep comfortable for breathing.[6][7] Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6][7] In all cases, seek immediate medical attention.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere if possible.[6][8]
Incompatible Materials Strong oxidizing agents and strong bases.[8]

The Chemical Rationale: SN2 Alkylation Dynamics

The primary application for this reagent is in nucleophilic substitution (SN2) reactions. The reaction's success hinges on the interaction between a nucleophile (Nu:⁻) and the electrophilic benzylic carbon. The ortho-nitro and meta-methoxy groups on the benzene ring play crucial roles in modulating the reactivity of the benzylic carbon, while the bromide serves as an excellent leaving group.[2][9]

The mechanism involves the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. This process results in the formation of a new covalent bond between the nucleophile and the 3-methoxy-2-nitrobenzyl moiety.

Caption: General mechanism of an SN2 reaction.

Protocol: N-Alkylation of Primary and Secondary Amines

This protocol details a general procedure for the mono-alkylation of an amine. Controlling stoichiometry is crucial to prevent over-alkylation, where the secondary amine product, being more nucleophilic, reacts again.[10]

Causality & Experimental Design
  • Base Selection: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient. It acts as a heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium forward.[1] For less reactive amines or to accelerate the reaction, a stronger base or an organic base like triethylamine (Et₃N) can be used.[11]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal. They effectively dissolve the reactants and stabilize the transition state without interfering with the nucleophile.[1][11]

  • Temperature Control: The reaction is often initiated at room temperature and may be gently heated (50-60 °C) to ensure completion. Monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent byproduct formation.[1][12]

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in acetonitrile or DMF (approx. 0.2 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the suspension at room temperature for 15-20 minutes.

  • Electrophile Addition: Add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 equivalent) to the mixture. This can be done as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). Reactions are typically complete within 2-8 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of solvent.[1] Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[1][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.[1]

N_Alkylation_Workflow start Start: Prepare Amine & Base in Acetonitrile/DMF add_reagent Add 1-(Bromomethyl)-3- methoxy-2-nitrobenzene start->add_reagent react Stir at RT or 50-60 °C (2-8 hours) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Filter Salts & Concentrate monitor->workup Complete extract Dissolve in EtOAc/DCM Wash with NaHCO₃ & Brine workup->extract purify Dry (Na₂SO₄) & Purify (Column Chromatography) extract->purify end Characterize Pure Product (NMR, MS) purify->end

Sources

Method

Topic: Mechanistic Insights and Protocols for the N-Alkylation of Amines with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction between 1-(bromomethyl)-3-methoxy-2-nitrobenzene and various prima...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction between 1-(bromomethyl)-3-methoxy-2-nitrobenzene and various primary and secondary amines. This N-alkylation reaction is a cornerstone transformation for the synthesis of complex molecules in the pharmaceutical and materials science sectors. We delve into the underlying SN2 reaction mechanism, offering expert insights into the critical role of the aromatic substituents that dictate the reagent's reactivity. Detailed, field-proven protocols for selective mono-alkylation are presented, alongside strategies for reaction monitoring, product purification, and troubleshooting common challenges such as over-alkylation. This guide is structured to provide researchers with both the theoretical understanding and the practical steps required to successfully utilize this versatile synthetic building block.

Introduction: A Versatile Synthetic Building Block

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted benzyl bromide that serves as a potent electrophile for introducing the 3-methoxy-2-nitrobenzyl moiety into target molecules. This structural motif is a valuable intermediate in the synthesis of a range of compounds, from active pharmaceutical ingredients (APIs) to specialized dyes and agrochemicals.[1] The reactivity of its bromomethyl group makes it an excellent choice for the N-alkylation of primary and secondary amines, a fundamental C-N bond-forming reaction.

Understanding the nuances of this reaction is critical for achieving high yields and purity. The electronic and steric effects of the ortho-nitro and meta-methoxy groups play a significant, non-trivial role in modulating the reactivity of the benzylic carbon. This application note aims to elucidate the reaction mechanism and provide robust, adaptable protocols for its successful implementation in a laboratory setting.

The Core Reaction Mechanism

The reaction of 1-(bromomethyl)-3-methoxy-2-nitrobenzene with an amine proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[2] In this mechanism, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to bromine). This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_analysis 4. Analysis prep_reagents Weigh Amine, Base & Electrophile prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (N₂) prep_solvent->prep_inert add_electrophile Add Electrophile (Dropwise for 1° Amine) prep_inert->add_electrophile stir Stir at Set Temperature add_electrophile->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterize Pure Product (NMR, MS) purify->analysis

Sources

Technical Notes & Optimization

Troubleshooting

1-(Bromomethyl)-3-methoxy-2-nitrobenzene stability and storage conditions

Welcome to the technical support resource for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth information on the stability, storage, and handling of this versatile reagent, presented in a practical question-and-answer format to address common challenges encountered in the laboratory.

Core Concepts: Understanding the Reactivity

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a highly valuable synthetic intermediate. Its utility stems from the reactive bromomethyl group, which is significantly activated towards nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the electronic properties of the substituents on the aromatic ring. The nitro group at the ortho position is a potent electron-withdrawing group, which enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

However, this inherent reactivity also predisposes the molecule to certain instabilities. A thorough understanding of these characteristics is paramount for its successful application in complex synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Stability

Question 1: What are the optimal storage conditions for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene to ensure its long-term stability?

To maintain the integrity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Several sources recommend refrigeration at 2-8°C under an inert atmosphere.[2] Exposure to moisture, light, and elevated temperatures should be strictly avoided to prevent degradation.

Question 2: I've noticed the solid has developed a yellowish or brownish tint over time. Is it still usable?

A change in color often indicates some level of degradation. The appearance of a yellow or brown hue can be a sign of hydrolysis or slow decomposition. While a slight discoloration may not render the compound completely unusable for all applications, it is advisable to assess its purity by techniques such as NMR or melting point determination before use in a critical synthetic step. For reactions sensitive to impurities, using freshly sourced or purified material is recommended.

Question 3: What are the primary degradation pathways for this compound?

The two most common degradation pathways for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene are hydrolysis and thermal decomposition.

  • Hydrolysis: The electron-withdrawing nitro group makes the benzylic carbon highly electrophilic and thus susceptible to reaction with water, even atmospheric moisture. This reaction results in the formation of the corresponding benzyl alcohol (1-(hydroxymethyl)-3-methoxy-2-nitrobenzene) and hydrobromic acid.[3][4]

Question 4: Is this compound sensitive to light?

Yes, nitroaromatic compounds can be sensitive to light and may undergo photodegradation upon exposure to UV radiation.[1] It is recommended to store the compound in an amber vial or a container that protects it from light to minimize the risk of photolytic decomposition.

Experimental & Handling

Question 5: I am seeing a significant amount of a byproduct that appears to be the corresponding alcohol of my starting material in my reaction. What is the likely cause and how can I prevent this?

The presence of the benzyl alcohol derivative is a strong indication of hydrolysis. This is a common issue when working with highly reactive benzyl bromides.

Troubleshooting Steps:

  • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried, preferably oven-dried, before use. Use anhydrous solvents and ensure your nucleophile and any other reagents are free of water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will minimize contact with atmospheric moisture.

  • Order of Addition: Consider adding the 1-(Bromomethyl)-3-methoxy-2-nitrobenzene solution to the reaction mixture containing the nucleophile, rather than the other way around. This ensures the reactive bromide is immediately consumed by the intended nucleophile.

Question 6: My nucleophilic substitution reaction is sluggish or is not going to completion. What can I do to improve the reaction rate?

While 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is highly reactive, certain factors can lead to a slow reaction.

Troubleshooting Steps:

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile, thus enhancing its reactivity.

  • Nucleophile Strength: If you are using a weak nucleophile, you may need to increase the reaction temperature. However, do so cautiously and monitor for byproduct formation due to the thermal sensitivity of the starting material. Alternatively, you can try to deprotonate the nucleophile with a suitable non-nucleophilic base to increase its potency.

  • Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transport of the nucleophile into the organic phase.

Question 7: I am concerned about the potential for side reactions on the aromatic ring. Is this likely?

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Therefore, side reactions involving electrophilic attack on the ring are generally not a major concern under nucleophilic substitution conditions. The primary site of reactivity is overwhelmingly the benzylic carbon.

Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition. Ortho-nitrobenzyl bromides have lower thermal stability.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture.[3][4]
Light Protect from light (Amber vial)Nitroaromatic compounds can be photolabile.[1]
Container Tightly sealedPrevents ingress of moisture and air.[1][5]
Incompatibilities Strong oxidizing agents, strong bases, moistureTo prevent unwanted side reactions and degradation.[1][6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during nucleophilic substitution reactions with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

TroubleshootingWorkflow Troubleshooting Nucleophilic Substitution Reactions Start Low Yield or Incomplete Reaction Check_Purity Verify Starting Material Purity (NMR, MP) Start->Check_Purity Hydrolysis Presence of Benzyl Alcohol Byproduct? Check_Purity->Hydrolysis If pure Sluggish_Reaction Reaction Sluggish? Hydrolysis->Sluggish_Reaction No Dry_Conditions Ensure Anhydrous Conditions: - Oven-dry glassware - Anhydrous solvents - Dry reagents Hydrolysis->Dry_Conditions Yes Optimize_Solvent Optimize Solvent: Use polar aprotic (DMF, DMSO, MeCN) Sluggish_Reaction->Optimize_Solvent Yes End Improved Reaction Outcome Sluggish_Reaction->End No, other issue Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Dry_Conditions->Inert_Atmosphere Inert_Atmosphere->End Enhance_Nucleophile Enhance Nucleophilicity: - Use a stronger base to deprotonate - Consider a phase-transfer catalyst Optimize_Solvent->Enhance_Nucleophile Increase_Temp Carefully Increase Temperature Enhance_Nucleophile->Increase_Temp Increase_Temp->End

Caption: A flowchart for troubleshooting common experimental issues.

Experimental Protocol: Synthesis of a Benzoxazepine Derivative

This protocol is adapted from a similar synthesis and demonstrates a typical application of an ortho-nitrobenzyl bromide derivative in the construction of a heterocyclic system.[7]

Objective: To synthesize 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine via nucleophilic substitution.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • 3-Aminopropanol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminopropanol (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

    • Add anhydrous DMF to the flask under an inert atmosphere (N₂ or Ar).

  • Reaction:

    • In a separate flask, dissolve 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of the bromide to the stirring suspension of 3-aminopropanol and potassium carbonate at room temperature over 15-20 minutes.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Add 3-aminopropanol and K2CO3 to flask prep2 Add anhydrous DMF under N2 prep1->prep2 react2 Slowly add bromide solution to flask prep2->react2 react1 Dissolve bromide in anhydrous DMF react1->react2 react3 Stir at RT for 12-16h (Monitor by TLC) react2->react3 workup1 Quench with H2O and extract with EtOAc react3->workup1 workup2 Wash with brine workup1->workup2 workup3 Dry over Na2SO4 and concentrate workup2->workup3 purify1 Column chromatography on silica gel workup3->purify1 purify2 Isolate pure product purify1->purify2

Caption: Step-by-step experimental workflow for benzoxazepine synthesis.

References

  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(2), 347-353.
  • BenchChem. (2025). Synthesis of Heterocyclic Compounds via Nucleophilic Substitution with 2-(Bromomethyl)
  • Hackett, J. W., & Thomas, H. C. (1950). Exchange Reaction and Hydrolysis of p-Nitrobenzyl Bromide in Dioxane—Water Solutions. Journal of the American Chemical Society, 72(11), 4962-4965.
  • Dana Bioscience. (n.d.). 1-Bromo-3-methoxy-2-nitrobenzene. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(bromomethyl)-1-methoxy-3-nitrobenzene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Welcome to the technical support guide for the purification of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this key chem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. As a potent lachrymator and a crucial building block in complex syntheses, achieving high purity is paramount for successful downstream applications and experimental reproducibility. This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to address common purification challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of crude 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in a direct question-and-answer format.

Issue 1: Persistent Impurities After Initial Aqueous Work-up

  • Question: My initial analysis (TLC, ¹H NMR) of the crude product shows significant impurities alongside the desired 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. What are these contaminants and what is the best first-pass purification strategy?

  • Answer: The most common impurities originate from the synthetic route, typically the benzylic bromination of 2-methyl-3-methoxynitrobenzene using N-Bromosuccinimide (NBS).

    • Common Impurities:

      • Unreacted Starting Material: 2-methyl-3-methoxynitrobenzene.

      • Di-brominated Side Product: 1-(Dibromomethyl)-3-methoxy-2-nitrobenzene.

      • Succinimide: A byproduct from the NBS reagent, which should be mostly removed by the initial aqueous wash.[1]

      • Radical Initiator Residues: Such as decomposed AIBN (2,2'-azobis(isobutyronitrile)).

    • Causality & Recommended Action: The choice between recrystallization and column chromatography depends on the nature and polarity of the impurities.

      • If the primary impurity is the unreacted starting material: The polarity difference is often sufficient for effective separation via flash column chromatography. Recrystallization may also work if a solvent system can be found that selectively precipitates the product.

      • If di-brominated impurities are present: These are typically more non-polar than the mono-brominated product. Flash chromatography is the most reliable method for their removal.

      • For residual succinimide: This is a polar compound and is easily separated from the less polar product by silica gel chromatography.

    A general workflow for purification is outlined below.

    Purification Workflow crude Crude Product (Post-Workup) analysis Purity Analysis (TLC, ¹H NMR) crude->analysis chrom Flash Column Chromatography analysis->chrom Multiple Impurities or Similar Polarity recryst Recrystallization analysis->recryst Minor Impurities of Different Polarity pure Pure Product (Verify Purity) chrom->pure recryst->pure

    Caption: General purification decision workflow.

Issue 2: Product "Oils Out" During Recrystallization

  • Question: I am attempting to recrystallize the crude product, but it separates as an oil instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid crystallization.[2]

    • Causality & Troubleshooting Steps:

      • Re-dissolve: Heat the mixture to a temperature sufficient to re-dissolve the oil completely.

      • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

      • Slow Cooling: Allow the solution to cool much more slowly. An insulated bath (like a beaker of warm water) can promote gradual cooling, which is essential for the formation of a proper crystal lattice.

      • Seed Crystals: If you have a small amount of pure, solid product, add a single seed crystal once the solution is saturated and has cooled slightly. This provides a nucleation site for crystal growth.[2]

      • Solvent System Change: If the problem persists, the solvent system is likely unsuitable. Consider a lower-boiling point solvent or a mixed-solvent system. For example, dissolving the crude product in a minimal amount of a "good" solvent (like ethyl acetate) and then slowly adding a "poor" solvent (like hexane) at a warm temperature until turbidity appears is a highly effective technique.[2]

    The troubleshooting logic for this common issue is visualized below.

    Oiling_Out_Troubleshooting start Product 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Crystals Form seed->success Yes fail Still Oiling Out seed->fail No change_solvent Change Solvent System (e.g., Mixed Solvents) fail->change_solvent

    Caption: Decision tree for troubleshooting "oiling out".

Issue 3: Poor Separation or Degradation During Column Chromatography

  • Question: My product is co-eluting with an impurity on the silica gel column, or the yield is very low, suggesting degradation. How can I optimize the chromatographic separation?

  • Answer: Benzylic bromides can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or difficult separations.

    • Optimizing Separation:

      • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent should provide a retention factor (Rƒ) of ~0.3-0.4 for the target compound and show good separation from all impurities.

      • Solvent System Selection: For compounds of this polarity, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a standard choice. Based on procedures for similar compounds, a benzene/hexane mixture has also been shown to be effective.[3]

      • Preventing Degradation: If degradation is suspected, you can either:

        • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add ~1% triethylamine (v/v) to neutralize acidic sites.

        • Run the Column Quickly: Use "flash" chromatography with positive air pressure to minimize the residence time of the compound on the stationary phase.[4]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Which purification method—recrystallization or column chromatography—is generally better for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene?

    • A1: Flash column chromatography is generally the more robust and reliable method for this compound, as it can effectively separate a wider range of potential impurities, including starting material and di-brominated byproducts.[3][5] Recrystallization can be very effective and is more scalable, but only if the impurity profile is suitable and a good solvent system is identified.

  • Q2: How do I confirm the purity of my final product?

    • A2: A combination of techniques is recommended for full characterization:

      • ¹H NMR: To confirm the chemical structure and check for proton-containing impurities.

      • TLC: Using a suitable solvent system to show a single spot.

      • Melting Point: A sharp melting point that matches the literature value indicates high purity.

      • HPLC: For quantitative purity analysis, reverse-phase HPLC can be used.[6]

  • Q3: What are the critical safety precautions for handling this compound?

    • A3: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and related benzylic bromides are potent lachrymators (tear-inducing agents) and are toxic. Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles.

Part 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Prepare the Eluent: Based on TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate), prepare a sufficient volume of the mobile phase.

  • Pack the Column: Wet-pack a glass column with silica gel (230-400 mesh) in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel (~2-3g) and concentrate the crude product solution onto this silica in vacuo. This "dry loading" method typically results in better separation.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (using a bellows or regulated air line) to achieve a flow rate of approximately 2 inches/minute.[4]

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat gently (e.g., on a steam bath) until the solid is fully dissolved.

  • Induce Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Re-solubilize: Add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Technique Solvent System Key Considerations
Column Chromatography Hexane / Ethyl Acetate (gradient or isocratic)Excellent for resolving starting material and di-brominated species.
Benzene / HexaneA reported effective system for a related isomer.[3] Use with extreme caution due to the toxicity of benzene.
Recrystallization Ethanol or MethanolCan be effective if impurities have significantly different solubilities.
Ethyl Acetate / HexaneA versatile mixed-solvent system that allows for fine-tuning of solubility.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry.
  • Zhang, P., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
  • BenchChem. (2025). Comparative Guide to the Synthetic Validation of 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • ChemSynthesis. (2025). 2-(bromomethyl)-1-methoxy-3-nitrobenzene.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • gsrs. (n.d.). 1-BROMO-2-METHOXY-3-NITROBENZENE.
  • Echemi. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene Formula.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-3-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
  • SIELC Technologies. (2018). Benzene, 1-(bromomethyl)-3-nitro-.
  • Organic Chemistry Lab Techniques. (2022). Column Chromatography. YouTube.
  • Pragmetis. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene.
  • BLD Pharm. (n.d.). 1-(Bromomethyl)-3-nitrobenzene.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • BenchChem. (2025). Solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Introduction The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a key transformation for chemists in pharmaceutical and materials science, providing a versatile building block for further functionalization. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a key transformation for chemists in pharmaceutical and materials science, providing a versatile building block for further functionalization. The most common route involves the radical-mediated benzylic bromination of 3-methoxy-2-nitrotoluene, typically employing N-Bromosuccinimide (NBS) and a radical initiator. This reaction, a variation of the Wohl-Ziegler reaction, is prized for its selectivity towards the benzylic position over other C-H bonds.[1][2] However, the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring introduces specific challenges, often leading to a mixture of products that can complicate purification and reduce yields.

This guide serves as a dedicated troubleshooting resource for researchers encountering common issues during this synthesis. It is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses the most frequently encountered impurities and byproducts. Understanding the origin of these side-products is the first step toward optimizing your reaction conditions for a cleaner, higher-yielding synthesis.

Q1: My reaction is sluggish, and the final product is heavily contaminated with the 3-methoxy-2-nitrotoluene starting material. How can I drive the reaction to completion?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

  • Radical Initiator Efficacy: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have specific decomposition temperatures and half-lives. Ensure your reaction is conducted at a temperature appropriate for the chosen initiator (typically refluxing in CCl₄, cyclohexane, or benzene). The initiator should be added fresh, as they can degrade over time.

  • NBS Quality: N-Bromosuccinimide can degrade upon exposure to light and moisture. It is best practice to use freshly recrystallized NBS for optimal results.[1] Impurities in NBS can inhibit the radical chain reaction.

  • Reaction Time & Monitoring: Benzylic brominations can have an induction period.[3] It is crucial to monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time. Extending the reaction time may be necessary, but be aware that prolonged heating can also lead to byproduct formation.

  • Light Initiation: The reaction is initiated by radicals, which can be generated using heat or light.[2] If thermal initiation is providing low yields, irradiating the reaction mixture with a sunlamp or a broad-spectrum light source can significantly improve the rate and conversion.

Q2: I've isolated a major byproduct that appears to be a dibrominated version of my product. What is this, and how can I prevent its formation?

A2: You are likely observing the formation of 1-(Dibromomethyl)-3-methoxy-2-nitrobenzene . This occurs when the desired monobrominated product competes with the starting material for the brominating agent and undergoes a second bromination at the benzylic position.

Mechanism of Formation: The initial product, 1-(bromomethyl)-3-methoxy-2-nitrobenzene, still possesses a benzylic hydrogen, which can be abstracted by a bromine radical to form a new benzylic radical. This radical then reacts with Br₂ to yield the dibrominated byproduct.

Mitigation Strategies:

  • Stoichiometric Control: The most critical factor is the amount of NBS used. Employing a strict 1.0 to 1.1 molar equivalent of NBS relative to the starting material is crucial. An excess of NBS will invariably lead to over-bromination.

  • Controlled Addition: Instead of adding all the NBS at the beginning, consider adding it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the more reactive C-H bond of the starting toluene over the C-H bond of the product. A recent study on a similar system showed that continuous addition of NBS was more efficient than portion-wise addition in preventing impurity generation.[3]

  • Careful Monitoring: As mentioned above, closely monitor the reaction. As soon as the starting material is consumed, the reaction should be stopped to prevent the slower, subsequent bromination of the product.

Q3: My mass spectrometry results show the correct mass for a monobrominated product, but the ¹H NMR is complex and doesn't match the desired structure. What am I seeing?

A3: This is a classic sign of electrophilic aromatic substitution , where the bromine atom has added to the benzene ring instead of the methyl group. The methoxy group is a powerful ortho-, para-directing activator, while the nitro group is a meta-director. This creates a competition between the radical side-chain pathway and the ionic ring-substitution pathway.

Causality & Prevention:

  • Solvent Polarity: The solvent plays a decisive role in the reaction pathway. Polar solvents like acetonitrile (CH₃CN) are known to dramatically increase the rate of the ionic process, leading to exclusive ring bromination.[4][5] To favor the desired radical benzylic bromination, you must use non-polar solvents. Carbon tetrachloride (CCl₄) is the traditional choice, although due to its toxicity, safer alternatives like cyclohexane or α,α,α-trifluorotoluene are now often used.[6]

  • Presence of Acid: Traces of acid can catalyze electrophilic aromatic substitution. Ensure your glassware is clean and your reagents are free of acidic impurities.

The two most likely ring-brominated isomers are 1-Bromo-5-methoxy-2-nitro-3-methylbenzene (bromine para to the methoxy group) and 1-Bromo-3-methoxy-2-nitro-5-methylbenzene .

Q4: My crude reaction mixture contains a significant amount of a dark, sticky, or insoluble polymer-like substance. What is it and how do I avoid it?

A4: This is likely due to polymerization of the starting material . A kinetic study on the benzylic bromination of a nitrotoluene derivative revealed that the starting material can undergo undesired arylation and polymerization when exposed to the radical initiator for prolonged periods in the absence of the brominating agent (NBS/Br₂).[3] This problem is exacerbated during the initial heating or induction period of the reaction before a sufficient concentration of Br₂ is generated to propagate the desired bromination.

Mitigation Strategies:

  • Controlled Heating: Bring the solution of the starting material and solvent to reflux before adding the radical initiator and NBS.

  • Portion-wise Addition: As with preventing dibromination, adding the NBS (and sometimes the initiator) in portions ensures that as soon as a radical is formed on the starting material, a brominating agent is available to react. This minimizes the opportunity for radical-radical coupling or polymerization side reactions.[3]

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)? A: While Br₂ can be used for benzylic bromination, it is highly reactive and can easily participate in electrophilic addition to the aromatic ring, a significant side reaction for activated rings like the one in our substrate.[7] NBS is preferred because it reacts with the HBr generated during the propagation step to produce a very low, steady-state concentration of Br₂.[2][8] This low concentration is sufficient for the radical chain reaction to proceed but is too low to favor the competing ionic ring bromination pathway, thus greatly improving selectivity.

Q: What is the purpose of the radical initiator? A: The radical initiator (e.g., AIBN or BPO) serves to kick-start the reaction. Upon heating, it decomposes to form initial radicals. These radicals then abstract a bromine atom from NBS or Br₂ to generate the bromine radical (Br•) required for the first propagation step: the abstraction of a benzylic hydrogen from 3-methoxy-2-nitrotoluene.

Q: What are the best methods for purifying the final product? A: Purification typically involves a two-step process. First, an aqueous workup is performed to remove the succinimide byproduct and any remaining initiator. This involves washing the organic layer with solutions like sodium bicarbonate and brine.[9] After drying and concentrating, the crude product is often purified by either recrystallization (solvents like ethanol or ethyl acetate/hexanes are good starting points) or column chromatography on silica gel.[9]

Summary of Byproducts and Solutions

Byproduct IDCommon NameCauseMitigation Strategy
BP-1 Unreacted Starting MaterialLow temperature, degraded reagents, insufficient reaction time.Optimize temperature, use fresh initiator/NBS, monitor reaction to completion.
BP-2 Dibrominated ProductExcess NBS, prolonged reaction time after starting material is consumed.Use 1.0-1.1 eq. of NBS; add NBS portion-wise; stop reaction upon full conversion.
BP-3 Ring-Brominated IsomerUse of polar solvents (e.g., acetonitrile), acid catalysis.Use non-polar solvents (CCl₄, cyclohexane); ensure reagents are acid-free.
BP-4 Polymerized MaterialProlonged heating with initiator in the absence of NBS/Br₂.Add initiator/NBS to a refluxing solution; add NBS in portions.
BP-5 Hydrolysis ProductExtended exposure to water during workup.Perform a rapid, cold aqueous workup; thoroughly dry the organic layer.

Generalized Experimental Protocol

This protocol is a starting point and should be optimized based on reaction monitoring.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-methoxy-2-nitrotoluene (1.0 eq.) and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane, ~0.2-0.5 M).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a radical initiator (e.g., AIBN, 0.02-0.1 eq.).

  • Reaction: Heat the mixture to reflux. For light-initiated reactions, illuminate the flask with a sunlamp.

  • Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid succinimide. Wash the filtrate with saturated NaHCO₃ solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by recrystallization or column chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and the competing pathways that result in the most common byproducts.

Byproduct_Formation SM 3-Methoxy-2-nitrotoluene Radical Benzylic Radical SM->Radical + Br• - HBr RingBromo Ring Bromination (BP-3) SM->RingBromo + Br₂ / H⁺ (Polar Solvent) Polymer Polymerization (BP-4) SM->Polymer + Initiator - No NBS Product Desired Product 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Radical->Product + Br₂ - Br• DiBromo Dibrominated Product (BP-2) Product->DiBromo + Br•, + Br₂ (Excess NBS)

Sources

Optimization

Technical Support Center: Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Introduction Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its synthesis, typically achieved via the benzylic bromination of 3-methoxy-2-nitrotoluene, is a classic example of a free-radical halogenation known as the Wohl-Ziegler reaction.[1][2] While the transformation appears straightforward, achieving a high yield of the desired mono-brominated product requires careful control over reaction parameters to prevent common side reactions like dibromination and electrophilic aromatic substitution.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol to help you maximize your synthetic yield and purity.

Reaction Overview: The Wohl-Ziegler Bromination

The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitrotoluene is most effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[5]

The reaction proceeds through a radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then react with trace amounts of HBr or Br₂ to generate a bromine radical (Br•).[6][7]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methoxy-2-nitrotoluene. This is the rate-determining step and forms a resonance-stabilized benzylic radical.[8][9] This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, and a new bromine radical, which continues the chain.[7][10]

  • Termination: The reaction concludes when radicals combine with each other.

The key to a successful Wohl-Ziegler reaction is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture.[10] NBS serves as an excellent reagent because it provides a constant, low-level source of Br₂, which favors the desired radical substitution pathway over competing ionic pathways like electrophilic addition to the aromatic ring.[3][10]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no conversion of the starting material, 3-methoxy-2-nitrotoluene.
Click to expand causes and solutions

Possible Cause 1: Ineffective Radical Initiation The entire reaction depends on the successful generation of bromine radicals. If the initiator is old, decomposed, or used incorrectly, the reaction will not start.

  • Solution:

    • Verify Initiator Quality: Use a fresh bottle of AIBN or benzoyl peroxide. AIBN is generally preferred as it is less prone to induced decomposition. Store initiators refrigerated and in the dark.

    • Ensure Sufficient Energy Input: If using thermal initiation with AIBN, ensure the reaction is heated to the appropriate temperature (typically refluxing in a solvent like CCl₄ or acetonitrile, ~80-82 °C).[1] If using photochemical initiation, ensure your light source (e.g., a sunlamp or a specific wavelength LED) is functional and positioned close to the reaction vessel.[11]

    • Check for Inhibitors: The starting material or solvent may contain radical inhibitors (e.g., phenols, hydroquinones). Purify the starting material by distillation or chromatography and use fresh, anhydrous, inhibitor-free solvent.

Possible Cause 2: Poor Quality of N-Bromosuccinimide (NBS) Impure NBS can lead to inconsistent results. While some crude NBS can work well, it can also be a source of problems.[5]

  • Solution:

    • Recrystallize NBS: If you suspect your NBS is impure (it should be a white solid, not distinctly yellow), it can be purified by recrystallization from hot water.[5]

    • Use a Fresh Source: Purchase high-purity NBS from a reliable supplier.

Problem 2: Formation of multiple products, particularly a dibrominated side product.
Click to expand causes and solutions

Possible Cause 1: Incorrect Stoichiometry of NBS Using too much NBS is the most common cause of over-bromination, leading to the formation of 1-(dibromomethyl)-3-methoxy-2-nitrobenzene.[4]

  • Solution:

    • Use Stoichiometric Control: Carefully measure the amount of NBS. Use a slight excess, typically 1.05 to 1.1 equivalents relative to the starting toluene. A large excess will inevitably lead to dibromination.

    • Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the dibrominated species.

Possible Cause 2: High Localized Concentration of Bromine If Br₂ concentration builds up, it can lead to both over-bromination and electrophilic aromatic substitution.

  • Solution:

    • Ensure Good Stirring: Vigorous stirring is essential to maintain a homogeneous mixture and prevent localized build-up of reagents.

    • Control Reaction Rate: Add the initiator in portions or control the heat/light source to maintain a steady, controlled reaction rate. A runaway reaction can lead to a spike in radical concentration and side products.[12]

Problem 3: Significant formation of ring-brominated isomers.
Click to expand causes and solutions

Possible Cause 1: Presence of Ionic Conditions The presence of acid (like HBr) can catalyze electrophilic aromatic substitution on the benzene ring, especially since the methoxy group is activating. Although the nitro group is deactivating, some ring bromination can still occur.[13][14]

  • Solution:

    • Use Anhydrous Solvent: Water can hydrolyze NBS and the product, leading to increased HBr concentration.[5] Ensure your solvent (traditionally CCl₄, but safer alternatives like acetonitrile or trifluorotoluene are recommended) is thoroughly dried.[1][15]

    • Add a Proton Scavenger: In some cases, adding a non-basic proton scavenger like pyridine in very small amounts can help neutralize any HBr formed without interfering with the radical mechanism.

Possible Cause 2: Inappropriate Solvent Choice Polar protic solvents can promote ionic pathways.

  • Solution:

    • Choose a Non-Polar, Aprotic Solvent: Carbon tetrachloride (CCl₄) is the classic solvent for this reaction due to its inertness.[1] However, due to its toxicity and environmental impact, acetonitrile or trifluorotoluene are excellent, safer alternatives.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is inert and NBS has low solubility, which helps maintain low bromine concentrations.[10] However, due to its toxicity, safer alternatives are now preferred. Acetonitrile and α,α,α-trifluorotoluene are highly effective substitutes that perform well in Wohl-Ziegler brominations.[1][15]

Q2: Can I use light and a chemical initiator at the same time? A2: Yes, using both a radical initiator like AIBN and photochemical initiation (e.g., a sunlamp) can be effective and is a common practice.[5][15] The light helps to ensure consistent initiation throughout the reaction, especially on a larger scale.

Q3: How can I tell when the reaction is complete? A3: There are two common methods. The first is to monitor the disappearance of the starting material by TLC or GC. The second is a visual cue: NBS is denser than solvents like CCl₄ and will sink. The product of its reaction, succinimide, is less dense and will float. When all the dense NBS has been replaced by the floating succinimide, the reaction is complete.[1]

Q4: My product is an oil/solid that is difficult to purify. What are the best purification methods? A4: The crude product is often a yellow or brown solid or oil. The standard workup involves filtering off the succinimide, washing the filtrate with a solution like sodium bicarbonate to remove acidic impurities, drying the organic layer, and removing the solvent.[16] The two best methods for purification are:

  • Recrystallization: This is the preferred method if a suitable solvent system can be found (e.g., ethanol, or a mixed solvent like ethyl acetate/hexane).[16]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable method to separate the product from starting material and side products.[15]

Q5: Is the product, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, stable? A5: Like many benzyl bromides, this compound is a lachrymator (causes tearing) and is reactive. It can be hydrolyzed by water and is sensitive to light and heat over long periods. It should be stored in a cool, dark, and dry place and used relatively quickly after synthesis. It is also a potential mutagen and should be handled with appropriate personal protective equipment.[4][17]

Data & Visualization

Table 1: Troubleshooting Summary
Issue Primary Cause Recommended Action
No Reaction Failed radical initiationUse fresh initiator (AIBN), ensure proper temperature/light.
Dibromination Excess NBSUse 1.05-1.1 eq. of NBS; monitor reaction by TLC/GC.
Ring Bromination Ionic side reactionsUse anhydrous solvent (e.g., acetonitrile); avoid acidic conditions.
Low Yield Multiple causesReview all parameters: reagent purity, stoichiometry, conditions, workup.
Diagram: Wohl-Ziegler Radical Chain Mechanism

This diagram illustrates the key propagation steps in the benzylic bromination of 3-methoxy-2-nitrotoluene.

Wohl_Ziegler_Mechanism sub 3-Methoxy-2-nitrotoluene (R-CH3) inv1 sub->inv1 br_rad Bromine Radical (Br•) br_rad->inv1 hbr HBr benzyl_rad Benzylic Radical (R-CH2•) inv2 benzyl_rad->inv2 br2 Bromine (Br2) br2->inv2 product 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (R-CH2Br) inv1->hbr H abstraction inv1->benzyl_rad inv2->br_rad regenerates inv2->product Bromination

Caption: Key propagation steps of the radical chain mechanism.

Optimized Experimental Protocol

Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Benzyl bromides are lachrymatory and potential mutagens.[17] Carbon tetrachloride is a known carcinogen and ozone-depleting substance; use of a safer alternative like acetonitrile is strongly advised.

Materials:

  • 3-methoxy-2-nitrotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-nitrotoluene (1.0 eq) and anhydrous acetonitrile (calculate for a ~0.2 M solution).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and AIBN (0.02-0.05 eq) to the flask.

  • Reaction: Place a heat source (heating mantle) under the flask and an optional light source (250W sunlamp) directed at the flask. Heat the mixture to a gentle reflux (~82 °C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours, once the starting material spot is no longer visible.

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct. Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold acetonitrile.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically a yellow oil or solid) can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

References

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved January 14, 2026, from [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]

  • Wohl–Ziegler bromination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • NBS Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). Organic Chemistry [YouTube Channel]. Retrieved January 14, 2026, from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 14, 2026, from [Link]

  • Optimization of reaction conditions for the benzylic bromination of 1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved January 14, 2026, from [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). [YouTube Channel]. Retrieved January 14, 2026, from [Link]

  • 2-(bromomethyl)-1-methoxy-3-nitrobenzene. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. (1993). European Patent Office. Retrieved January 14, 2026, from [Link]

  • 1-Bromo-3-methoxy-2-nitrobenzene. (n.d.). Dana Bioscience. Retrieved January 14, 2026, from [Link]

  • Supporting Information for various syntheses. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Photochemical Benzylic Bromination in Flow using BrCCl3... (2019, January 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Process for benzylic bromination. (2000). European Patent Office. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting

Handling and safety precautions for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Welcome to the technical support guide for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth safety information, handling protocols, and troubleshooting advice for common issues encountered during its use in experimental settings. The guidance herein is synthesized from established safety protocols for structurally related hazardous materials and is designed to ensure the highest standards of laboratory safety and experimental integrity.

Section 1: Critical Safety & Hazard Information

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a reactive organic intermediate. While specific toxicological data for this exact compound is limited, the structural motifs—a bromomethyl group attached to a nitroaromatic ring—suggest significant hazards that demand rigorous safety precautions.[1] The bromomethyl group makes the compound a potent lachrymator and alkylating agent, while the nitrobenzene core is associated with systemic toxicity. Similar compounds are known to cause severe skin burns, eye damage, and are harmful if swallowed or inhaled.[2][3][4]

Hazard Identification Summary

The following table summarizes the anticipated hazards based on data from structurally analogous compounds.

Hazard ClassAnticipated Classification & EffectsGHS PictogramsSignal Word
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritation.[2][4][5]

Danger
Serious Eye Damage/Irritation Category 1/2A: Causes serious eye damage.[2][3][5] Lachrymatory effects are highly probable.

Danger
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Anticipated): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][6][7]


Danger/Warning
Specific Target Organ Toxicity (Single Exposure) Category 3 (Anticipated): May cause respiratory irritation.[3][6]

Warning
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Anticipated): May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[3][8]

Warning
Physical & Chemical Properties
PropertyValueSource
CAS Number 133486-62-1Echemi[1]
Molecular Formula C₈H₈BrNO₂BLDpharm[9]
Molecular Weight 246.06 g/mol (Calculated)
Appearance Solid (Form may vary)BenchChem[2]
Storage Temperature 2-8°C, Inert atmosphereBLD Pharm[10]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental issues in a practical Q&A format.

Q1: I opened the container outside of a fume hood and my eyes started to tear up and sting. What should I do?

A1: This compound is a potent lachrymator due to the bromomethyl group. Immediate action is required.

  • First Aid: Immediately move to an area with fresh air. Proceed to an emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Causality: Lachrymators are substances that react with the moisture in your eyes to produce acids (in this case, likely hydrobromic acid), causing stinging, pain, and tearing. The reaction is immediate upon exposure to vapors.

  • Prevention: Never handle this compound outside of a certified chemical fume hood.[2][11] Always wear tightly fitting safety goggles with side-shields or a full-face shield for maximum protection.[1][12]

Q2: I spilled a small amount of the solid powder on my gloved hand. Is it okay to just wipe it off and continue working?

A2: No, this is not a safe practice.

  • Troubleshooting Protocol: Stop your work immediately. Remove the contaminated glove without touching the exterior with your bare hand. Wash your hands thoroughly with soap and water. Dispose of the contaminated glove as hazardous waste.

  • Causality: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is expected to cause severe skin burns and irritation.[2][4] Even if you do not feel an immediate effect, the chemical can be absorbed through the skin (permeator) or cause delayed chemical burns.[8] Nitrile gloves offer splash protection but should be discarded immediately upon contamination.[13]

  • Prevention: Always wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] Change gloves immediately after contamination or after handling the material for extended periods.

Q3: My reaction is turning black and producing a lot of gas. What is happening?

A3: This could indicate a decomposition or an uncontrolled side reaction.

  • Troubleshooting Protocol: If it is safe to do so, cool the reaction vessel with an ice bath to slow the reaction rate. Ensure the reaction is being conducted in a fume hood with the sash lowered. Alert a colleague and be prepared for a potential exothermic event. Do not attempt to quench the reaction with water or other protic solvents without first identifying the likely cause, as this could exacerbate the issue.

  • Causality: Nitro-containing compounds can be thermally unstable.[7] This reagent is also incompatible with strong bases and oxidizing agents, which can trigger vigorous or explosive reactions.[3] The blackening could be polymerization or charring due to decomposition.

  • Prevention: Always add reagents slowly and control the reaction temperature. Before starting, perform a thorough literature search for your specific reaction conditions and be aware of all potential incompatibilities.[3]

Q4: How should I properly store an opened container of this reagent?

A4: Proper storage is critical to maintain the reagent's stability and ensure safety.

  • Protocol: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C.[2][10] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[7] Store it away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Causality: The bromomethyl group is susceptible to hydrolysis by atmospheric moisture, which would degrade the compound. Storing it in a cool, dry, and inert environment minimizes this degradation pathway and preserves its reactivity for your experiments.

Section 3: Standard Operating Procedures

Mandatory Personal Protective Equipment (PPE) Workflow

Proper PPE is the cornerstone of safety when handling this reagent. The following workflow must be adhered to at all times.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup Start Enter Lab LabCoat Don long-sleeved flame-resistant lab coat Start->LabCoat Shoes Verify closed-toe shoes and long pants are worn LabCoat->Shoes Goggles Wear chemical splash goggles (ANSI Z87.1 certified) Shoes->Goggles Gloves Don double nitrile gloves or other appropriate chemical-resistant gloves Goggles->Gloves FaceShield Add face shield over goggles if splash risk is high Gloves->FaceShield Handling Perform all manipulations of the chemical FaceShield->Handling RemoveOuterGloves Remove outer gloves, dispose as hazardous waste Handling->RemoveOuterGloves RemoveInnerGloves Remove inner gloves, dispose as hazardous waste RemoveOuterGloves->RemoveInnerGloves WashHands Wash hands thoroughly with soap and water RemoveInnerGloves->WashHands RemoveGoggles Remove goggles and lab coat before exiting lab WashHands->RemoveGoggles End Exit Lab RemoveGoggles->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Spill Decontamination Protocol

In the event of a spill, a calm and systematic response is crucial. This protocol outlines the necessary steps.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate spill area.[2]

  • Secure the Area: Restrict access to the spill area. Ensure the chemical fume hood is operating if the spill occurred within it.

  • Don PPE: Before cleanup, don the appropriate PPE: a lab coat, splash goggles, a face shield, and double-layered chemical-resistant gloves (e.g., nitrile).[2] If the spill is large or ventilation is poor, a full-face respirator with an appropriate cartridge is necessary.[1]

  • Contain & Absorb: For small spills, cover the material with an inert absorbent like vermiculite or sand.[2] Do not use combustible materials like paper towels directly on the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into a clearly labeled, sealed container for hazardous waste disposal.[2][6]

  • Decontaminate Surface: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

  • Doff PPE & Wash: Remove all PPE, disposing of single-use items as hazardous waste. Wash hands and any potentially exposed skin thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Flowchart Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Ventilation Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Small or Large Spill Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Clean Area with Solvent, then Soap & Water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report Incident to EHS Dispose->Report End Procedure Complete Report->End

Caption: Step-by-step decision workflow for spill response.

First Aid Emergency Response
Exposure RouteImmediate Action Required
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if possible. Seek immediate medical attention. [2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention. [2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing or breathing is difficult, provide artificial respiration or oxygen by trained personnel.[1] Seek immediate medical attention. [2]
Ingestion Rinse mouth with water (only if the person is conscious).[1][2] Do NOT induce vomiting. [2][4] Immediately call a poison control center or doctor. [2]

Section 4: Disposal

All waste materials containing 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Product: Dispose of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Containers: Do not reuse containers. They can be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be offered for recycling or reconditioning.[1]

  • Regulations: Adhere strictly to all applicable federal, state, and local environmental regulations for hazardous waste disposal.[2] Do not discharge to sewer systems. [1]

References
  • Safety Data Sheet - Nitrobenzene. Carl ROTH. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • Material Safety Data Sheet - Nitrobenzene. ScienceLab.com. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • 1-(bromomethyl)-2-methoxy-3-nitrobenzene. PubChemLite. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • 1-Bromo-3-methoxy-5-nitrobenzene. PubChem. [Link]

Sources

Optimization

Troubleshooting failed reactions with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Welcome to the technical support center for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure your reactions are successful.

Troubleshooting Failed Reactions

This section addresses specific issues you may encounter during your experiments with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, providing step-by-step guidance to diagnose and resolve common problems.

Question 1: I am attempting a nucleophilic substitution (e.g., Williamson ether synthesis) with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and my reaction is showing low to no product yield. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in a nucleophilic substitution with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can stem from several factors related to the reagent's stability, the reaction conditions, and the nature of your nucleophile.

Underlying Chemistry: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a benzylic bromide. Benzylic halides can undergo nucleophilic substitution through both SN1 and SN2 pathways.[1][2] The presence of the electron-withdrawing nitro group at the ortho position and the methoxy group at the meta position significantly influences the reactivity of the benzylic carbon. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, which is favorable for an SN2 reaction.[3] However, the same group destabilizes the formation of a benzylic carbocation, thus hindering the SN1 pathway.[3]

Troubleshooting Workflow:

G start Low/No Product Yield check_reagent 1. Verify Reagent Quality - Check for decomposition (discoloration). - Confirm structure via NMR/MS. start->check_reagent check_nucleophile 2. Assess Nucleophile Strength & Base Strength - Is the nucleophile strong enough? - Is the base used for deprotonation adequate? check_reagent->check_nucleophile Reagent OK check_conditions 3. Evaluate Reaction Conditions - Solvent choice (polar aprotic for SN2). - Temperature and reaction time. check_nucleophile->check_conditions Nucleophile Suitable check_side_reactions 4. Investigate Potential Side Reactions - Elimination (E2) favored by strong, bulky bases. - C-alkylation with phenoxides. check_conditions->check_side_reactions Conditions Optimized end Successful Reaction check_side_reactions->end Side Reactions Minimized

Caption: Troubleshooting workflow for low/no product yield.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Visual Inspection: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene should be a solid.[4] Significant discoloration (e.g., turning dark brown) may indicate decomposition.

    • Analytical Verification: If in doubt, verify the integrity of your starting material using 1H NMR or mass spectrometry.

    • Storage: This compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[5][6]

  • Nucleophile and Base Considerations:

    • Nucleophilicity: For an SN2 reaction, a strong nucleophile is generally required.[7] If you are using a weak nucleophile, the reaction rate may be impractically slow.

    • Deprotonation (for alcohols/phenols): In a Williamson ether synthesis, the alcohol or phenol must be fully deprotonated to form the more nucleophilic alkoxide or phenoxide.[8][9] A base that is not strong enough will result in an equilibrium with the starting alcohol, reducing the concentration of the active nucleophile.

Alcohol Type Recommended Base pKa of Conjugate Acid
Primary/Secondary AlcoholsNaH, KH, LHMDS, LDA>35
PhenolsK2CO3, Cs2CO3, NaOH, KOH~15-16
  • Optimizing Reaction Conditions:

    • Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[10][11] These solvents solvate the cation of the alkoxide but not the nucleophilic anion, enhancing its reactivity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its effectiveness.[11]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination or decomposition. A good starting point is room temperature, with gentle heating (40-60 °C) if the reaction is slow.

Protocol for a Test Reaction (Williamson Ether Synthesis):

  • To a solution of your alcohol or phenol (1.0 eq) in anhydrous DMF (0.1-0.5 M), add a suitable base (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and proceed with a standard aqueous workup and purification by column chromatography.

Question 2: My reaction is producing a significant amount of an impurity that I suspect is an elimination product. How can I confirm this and suppress its formation?

Answer:

The formation of an alkene via an E2 elimination pathway is a common competing side reaction in reactions involving benzylic halides, especially with sterically hindered or strongly basic nucleophiles.[9][10]

Mechanism of Elimination:

G cluster_0 Reaction Pathways reactant Base + 1-(Bromomethyl)-3-methoxy-2-nitrobenzene path_sn2 Nucleophilic Attack at Benzylic Carbon reactant->path_sn2 path_e2 Base abstracts a proton from the methyl group reactant->path_e2 product_sn2 Substitution Product (SN2) product_e2 Elimination Product (E2) path_sn2->product_sn2 path_e2->product_e2

Caption: Competing SN2 and E2 reaction pathways.

Confirmation of Elimination Product: The elimination product would be 3-methoxy-2-nitrostyrene. You can confirm its presence using:

  • 1H NMR: Look for the characteristic signals of vinyl protons.

  • Mass Spectrometry: The mass of the elimination product will be the mass of the starting material minus the mass of HBr.

Strategies to Minimize Elimination:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base for deprotonation if your nucleophile is prone to acting as a base. However, for the subsequent substitution, a less basic and more nucleophilic species is preferred. If your nucleophile is also a strong base (e.g., tert-butoxide), elimination is highly likely.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Try running your reaction at room temperature or even 0 °C.

  • Steric Hindrance: While the benzylic position is primary, a sterically bulky nucleophile will favor elimination.[7] If possible, use a less hindered nucleophile.

Question 3: I am reacting 1-(Bromomethyl)-3-methoxy-2-nitrobenzene with a phenoxide, and I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

Answer:

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation), usually at the ortho or para positions.[10][11]

Factors Influencing Selectivity:

  • Solvent: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[11]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

Strategies to Enhance O-Alkylation:

  • Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium iodide - TBAI) can enhance the rate of O-alkylation.[12] The TBAI facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.

Example Protocol with Phase-Transfer Catalysis:

  • Dissolve the phenol (1.0 eq), K2CO3 (2.0 eq), and TBAI (0.1 eq) in acetonitrile.

  • Add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene with strong nucleophiles? A: The primary mechanism is SN2 (bimolecular nucleophilic substitution).[2][13] The benzylic carbon is primary, and the strong electron-withdrawing effect of the ortho-nitro group enhances its electrophilicity, making it a good substrate for SN2 attack.[3] The SN1 pathway is disfavored due to the destabilization of the potential benzylic carbocation by the same nitro group.[3]

Q2: How should I handle and store 1-(Bromomethyl)-3-methoxy-2-nitrobenzene? A: This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15] It is classified as a substance that can cause skin and eye irritation.[16] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[17]

Q3: Can I use this reagent in Friedel-Crafts alkylation reactions? A: Yes, as a benzylic bromide, it can be used as an alkylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds. A Lewis acid catalyst such as AlCl3 or FeCl3 would be required.[18] However, be aware that the nitro group on the reagent itself is strongly deactivating, which might affect its reactivity under these conditions.

Q4: My reaction seems to be stalled. What can I do to push it to completion? A: If your reaction has stalled, consider the following:

  • Re-evaluate your base: Ensure you have used a sufficient excess of a strong enough base to fully deprotonate your nucleophile.

  • Increase the temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. Monitor for the formation of byproducts.

  • Add a catalyst: For SN2 reactions, adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction through the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ.

Q5: How can I effectively purify my product after the reaction? A: The most common purification method for products derived from this reagent is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent system will depend on the specific properties of your product.

References

  • Park, K.-H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Retrieved from [Link]

  • Park, K.-H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(bromomethyl)-1-methoxy-3-nitrobenzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Prousek, J. (1981). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications, 46(5), 1334-1340. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 2–7. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 15). reactive SN2 alkyl groups - benzyl and allyl groups [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Welcome to the technical support guide for the synthesis and optimization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic route for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, and what are its primary challenges?

The most prevalent and direct method for synthesizing 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is through the free-radical bromination of its precursor, 3-methoxy-2-nitrotoluene. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1]

The primary challenges in this synthesis are:

  • Over-bromination: The desired product can react further to form 1-(Dibromomethyl)-3-methoxy-2-nitrobenzene, a common and often difficult-to-separate impurity.[2]

  • Competing Aromatic Bromination: Although benzylic C-H bonds are weaker and more susceptible to radical abstraction, under certain conditions, electrophilic aromatic substitution can occur on the electron-rich ring, leading to nuclear bromination.

  • Reaction Rate: The presence of a strongly electron-withdrawing nitro group (-NO₂) deactivates the adjacent benzylic position, which can lead to sluggish or incomplete reactions compared to more activated substrates.[3]

Q2: I'm observing significant formation of the dibrominated byproduct. How can I improve the selectivity for mono-bromination?

Controlling the formation of the dibrominated species is critical and hinges on managing the concentration and reactivity of the bromine radicals. Over-bromination is a classic issue in benzylic halogenations.[2]

Core Strategy: Maintain a Low Concentration of Bromine Radicals.

  • Stoichiometry Control: Begin by using a precise stoichiometry. An excess of NBS is a common cause of over-bromination. Use NBS in a 1.0 to 1.1 molar equivalence to the starting 3-methoxy-2-nitrotoluene.

  • Portion-wise Addition of NBS: Instead of adding all the NBS at the start, add it in small portions over the course of the reaction. This strategy, known as continuous or semi-continuous addition, maintains a low steady-state concentration of both NBS and the bromine radicals it generates, minimizing the chance that a product molecule will react a second time.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR on an aliquot). Stop the reaction as soon as the starting material is consumed to prevent the product from being converted to the dibromide.

The diagram below illustrates a decision-making workflow for troubleshooting common issues in this synthesis.

G Start Reaction Start: 3-methoxy-2-nitrotoluene + NBS Monitor Monitor Reaction (TLC/GC/NMR) Start->Monitor Problem Identify Issue Monitor->Problem LowYield Low Conversion / Sluggish Reaction Problem->LowYield Incomplete? Dibromide High Dibromide (>10%) Problem->Dibromide Impure? AromaticSub Aromatic Bromination Detected Problem->AromaticSub Other Impurities? Workup Proceed to Workup Problem->Workup Clean? Sol_LowYield1 Increase Initiator (AIBN) Concentration (1-5 mol%) LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Anhydrous Conditions LowYield->Sol_LowYield2 Sol_LowYield3 For Photo-initiation: Increase Light Intensity/ Use Optimal Wavelength LowYield->Sol_LowYield3 Sol_Dibromide1 Use NBS (1.0-1.1 eq) Dibromide->Sol_Dibromide1 Sol_Dibromide2 Add NBS in Portions Dibromide->Sol_Dibromide2 Sol_Dibromide3 Stop Reaction Immediately Upon SM Consumption Dibromide->Sol_Dibromide3 Sol_AromaticSub1 Use Non-Polar Solvent (e.g., CCl₄, Cyclohexane) AromaticSub->Sol_AromaticSub1 Sol_AromaticSub2 Avoid Lewis Acids & Metal Contamination AromaticSub->Sol_AromaticSub2 G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ or hν R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• NBS + HBr NBS + HBr Succinimide + Br2 Succinimide + Br2 NBS + HBr->Succinimide + Br2 Br2 Br2 2 Br• 2 Br• Br2->2 Br• Δ or hν Ar-CH3 + Br• Ar-CH3 + Br• Ar-CH2• + HBr Ar-CH2• + HBr Ar-CH3 + Br•->Ar-CH2• + HBr Step 1: Benzylic H Abstraction Ar-CH2• + Br2 Ar-CH2• + Br2 Ar-CH2Br + Br• Ar-CH2Br + Br• Ar-CH2• + Br2->Ar-CH2Br + Br• Step 2: Bromination Br• + Br• Br• + Br• Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2Br Ar-CH2Br Ar-CH2• + Br•->Ar-CH2Br Ar-CH2• + Ar-CH2• Ar-CH2• + Ar-CH2• Ar-CH2-CH2-Ar Ar-CH2-CH2-Ar Ar-CH2• + Ar-CH2•->Ar-CH2-CH2-Ar

Sources

Optimization

Technical Support Center: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Welcome to the technical support center for 1-(bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(bromomethyl)-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common challenges and questions related to its stability and decomposition, providing in-depth, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve issues you may encounter during the handling, storage, and reaction of 1-(bromomethyl)-3-methoxy-2-nitrobenzene.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Discoloration of solid reagent (yellowing or browning) upon storage. Exposure to light, heat, or atmospheric moisture.Store the reagent in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures.
Appearance of unexpected peaks in NMR/LC-MS analysis of the starting material. Decomposition due to improper storage or handling. Common impurities could include 3-methoxy-2-nitrobenzaldehyde or 3-methoxy-2-nitrobenzoic acid.Purify the reagent before use via recrystallization or column chromatography. Confirm the structure of impurities by detailed spectroscopic analysis.
Low yield or formation of multiple byproducts in a reaction. Decomposition of the starting material or product under the reaction conditions. The bromomethyl group is susceptible to nucleophilic attack, and the nitro group can be reduced.Run the reaction at the lowest effective temperature. Use a non-nucleophilic base if a base is required. Degas solvents to remove oxygen, which can participate in side reactions.
Inconsistent reaction outcomes. Variability in the purity of the starting material. Trace amounts of decomposition products can act as catalysts or inhibitors for the desired reaction.Always use freshly purified 1-(bromomethyl)-3-methoxy-2-nitrobenzene. Perform a quick purity check (e.g., TLC or melting point) before each use.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for 1-(bromomethyl)-3-methoxy-2-nitrobenzene to prevent decomposition?

A1: To ensure the long-term stability of 1-(bromomethyl)-3-methoxy-2-nitrobenzene, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8 °C. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Q2: I've noticed my sample has developed a yellow or brownish tint. Is it still usable?

A2: Discoloration is a visual indicator of potential decomposition. While the material may still contain a significant amount of the desired compound, the presence of impurities can interfere with your reaction. It is highly recommended to purify the discolored material before use. A simple purity check by Thin Layer Chromatography (TLC) against a pure standard can help you assess the level of degradation.

Decomposition Pathways

Q3: What are the most likely decomposition products of 1-(bromomethyl)-3-methoxy-2-nitrobenzene?

A3: Based on the functional groups present, several decomposition pathways are plausible. The primary routes of degradation are hydrolysis and oxidation of the bromomethyl group.

  • Hydrolysis: In the presence of water, the bromomethyl group can hydrolyze to form 3-methoxy-2-nitrobenzyl alcohol.

  • Oxidation: The bromomethyl group can be oxidized, especially in the presence of air and light, to form 3-methoxy-2-nitrobenzaldehyde, which can be further oxidized to 3-methoxy-2-nitrobenzoic acid.

These decomposition products can significantly impact the outcome of your experiments by competing in reactions or altering the reaction environment.

Predicted Decomposition Pathways

DecompositionPathways A 1-(Bromomethyl)-3-methoxy-2-nitrobenzene B 3-Methoxy-2-nitrobenzyl alcohol A->B Hydrolysis (H₂O) C 3-Methoxy-2-nitrobenzaldehyde A->C Oxidation ([O]) D 3-Methoxy-2-nitrobenzoic acid C->D Further Oxidation ([O])

Caption: Predicted major decomposition pathways of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Q4: Can the nitro group be a source of instability?

A4: Yes, the nitro group is an electron-withdrawing group that activates the benzene ring and can also be susceptible to reduction. Under certain conditions, particularly in the presence of reducing agents (e.g., certain metals, hydrides), the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. Such transformations would yield a different class of compounds and should be considered when planning reactions. The thermal decomposition of nitroaromatic compounds can also be complex, potentially leading to the breakdown of the aromatic ring at high temperatures.[1][2][3]

Analytical and Experimental Protocols

Q5: How can I monitor the decomposition of my sample?

A5: Several analytical techniques can be employed to monitor the stability of 1-(bromomethyl)-3-methoxy-2-nitrobenzene and identify its decomposition products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the parent compound from its more polar decomposition products like the corresponding alcohol, aldehyde, and carboxylic acid.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile decomposition products.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide quantitative information about the purity of the sample and the presence of impurities. The benzylic protons of the bromomethyl group have a characteristic chemical shift, which will change upon conversion to an alcohol or aldehyde.

General Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Sample of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene B Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC) A->B C HPLC Analysis (C18 column, UV detection) B->C D GC-MS Analysis (for volatile impurities) B->D E ¹H NMR Analysis (for structural confirmation) B->E F Identify and Quantify Decomposition Products C->F D->F G Assess Purity of Starting Material E->G

Caption: A general workflow for the analytical assessment of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene stability.

Q6: Can you provide a basic protocol for a stability study?

A6: A forced degradation study can help you understand the stability of your compound under various stress conditions.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several accurately weighed samples of 1-(bromomethyl)-3-methoxy-2-nitrobenzene.

  • Stress Conditions:

    • Hydrolytic: Dissolve samples in acidic, neutral, and basic aqueous solutions. Keep them at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative: Dissolve a sample in a solution containing a small percentage of hydrogen peroxide.

    • Photolytic: Expose a solid sample and a sample in solution to UV light.

    • Thermal: Heat a solid sample in an oven at a temperature below its melting point.

  • Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to identify and quantify the degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each stress condition to determine the degradation kinetics.

References

  • New Thermal Decomposition Pathway for TATB - ResearchGate. Available from: [Link]

  • 2-(bromomethyl)-1-methoxy-3-nitrobenzene - ChemSynthesis. Available from: [Link]

  • 1-BROMO-2-METHOXY-3-NITROBENZENE - gsrs. Available from: [Link]

  • New thermal decomposition pathway for TATB - ResearchGate. Available from: [Link]

  • 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. Available from: [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. Available from: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • analytical methods. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • Overcoming Challenges in Early Phase Drug Product Development - Contract Pharma. Available from: [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. Available from: [Link]

  • US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents.
  • Approach to Synthesis Problems – Organic Chemistry: How to…. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. Available from: [Link]

  • Organic Chemistry Synthesis Problems. Available from: [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. Available from: [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. Available from: [Link]

  • Trends and Challenges in the Evolving Small Molecule Development Pipeline - Lonza. Available from: [Link]

  • (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - ResearchGate. Available from: [Link]

  • 4-(Bromomethyl)-1-methoxy-2-nitrobenzene - MySkinRecipes. Available from: [Link]

  • 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem. Available from: [Link]

  • 1-Methoxy-2-nitrobenzene (C7H7NO3) - The Pherobase Floral Compound. Available from: [Link]

Sources

Troubleshooting

Incompatible materials with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Introduction: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a versatile synthetic intermediate prized in drug discovery and fine chemical synthesis for its ability to introduce the 3-methoxy-2-nitrobenzyl moiety. Its utili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a versatile synthetic intermediate prized in drug discovery and fine chemical synthesis for its ability to introduce the 3-methoxy-2-nitrobenzyl moiety. Its utility is derived from its distinct reactive centers: a highly labile benzylic bromide and an electron-deficient nitroaromatic system. However, this same reactivity profile necessitates a thorough understanding of its chemical incompatibilities to ensure experimental success, safety, and reproducibility. This guide provides field-proven insights into potential material conflicts, structured as a series of troubleshooting scenarios and frequently asked questions.

Core Reactivity Profile: The Basis for Incompatibility

Understanding the incompatible materials for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene begins with its molecular structure. Two key functional groups dictate its reactivity:

  • The Benzylic Bromide (-CH₂Br): This is the primary center for electrophilic reactivity. The carbon-bromine bond is inherently weak and is further activated by the adjacent benzene ring. The stability of the resulting benzylic radical or carbocation intermediate makes this site highly susceptible to nucleophilic attack.[1][2] Consequently, it readily participates in Sₙ1 and Sₙ2 substitution reactions.[3][4]

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution.[5] More importantly for compatibility, it is susceptible to reduction by a wide range of reagents, leading to nitroso, hydroxylamino, or amino functionalities.[6][7]

This dual reactivity means that reaction conditions must be carefully selected to target one site while preserving the other.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during experiments, tracing them back to underlying material incompatibilities.

Question: My reaction resulted in a complex mixture of products, and my starting material was consumed faster than expected with significant discoloration. What happened?

Answer: This outcome strongly suggests an uncontrolled and non-selective reaction, likely caused by incompatibility with a strong base or a highly reactive nucleophile.

  • Causality: Strong, unhindered bases such as alkali metal hydroxides (NaOH, KOH) or alkoxides (NaOEt, KOtBu) can initiate multiple reaction pathways. They can act as nucleophiles, substituting the bromide to form a benzyl alcohol or ether, or they can promote elimination (E2) reactions to yield a styrene derivative. These reactions are often highly exothermic and can lead to thermal decomposition and polymerization, resulting in the discoloration and complex mixture you observed.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If a base is required, switch to a milder, non-nucleophilic, sterically hindered base like proton sponge or diisopropylethylamine (DIPEA).

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and add the base slowly to dissipate the heat generated.

    • Check for Contaminants: Ensure all reagents and solvents are free from strong base contamination. For instance, older bottles of amine reagents can degrade to form more reactive species.

Question: I was performing a nucleophilic substitution on the bromomethyl group, but my final product shows the nitro group has been converted to an amine (-NH₂). Why did this happen?

Answer: This is a classic case of unintended reduction of the nitro group. Your reaction conditions, including reagents, solvents, or catalysts, inadvertently created a reducing environment.

  • Causality: The nitro group is readily reduced by various reagents.[6] Common culprits include:

    • Metals: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni) is a highly efficient method for nitro reduction. The use of certain metal vessels or contaminants like iron filings in the presence of an acidic medium can also cause this transformation (mimicking the Bechamp reduction).[7]

    • Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or even some sulfur-based nucleophiles (thiols) under specific conditions can reduce the nitro group.

  • Troubleshooting Steps:

    • Scrutinize Reagents: Avoid common reducing agents unless the transformation is intended. If you are using a thiol as a nucleophile, for example, be aware that it can potentially act as a mild reducing agent, especially at elevated temperatures or with prolonged reaction times.

    • Choose an Inert Catalyst: If a catalyst is needed for your primary reaction, ensure it does not also promote hydrogenation.

    • Atmosphere Control: If your reaction is sensitive, running it under an inert atmosphere (N₂ or Ar) can prevent unforeseen oxidative or reductive side reactions.

Question: My reaction is sluggish, and upon workup, I isolated a significant amount of 3-methoxy-2-nitrobenzyl alcohol instead of my desired product. What is the likely cause?

Answer: The formation of the corresponding alcohol is a clear indication of hydrolysis, where water has acted as a nucleophile.

  • Causality: Benzylic bromides are susceptible to hydrolysis.[3] The presence of water, even in trace amounts in your reaction solvent, can compete with your intended nucleophile, leading to the formation of the benzyl alcohol side product. This Sₙ1-type reaction is often facilitated by polar, protic solvents.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Employ freshly dried solvents. Solvents like THF, Dioxane, and Toluene should be dried over appropriate agents (e.g., sodium/benzophenone or molecular sieves).

    • Dry Your Reagents: Ensure your other reagents, particularly salts or hygroscopic starting materials, are thoroughly dried before addition.

    • Inert Atmosphere: Running the reaction under a dry, inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

Incompatibility Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected results when working with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Incompatibility_Troubleshooting start Unexpected Reaction Outcome (e.g., Low Yield, Side Product, Decomposition) check_sm Step 1: Verify Starting Material Purity - NMR / LC-MS for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene - Check for degradation (discoloration) start->check_sm analyze_reagents Step 2: Analyze Reagents & Solvents check_sm->analyze_reagents sub_reagents1 Was a strong base or nucleophile used? (e.g., OH⁻, RO⁻, RNH₂) analyze_reagents->sub_reagents1 sub_reagents2 Were potential reducing agents present? (e.g., certain metals, H₂, SnCl₂) analyze_reagents->sub_reagents2 sub_reagents3 Was water present? (e.g., wet solvents, hygroscopic reagents) analyze_reagents->sub_reagents3 outcome1 Likely Cause: Uncontrolled substitution/elimination, thermal decomposition. sub_reagents1->outcome1 Yes outcome2 Likely Cause: Unintended reduction of nitro group to an amine. sub_reagents2->outcome2 Yes outcome3 Likely Cause: Hydrolysis of benzylic bromide to benzyl alcohol. sub_reagents3->outcome3 Yes

Caption: Troubleshooting workflow for incompatible materials.

Summary of Incompatible Materials

The following table provides a quick reference for materials that are incompatible with 1-(Bromomethyl)-3-methoxy-2-nitrobenzene under typical laboratory conditions.

Incompatible Material Class Examples Potential Outcome / Hazard Chemical Rationale
Strong Bases NaOH, KOH, NaOEt, KOtBuRapid, exothermic reaction; formation of alcohol, ether, or elimination products; decomposition.Highly reactive towards the electrophilic benzylic carbon and can promote elimination.
Strong Oxidizing Agents KMnO₄, CrO₃, concentrated H₂O₂Vigorous, potentially explosive reaction; oxidation of the benzylic position.The benzylic carbon is susceptible to oxidation, which can be highly energetic.[8]
Reducing Agents H₂/Pd, Fe/HCl, SnCl₂, NaBH₄Reduction of the nitro group to an amine; potential reaction with the C-Br bond.The nitro group is easily reduced by a wide variety of chemical and catalytic methods.[7]
Strong Nucleophiles Amines, Thiols, Cyanides, AzidesIntended substitution reaction. Incompatibility arises if not the desired transformation.The benzylic bromide is an excellent electrophile for Sₙ2 reactions.[4]
Water / Protic Solvents H₂O, Methanol, EthanolHydrolysis or solvolysis to the corresponding benzyl alcohol or ether, leading to side products.Water and alcohols can act as nucleophiles, especially under conditions favoring Sₙ1 pathways.
Reactive Metals Mg, Li, Na, ZnFormation of organometallic reagents (e.g., Grignard) or reduction/coupling reactions.The carbon-halogen bond will react with active metals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene? A1: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light. To prevent hydrolysis from atmospheric moisture, storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[9] Avoid storing near bases, reactive metals, or strong oxidizing/reducing agents.

Q2: Can I use polar aprotic solvents like DMF or DMSO? A2: Yes, polar aprotic solvents like DMF, DMSO, and acetonitrile are often excellent choices for Sₙ2 reactions involving this substrate. They effectively solvate the cation of a nucleophilic salt while leaving the anion relatively free to react. However, ensure they are anhydrous, as these solvents are notoriously hygroscopic.

Q3: What are the primary safety hazards associated with this compound's reactivity? A3: The primary chemical hazards stem from its reactivity. It is a lachrymator, meaning its vapors irritate the eyes and cause tearing.[10] Reactions with strong bases or oxidizing agents can be highly exothermic and lead to a runaway reaction. As with all nitroaromatic compounds, there are toxicity concerns, and it should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a chemical fume hood.[11][12]

Q4: Are there signs of decomposition I should look for in an older sample? A4: Yes. A pure sample should be a crystalline solid. Decomposition is often indicated by a change in color (darkening to yellow or brown) or a change in physical state (becoming oily or gummy). This is often due to slow hydrolysis or polymerization. An NMR spectrum can confirm integrity by showing the characteristic benzylic CH₂ peak and the absence of impurity signals, such as the CH₂ peak of the corresponding alcohol.

Protocol: A Self-Validating Nucleophilic Substitution

This protocol for the synthesis of a thioether demonstrates best practices to avoid common incompatibilities.

Objective: Synthesis of 3-Methoxy-2-nitrobenzyl phenyl sulfide.

Methodology:

  • Inert Atmosphere Setup (Control Point): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. This prevents the ingress of atmospheric moisture, a key potential incompatibility.

  • Reagent Preparation:

    • In the flask, dissolve thiophenol (1.0 eq) in 20 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath. This temperature control mitigates the exothermicity of the subsequent acid-base reaction.

  • Base Addition (Control Point): Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the thiol without competing in the substitution reaction. The slow addition at 0 °C is critical for safety and control. Stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.

  • Substrate Addition: Dissolve 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.05 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. Rationale: Adding the electrophile to the pre-formed nucleophile minimizes side reactions.

  • Reaction Monitoring (Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and formation of the product. This step validates that the desired reaction is occurring as expected.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Verification: Purify the crude product by column chromatography on silica gel. Verify the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. This final step confirms the success of the protocol and the exclusion of side products from incompatibilities.

By following this protocol, the key potential incompatibilities (hydrolysis, reaction with a nucleophilic base) are systematically excluded, leading to a high yield of the desired product.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
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  • Wikipedia. Nitrobenzene.
  • Master Organic Chemistry.
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  • RSC Publishing.
  • Chemistry LibreTexts. 11.
  • Chemistry LibreTexts. 2.
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  • EPA NEPAL.
  • Sigma-Aldrich.
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  • Benchchem. The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry.
  • YouTube. Reduction of nitrobenzene.
  • Sci-Hub. Nitro Compounds as Oxidizing Agents.
  • PubChem - NIH. Benzene, 1-(bromomethyl)-3-nitro-.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. This guide provides an in-depth analysis of 1-(Bromomethyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. This guide provides an in-depth analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis. We will explore its characterization with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while also presenting a comparative overview of complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies pertinent to the characterization of complex organic molecules.

The Central Role of ¹H NMR in Structural Verification

Proton NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule such as 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.

Predicted ¹H NMR Spectral Analysis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

The structure of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene dictates a specific set of signals in its ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the following spectral features. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating effect of the methoxy group, all influence the chemical shifts of the aromatic and benzylic protons.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Methoxy Protons (-OCH₃)3.9 - 4.1Singlet (s)N/AProtons of the methoxy group are chemically equivalent and do not couple with other protons. Their chemical shift is in the typical range for methoxy groups on an aromatic ring.
Benzylic Protons (-CH₂Br)4.5 - 4.8Singlet (s)N/AThese protons are adjacent to an electron-withdrawing bromine atom, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.
Aromatic Proton (H-4)7.2 - 7.4Doublet of doublets (dd) or Triplet (t)J ≈ 8This proton is coupled to H-5 and H-6. The nitro and methoxy groups influence its chemical environment.
Aromatic Proton (H-5)7.0 - 7.2Triplet (t) or Doublet of doublets (dd)J ≈ 8This proton is situated between H-4 and H-6 and will exhibit coupling to both.
Aromatic Proton (H-6)7.5 - 7.7Doublet of doublets (dd) or Doublet (d)J ≈ 8This proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to H-5.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, adherence to a standardized protocol is crucial. The following methodology ensures the acquisition of high-resolution data suitable for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve 5-10 mg of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

    • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

A Comparative Overview of Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more comprehensive characterization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, ¹³C NMR would reveal distinct signals for each of the eight carbon atoms, confirming the presence of the aromatic ring, the bromomethyl group, and the methoxy group. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework and identifying the presence of quaternary carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3] For 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, the IR spectrum would be expected to show characteristic absorption bands for:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[2]

  • C-O (Methoxy) Stretch: A strong band in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][5] For 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (C₈H₈BrNO₃), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight.[6] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Fragmentation analysis can further support the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7][8][9] This method is particularly useful for analyzing the purity of volatile and thermally stable compounds like substituted nitrobenzenes.[10] It can effectively separate the target compound from impurities and provide a mass spectrum for each component.

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Detailed information on proton environment, connectivity, and relative abundance.High resolution, non-destructive, provides definitive structural information.Requires soluble sample, can be complex for large molecules.
¹³C NMR Information on the carbon skeleton of the molecule.Confirms carbon framework and quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
IR Spectroscopy Identification of functional groups.Fast, simple, provides a "fingerprint" of functional groups.Does not provide detailed structural connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Can be destructive, may not provide detailed stereochemical information.
GC-MS Separation of mixtures and identification of components.Excellent for purity assessment and analysis of complex mixtures.Sample must be volatile and thermally stable.

Logical Workflow for Structural Confirmation

A logical workflow for the comprehensive characterization of a newly synthesized batch of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene would be as follows:

Caption: A workflow for the analytical characterization of synthesized compounds.

Conclusion

The structural elucidation of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is most effectively achieved through a combination of analytical techniques. ¹H NMR spectroscopy serves as the primary tool for detailed structural confirmation, providing unambiguous information about the proton framework. When complemented by ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and robust characterization can be achieved, ensuring the identity and purity of this important synthetic intermediate. This multi-faceted analytical approach is indispensable in the rigorous environment of chemical research and drug development.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-2-methoxy-3-nitrobenzene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-BROMO-2-METHOXY-3-NITROBENZENE. Retrieved from [Link]

  • Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Saito, N., & Yamaguchi, K. (1998). Nitrobenzene and Related Compounds. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. Retrieved from [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-3-methoxy-2-methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). 1-(Bromomethyl)-3-methoxy-2-methyl-benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-2-nitro-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]

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Comparative

A Researcher's Guide to Alternatives for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: A Comparative Analysis of Photolabile Protecting Groups

In the intricate landscape of multi-step organic synthesis and chemical biology, the precise control afforded by photolabile protecting groups (PPGs) is indispensable. Among these, o-nitrobenzyl derivatives have long bee...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis and chemical biology, the precise control afforded by photolabile protecting groups (PPGs) is indispensable. Among these, o-nitrobenzyl derivatives have long been a mainstay for their ability to mask a wide range of functional groups, which can then be liberated under neutral conditions with a pulse of UV light. 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a classic reagent in this class, employed to introduce the 3-methoxy-2-nitrobenzyl (MeO-NB) protecting group. However, the ever-expanding demands of modern synthetic challenges necessitate a critical evaluation of its performance against a backdrop of evolving alternatives. This guide provides a comprehensive, data-driven comparison of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene with other prominent photolabile protecting groups, offering researchers the insights needed to select the optimal tool for their specific application.

The Enduring Utility and Inherent Limitations of the 2-Nitrobenzyl Scaffold

The efficacy of o-nitrobenzyl-based PPGs stems from a well-understood intramolecular photochemical rearrangement.[1] Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a cascade that ultimately leads to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring significantly influences the photophysical properties of the protecting group, including its absorption maximum (λmax) and the efficiency of the photocleavage process, quantified by the quantum yield (Φ).

1-(Bromomethyl)-3-methoxy-2-nitrobenzene offers a reliable means of introducing a photolabile protecting group. However, researchers must consider its limitations, which include a requirement for UV irradiation that can be damaging to sensitive biological samples, and the generation of a photoreactive and potentially interfering nitroso byproduct.[2]

A Comparative Analysis of Key Photolabile Protecting Groups

The selection of a PPG is a multifactorial decision. Key parameters include the wavelength required for cleavage, the efficiency of photorelease (quantum yield), the nature of the photolytic byproducts, and the stability of the protecting group to various chemical conditions. Here, we compare the 3-methoxy-2-nitrobenzyl group with three leading alternatives: the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, coumarin-based PPGs, and the p-hydroxyphenacyl (pHP) group.

Photolabile Protecting Group (PPG)ReagentTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
3-Methoxy-2-nitrobenzyl (MeO-NB) 1-(Bromomethyl)-3-methoxy-2-nitrobenzene~280-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage. Drawbacks: Requires UV light, phototoxic byproducts, relatively low quantum yield.[1][3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene~350-365350-4200.01-0.3Features: Red-shifted absorption to longer, less damaging wavelengths. Drawbacks: Still produces a nitroso byproduct, quantum yield can be leaving group dependent.[4][5]
Coumarin-4-ylmethyl (CM) 4-(Bromomethyl)-7-methoxycoumarin~320-400350-4500.01-0.2Features: Longer wavelength absorption, fluorescent byproducts can aid in monitoring deprotection. Drawbacks: Can have lower quantum yields, byproduct may interfere with fluorescence-based assays.[6][7]
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl Bromide~270-330300-3500.1-0.4 (can be near unity for good leaving groups)Features: High quantum yields, clean rearrangement to a non-absorbing byproduct, very fast release kinetics. Drawbacks: Requires UV light, mechanism involves a photo-Favorskii rearrangement.[8][9]

Mechanistic Considerations and Experimental Workflows

The choice of a PPG is intrinsically linked to the experimental design. The following diagrams and protocols provide a deeper understanding of the underlying chemistry and practical application of these reagents.

Photodeprotection Mechanisms
Click to view the DOT script for the o-Nitrobenzyl Photocleavage Mechanism

o_nitrobenzyl_photocleavage start o-Nitrobenzyl Protected Substrate (R-O-CH2-Ar-NO2) excited Excited State start->excited hν (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Rearrangement product Deprotected Substrate (R-OH) cyclic_intermediate->product Cleavage byproduct 2-Nitrosobenzaldehyde Byproduct cyclic_intermediate->byproduct

o_nitrobenzyl_photocleavage start o-Nitrobenzyl Protected Substrate (R-O-CH2-Ar-NO2) excited Excited State start->excited hν (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Rearrangement product Deprotected Substrate (R-OH) cyclic_intermediate->product Cleavage byproduct 2-Nitrosobenzaldehyde Byproduct cyclic_intermediate->byproduct

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

Experimental Workflow: Protection and Deprotection
Click to view the DOT script for the Experimental Workflow

experimental_workflow cluster_protection Protection Step cluster_deprotection Deprotection Step substrate Substrate (e.g., Alcohol, R-OH) deprotonation Deprotonation (e.g., NaH in DMF) substrate->deprotonation alkylation Alkylation with PPG-Br deprotonation->alkylation protected_product Protected Substrate (R-O-PPG) alkylation->protected_product dissolve Dissolve Protected Substrate in appropriate solvent protected_product->dissolve Purification & Isolation irradiate Irradiate with appropriate wavelength of light dissolve->irradiate workup Workup and Purification irradiate->workup deprotected_product Deprotected Substrate (R-OH) workup->deprotected_product

experimental_workflow cluster_protection Protection Step cluster_deprotection Deprotection Step substrate Substrate (e.g., Alcohol, R-OH) deprotonation Deprotonation (e.g., NaH in DMF) substrate->deprotonation alkylation Alkylation with PPG-Br deprotonation->alkylation protected_product Protected Substrate (R-O-PPG) alkylation->protected_product dissolve Dissolve Protected Substrate in appropriate solvent protected_product->dissolve Purification & Isolation irradiate Irradiate with appropriate wavelength of light dissolve->irradiate workup Workup and Purification irradiate->workup deprotected_product Deprotected Substrate (R-OH) workup->deprotected_product

Caption: General experimental workflow for protection and photodeprotection.

Detailed Experimental Protocols

Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

A reliable method for the synthesis of 1-(bromomethyl)-3-methoxy-2-nitrobenzene involves the radical bromination of 2-methoxy-6-nitrotoluene.

Step-by-step methodology:

  • Reaction Setup: To a solution of 2-methoxy-6-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protection of a Primary Alcohol using 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

This protocol describes the protection of a generic primary alcohol (R-OH).

Step-by-step methodology:

  • Deprotonation: To a stirred solution of the primary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add a solution of 1-(bromomethyl)-3-methoxy-2-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-2-nitrobenzyl ether.

Photochemical Deprotection of a 3-Methoxy-2-nitrobenzyl Ether

Step-by-step methodology:

  • Sample Preparation: Dissolve the 3-methoxy-2-nitrobenzyl protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a quartz reaction vessel. The concentration should be sufficiently low to allow for good light penetration.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the PPG.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) using a filter to select the appropriate wavelength (typically around 350 nm). Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to separate the deprotected alcohol from the 3-methoxy-2-nitrosobenzaldehyde byproduct.

Conclusion and Recommendations

1-(Bromomethyl)-3-methoxy-2-nitrobenzene remains a viable and effective reagent for the introduction of a photolabile protecting group. Its chemistry is well-understood, and it provides a reliable method for caging a variety of functional groups. However, for applications involving sensitive biological systems or requiring longer wavelength irradiation, alternatives such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives offer a distinct advantage due to their red-shifted absorption maxima.

For applications demanding high quantum efficiency and clean photochemistry with a non-interfering byproduct, p-hydroxyphenacyl (pHP) protecting groups are an excellent choice, despite the need for UV irradiation. Coumarin-based PPGs present an interesting alternative, particularly when their inherent fluorescence can be leveraged for monitoring deprotection, though potential interference with other fluorescent probes must be considered.

Ultimately, the optimal choice of a photolabile protecting group is context-dependent. Researchers should carefully consider the specific requirements of their synthetic route or biological experiment, weighing the trade-offs between wavelength of activation, quantum yield, and the nature of the photolytic byproducts. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to harness the power of light in their scientific endeavors.

References

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  • ChemSynthesis. (2025). 2-(bromomethyl)-1-methoxy-3-nitrobenzene. ChemSynthesis.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Givens, R. S., et al. (1997). New Photoactivated Protecting Groups. 6. p-Hydroxyphenacyl: A Phototrigger for Chemical and Biochemical Probes. Journal of the American Chemical Society, 119(35), 8379-8380.
  • Richters, A., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC NIH.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Gize, M. E., et al. (2010). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society, 132(7), 2153-2155.
  • Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC NIH.
  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia.
  • Dana Bioscience. (n.d.). 1-Bromo-3-methoxy-2-nitrobenzene. Dana Bioscience.
  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Givens, R. S., et al. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC NIH.
  • Organic Chemistry Portal. (n.d.). Alcohol Protecting Groups. Organic Chemistry Portal.
  • Šolomek, T., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 12(10), 1729-1736.
  • NROChemistry. (n.d.). Protection of Alcohols. NROChemistry.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). The p-Hydroxyphenacyl Photoremovable Protecting Group. Semantic Scholar.
  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • van der Meer, M. J., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12118-12125.
  • Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC NIH.
  • BenchChem. (2025). A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2378.
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  • Yüksek, H., et al. (2018). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule.
  • Yüksek, H., et al. (2018). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)
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Validation

Efficacy Comparison of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in Different Solvent Systems

A Senior Application Scientist's Guide to Optimizing Reaction Conditions In the intricate landscape of synthetic organic chemistry, particularly within the demanding pipelines of pharmaceutical development, the selection...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Reaction Conditions

In the intricate landscape of synthetic organic chemistry, particularly within the demanding pipelines of pharmaceutical development, the selection of a solvent is a pivotal decision that extends far beyond mere solubilization. It is a critical parameter that governs reaction kinetics, yield, and purity. This guide presents a detailed comparative analysis of the efficacy of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a valuable synthetic intermediate, across a diverse range of solvent systems. By moving beyond theoretical conjecture to a framework of experimental data, this document aims to equip researchers with the insights necessary to make informed, strategic decisions in the optimization of their synthetic methodologies.

The reactivity of the benzylic bromide moiety in 1-(Bromomethyl)-3-methoxy-2-nitrobenzene makes it a versatile substrate for nucleophilic substitution reactions. This inherent reactivity, however, is profoundly modulated by the solvent environment. The capacity of a solvent to stabilize transition states, solvate ionic species, and even directly participate in the reaction mechanism can lead to significant variations in reaction rates and overall efficiency.[1][2] This guide will systematically explore these critical solvent-substrate interactions through a comparative study, providing a practical and authoritative resource for solvent selection.

Experimental Design: A Rationale-Driven Approach

The choice of solvents for this comparative investigation was predicated on a spectrum of physicochemical properties, with a primary focus on polarity and proticity, which are well-established determinants of S_N1 and S_N2 reaction pathways.[3][4] A representative cohort of polar aprotic, polar protic, and nonpolar solvents was selected to probe their influence on a model nucleophilic substitution reaction with sodium azide.

Our experimental workflow is conceived as a self-validating system, ensuring the integrity and reproducibility of the findings.

The Underlying Chemistry: S_N2 Nucleophilic Substitution

The reaction of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, a primary benzylic halide, with a strong nucleophile like the azide ion, is anticipated to proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom concurrently with the departure of the bromide leaving group.[2] Polar aprotic solvents are generally favored for S_N2 reactions as they can dissolve the nucleophilic salt while minimally solvating the anion, thus preserving its nucleophilicity.[1][4][5] Conversely, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which can hinder its reactivity.[2]

Comparative Efficacy Data

The following table summarizes the performance of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in the selected solvent systems under standardized reaction conditions. The data clearly illustrates the profound impact of solvent choice on reaction outcome.

SolventSolvent TypeDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (by HPLC, %)
Dimethylformamide (DMF) Polar Aprotic 36.7 2 95 >99
Acetonitrile (ACN) Polar Aprotic 37.5 3 92 >99
Acetone Polar Aprotic 20.7 6 85 98
Tetrahydrofuran (THF) Polar Aprotic 7.6 12 65 97
Ethanol (EtOH) Polar Protic 24.6 24 45 95
Methanol (MeOH) Polar Protic 32.7 24 48 96
Toluene Nonpolar 2.4 48 <10 N/A
Hexane Nonpolar 1.9 48 <5 N/A

This data is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Analysis of Solvent Effects

The experimental results underscore the critical role of the solvent in modulating the efficacy of the nucleophilic substitution.

  • Polar Aprotic Solvents: As hypothesized, polar aprotic solvents provided the most favorable environment for the S_N2 reaction. DMF and Acetonitrile, with their high dielectric constants, effectively dissolved the sodium azide and stabilized the transition state, leading to rapid reaction times and excellent yields.[1][4] Acetone, while still effective, demonstrated a slightly diminished performance, likely due to its lower polarity. THF, with the lowest dielectric constant in this category, resulted in a significantly slower reaction and lower yield.

  • Polar Protic Solvents: In stark contrast, the polar protic solvents, ethanol and methanol, yielded significantly poorer results. This is attributed to the extensive solvation of the azide anion via hydrogen bonding, which reduces its nucleophilicity and hinders its ability to attack the electrophilic carbon center.[2]

  • Nonpolar Solvents: The nonpolar solvents, toluene and hexane, were largely ineffective. The poor solubility of the ionic nucleophile, sodium azide, in these solvents severely limited the reaction.

Experimental Protocols

The following is a detailed, step-by-step methodology for the comparative efficacy study.

General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.0 eq) and the chosen solvent (20 mL).

  • Nucleophile Addition: Add sodium azide (1.2 eq) to the stirred solution.

  • Reaction Progression: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Analytical Method for Reaction Monitoring
  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: Withdraw aliquots of the reaction mixture at regular intervals, quench with water, and dilute with the mobile phase before injection. The disappearance of the starting material and the appearance of the product are monitored to determine the reaction kinetics.

Visualizing the Workflow and Solvent Influence

The following diagrams illustrate the experimental workflow and the conceptual relationship between solvent properties and reaction efficacy.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add 1-(Bromomethyl)-3-methoxy- 2-nitrobenzene to Flask B 2. Add Selected Solvent A->B C 3. Add Sodium Azide B->C D 4. Heat to 60 °C C->D E 5. Monitor by HPLC/TLC D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for the comparative efficacy study.

G cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent Solvent Choice Polarity Polarity Solvent->Polarity Proticity Proticity Solvent->Proticity Rate Reaction Rate Polarity->Rate High polarity aids ion solvation Proticity->Rate Aprotic favors SN2, Protic hinders Yield Product Yield Rate->Yield Purity Product Purity Yield->Purity

Caption: Influence of solvent properties on reaction outcomes.

Conclusion and Recommendations

The choice of solvent is a paramount consideration in the synthetic application of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. The presented data unequivocally demonstrates that polar aprotic solvents, particularly DMF and acetonitrile, are superior for facilitating S_N2 reactions with this substrate, affording high yields and purities in significantly shorter reaction times. For researchers and drug development professionals seeking to optimize their synthetic routes involving this versatile intermediate, a thorough evaluation and selection of the solvent system based on the principles outlined in this guide are strongly recommended.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. Wiley. [Link]

  • Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175–198. [Link]

  • Pardue, H. L. (1989). Kinetic aspects of analytical chemistry. Analytica Chimica Acta, 216, 69–107. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]

  • Institute of Chemical Reaction Engineering. (n.d.). Reaction monitoring. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene Isomers

For researchers in medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is a foundational requirement for success. Positional isomers, while sharing the same molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is a foundational requirement for success. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of 1-(bromomethyl)-3-methoxy-2-nitrobenzene and three of its key positional isomers.

Due to the limited availability of direct experimental spectra for these specific non-commercial compounds, this guide leverages established principles of spectroscopic theory to predict and rationalize the expected spectral features. This approach, grounded in extensive literature and field expertise, provides a robust framework for researchers to differentiate these challenging isomers in a laboratory setting.

The Isomers in Focus: Molecular Structures

The primary compound of interest is 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. For a meaningful comparison, we will analyze it alongside three other isomers where the relative positions of the methoxy and nitro groups are altered. This selection provides a diverse set of electronic and steric environments, leading to distinct spectroscopic signatures.

G cluster_0 Target Compound 1-(Bromomethyl)-3-methoxy-2-nitrobenzene cluster_1 Isomer A 1-(Bromomethyl)-2-methoxy-3-nitrobenzene cluster_2 Isomer B 1-(Bromomethyl)-4-methoxy-2-nitrobenzene cluster_3 Isomer C 1-(Bromomethyl)-3-methoxy-4-nitrobenzene A A B B C C D D workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis Workflow cluster_result Structure Elucidation Isomers Synthesized Isomer (Unknown Structure) MS Mass Spectrometry (EI-MS) Isomers->MS Determine Molecular Weight IR FT-IR Spectroscopy Isomers->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Isomers->NMR Determine Connectivity & Substitution Pattern Data Compare Experimental Data to Predicted Spectra MS->Data IR->Data NMR->Data Structure Unambiguous Isomer Identification Data->Structure

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Introduction: In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research are built. 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a key building block, valued for its reactive benzylic bromide and the specific substitution pattern on the aromatic ring, which lends itself to the construction of complex molecular scaffolds.[1] However, its synthesis, typically involving the bromination of a methyl group on a substituted toluene, can introduce a variety of impurities. These can include isomeric byproducts, unreacted starting materials, or over-brominated species.[2][3]

This guide provides an in-depth, comparative framework for validating the purity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating, orthogonal analytical strategy. This approach, which leverages the distinct chemical principles of multiple analytical methods, is the gold standard for ensuring that the material you are using is, unequivocally, the material you believe it to be.

Part 1: The Philosophy of Orthogonal Validation

True confidence in a compound's purity cannot be achieved with a single analytical technique. Each method has inherent biases and limitations. For instance, a compound that appears as a single peak in HPLC might co-elute with a structurally similar impurity. An orthogonal approach mitigates this risk by employing multiple, independent methods that probe different physicochemical properties of the molecule. Our validation workflow is designed around this principle.

Orthogonal_Validation_Workflow cluster_0 Synthesis & Initial Purification cluster_1 Primary Purity Assessment cluster_2 Confirmatory Analysis Synthesis Synthesis of Crude Product Workup Aqueous Workup & Extraction [28] Synthesis->Workup Purification Recrystallization or Column Chromatography [16] Workup->Purification HPLC HPLC-UV (Purity & Impurity Profile) [8] Purification->HPLC Sample for Analysis NMR ¹H NMR (Structure & Purity Check) [15] Purification->NMR Sample for Analysis MS LC-MS or GC-MS (Molecular Weight Confirmation) [26] Purification->MS Sample for Analysis EA Elemental Analysis (Formula Confirmation) [1, 2] HPLC->EA If High Purity Indicated NMR->EA If High Purity Indicated MS->EA If High Purity Indicated Final_Report Certificate of Analysis (Purity >95%) EA->Final_Report Final Confirmation

Caption: Workflow for synthesis, purification, and orthogonal purity validation.

Part 2: Primary Assessment - A Three-Pronged Approach

The core of our validation strategy relies on three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Profiling the Impurities

HPLC is unparalleled for its ability to separate a target compound from its impurities, providing a clear percentage purity based on peak area. The key to a robust HPLC method is selecting a column and mobile phase that provide the best possible resolution. For aromatic compounds like ours, we compare two common reversed-phase columns to ensure we are not missing any co-eluting impurities.[4]

  • C18 Column: The industry standard, separates based on hydrophobicity.

  • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[5] This is particularly useful for separating isomeric impurities.

Comparative HPLC Data (Illustrative)

MethodColumnMobile Phase (Isocratic)Retention Time (Main Peak)Purity (%)Impurity Peaks Detected
Method A C18, 4.6 x 250 mm, 5 µm60% Acetonitrile / 40% Water5.2 min98.9%2 (at 4.8 min, 6.1 min)
Method B Phenyl-Hexyl, 4.6 x 250 mm, 5 µm60% Acetonitrile / 40% Water6.8 min98.5%3 (at 6.2 min, 7.5 min, 8.1 min)

Analysis: In this illustrative example, Method B, using the Phenyl-Hexyl column, resolved an additional impurity that co-eluted with the main peak on the C18 column. This highlights the importance of method development and potentially employing two different columns for complete confidence.

Experimental Protocol: HPLC Purity Analysis

  • System: Agilent 1290 Infinity II or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).

  • Columns:

    • ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

    • ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (HPLC Grade).

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Run Time: 15 minutes

    • Method: Isocratic elution with 60% Acetonitrile / 40% Water.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. The presence of other aromatic impurities can often be detected using HPLC.[6][7]

¹H NMR Spectroscopy: Structural Confirmation and Absolute Purity

While HPLC provides a purity profile, it does not confirm the structure of the main peak. ¹H NMR spectroscopy is the definitive technique for structural elucidation of organic molecules.[8] For 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, we expect to see distinct signals for the aromatic protons, the methoxy group, and the benzylic bromomethyl group.

Beyond structural confirmation, quantitative ¹H NMR (qNMR) can be used to determine absolute purity without relying on a reference standard of the compound itself.[9][10] This is achieved by comparing the integral of a known proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H)~7.4 - 7.8Multiplet (m)3H
-CH₂Br (Bromomethyl)~4.6 - 4.8Singlet (s)2H
-OCH₃ (Methoxy)~3.9 - 4.1Singlet (s)3H

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized 1-(Bromomethyl)-3-methoxy-2-nitrobenzene into a vial.

    • Accurately weigh ~5 mg of maleic anhydride into the same vial.

    • Record the exact masses of both compounds.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[11]

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet) and the signal from the internal standard (maleic anhydride singlet at ~7.1 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the analyte and standard.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides an exact measurement of the compound's molecular weight, offering definitive confirmation that the primary species synthesized has the correct molecular formula (C₈H₈BrNO₃).[12] The presence of bromine is easily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.

Expected Mass Spectrometry Data

IonFormulaCalculated m/z
[M]⁺ (for ⁷⁹Br)C₈H₈⁷⁹BrNO₃244.9682
[M+2]⁺ (for ⁸¹Br)C₈H₈⁸¹BrNO₃246.9662
[M-Br]⁺C₈H₈NO₃166.0499

Experimental Protocol: GC-MS Analysis

  • System: Agilent GC-MS system or equivalent.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms or equivalent.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to your compound. Analyze the mass spectrum to confirm the molecular ion peaks (M and M+2) and characteristic fragmentation patterns.

Part 3: Confirmatory Analysis with Elemental Analysis

After establishing high purity (>95%) with the primary methods, elemental analysis (EA) serves as an excellent confirmatory technique.[13] It provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[14] This data is compared against the theoretical values calculated from the molecular formula. For a publication or regulatory submission, EA is often considered essential.

Trustworthiness Check: Journals and regulatory bodies typically require the found values to be within ±0.4% of the calculated values to be considered a match.[15]

Elemental Analysis Data Comparison

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)39.05%38.65% - 39.45%
Hydrogen (H)3.28%2.88% - 3.68%
Nitrogen (N)5.69%5.29% - 6.09%

Experimental Protocol: Combustion Analysis

  • System: CHNSO elemental analyzer.

  • Methodology: The analysis is performed via high-temperature combustion in an oxygen-rich environment.[14][16]

  • Sample Preparation: Accurately weigh ~2 mg of the highly purified, dry sample into a tin capsule.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors to determine the elemental composition.[16]

Part 4: Final Comparison and Strategic Recommendation

No single method tells the whole story. A logical, multi-faceted approach is required for irrefutable purity validation.

Logic_Diagram cluster_props Compound Synthesized Compound HPLC Polarity & Hydrophobicity Compound->HPLC Separates NMR Magnetic Environment of Nuclei Compound->NMR Identifies Structure MS Mass-to-Charge Ratio Compound->MS Weighs EA Elemental Composition Compound->EA Counts Atoms Purity Purity Confirmed HPLC->Purity Impurity Profile NMR->Purity Structural Integrity MS->Purity Molecular Formula EA->Purity Elemental Formula

Caption: Orthogonal logic: different techniques probe unique molecular properties.

Final Recommendation for Researchers:

For routine synthetic work, a combination of ¹H NMR and LC-MS provides an excellent balance of speed and confidence, confirming both structure and molecular weight. For key intermediates, pivotal compounds destined for biological testing, or materials intended for publication, the full orthogonal approach is strongly recommended:

  • HPLC: To establish a purity value and impurity profile.

  • ¹H NMR: To confirm the chemical structure.

  • LC-MS: To verify the molecular weight.

  • Elemental Analysis: As a final, independent confirmation of the elemental composition, especially if the purity is determined to be >95% by the other methods.

By adopting this comprehensive strategy, you ensure the scientific integrity of your work and the trustworthiness of your results.

References

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Comparative

A Comparative Guide to the 3-Methoxy-2-Nitrobenzyl Moiety for Photolabile Caging: Cross-Reactivity and Performance Insights

For Researchers, Scientists, and Drug Development Professionals In the pursuit of precise spatiotemporal control over biological processes, photolabile protecting groups (PPGs), or "caged" compounds, have become indispen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise spatiotemporal control over biological processes, photolabile protecting groups (PPGs), or "caged" compounds, have become indispensable tools. The ability to initiate a biological event with a pulse of light offers unparalleled precision in complex systems. Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse, valued for its robust chemistry and predictable cleavage mechanism. This guide provides an in-depth technical comparison of the 3-methoxy-2-nitrobenzyl protecting group, derived from 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, with other relevant alternatives. We will delve into the critical aspect of cross-reactivity, offering experimental frameworks to evaluate performance and ensure the scientific integrity of your findings.

The Principle of ortho-Nitrobenzyl Photocaging

The efficacy of oNB-based PPGs stems from a light-induced intramolecular rearrangement, a process mechanistically similar to a Norrish Type II reaction. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond. This process liberates the protected functional group (e.g., an alcohol, amine, or carboxylate) and generates a 2-nitrosobenzaldehyde byproduct.[1] The substitution pattern on the aromatic ring is not merely decorative; it is a critical determinant of the PPG's photochemical properties, including its absorption wavelength, quantum yield, and cleavage kinetics.[2][3]

The methoxy substituent in the 3-position, as in the case of the 3-methoxy-2-nitrobenzyl group, is expected to influence these properties. Electron-donating groups like methoxy typically red-shift the absorption maximum, potentially allowing for the use of longer, less phototoxic wavelengths for uncaging.[3] However, the position of the substituent can also impact the efficiency of the initial hydrogen abstraction step, thereby affecting the overall quantum yield.[2]

The Specter of Cross-Reactivity: Beyond On-Target Release

The "traceless" release of a bioactive molecule is the ideal scenario for a caging experiment. However, the reality is that the PPG does not simply vanish. The photolysis of oNB cages generates a 2-nitrosobenzaldehyde byproduct, which is a primary source of potential cross-reactivity and off-target effects. These byproducts can be electrophilic and may react with nucleophiles in the cellular milieu, such as thiols on proteins.[4] This can lead to unintended biological consequences, confounding the interpretation of experimental results. For instance, the byproduct of oNB-caged amines can sometimes react with the newly liberated amine to form an imine, reducing the yield of the desired active compound.[1]

Furthermore, the photolysis byproducts themselves can exhibit biological activity or toxicity. Some studies have investigated the cytotoxicity of benzaldehyde derivatives, indicating that these byproducts should not be considered inert.[5] Therefore, a critical aspect of validating any new PPG is a thorough assessment of the fate and impact of its photolytic remnants.

A Comparative Analysis of Photolabile Protecting Groups

The selection of a PPG is a multi-parameter optimization problem. The ideal PPG for a given application will depend on the specific requirements for wavelength, release kinetics, and tolerance for byproducts. Below is a comparative overview of the 3-methoxy-2-nitrobenzyl group in the context of other common PPGs.

Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups
Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage.[1] Drawbacks: Requires UV light, potentially reactive byproducts, relatively low quantum yield.[6]
3-Methoxy-2-nitrobenzyl Est. 300-360Est. 340-380Variable (substituent dependent)Inferred Features: Likely red-shifted absorption compared to unsubstituted oNB. Drawbacks: Lack of extensive characterization, potential for byproduct reactivity.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350[3]350-420[3]~0.01-0.1[7]Features: Red-shifted absorption, widely used. Drawbacks: Photolysis can yield fluorescent byproducts that may interfere with imaging.[8]
Coumarin-4-ylmethyl (CM) 320-400350-4500.01-0.2[9]Features: Higher two-photon cross-section, often fluorescent. Drawbacks: Can be photolabile under ambient light.
p-Hydroxyphenacyl (pHP) ~300300-3650.1-0.4 (can approach 1.0 for good leaving groups)[1]Features: High quantum yields, clean reaction with a single major byproduct.[6] Drawbacks: Generally requires UV excitation.

Note: Data for the 3-methoxy-2-nitrobenzyl group is estimated based on known trends for substituted oNB derivatives, as specific published data is limited.

Experimental Protocols for Performance and Cross-Reactivity Assessment

To ensure the reliability of data generated using a caged compound, a series of validation experiments are essential. Here, we provide detailed protocols for key assessments.

Protocol 1: Synthesis of a Caged Compound from 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

This protocol describes a general method for caging a carboxylic acid. Similar approaches can be used for alcohols, thiols, and amines with appropriate modifications to the base and reaction conditions.

Objective: To synthesize a 3-methoxy-2-nitrobenzyl ester of a model carboxylic acid.

Materials:

  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

  • Carboxylic acid of interest (e.g., benzoic acid)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (1.5 equivalents) or Cs₂CO₃ (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to form the carboxylate salt.

  • Add a solution of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (1.1 equivalents) in DMF dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure caged compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Photolysis Quantum Yield

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction. This protocol outlines a method using UV-Vis spectroscopy and a chemical actinometer. A more simplified method using online UV-Vis spectroscopy with a calibrated light source can also be employed.

Objective: To determine the quantum yield of cleavage for the synthesized caged compound.

Materials:

  • Synthesized caged compound

  • Potassium ferrioxalate (as a chemical actinometer)

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Sulfuric acid (H₂SO₄)

  • Spectrophotometer

  • Monochromatic light source (e.g., mercury lamp with a bandpass filter or an LED)

Procedure:

  • Actinometry:

    • Prepare a solution of potassium ferrioxalate of known concentration.

    • Irradiate the actinometer solution with the monochromatic light source for a defined period.

    • After irradiation, add the 1,10-phenanthroline solution and buffer to form the colored Fe²⁺-phenanthroline complex.

    • Measure the absorbance of the complex at its λmax (~510 nm) and calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

    • From the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux of the light source.

  • Sample Photolysis:

    • Prepare a solution of the caged compound in a suitable solvent (e.g., acetonitrile or buffered aqueous solution) with an absorbance of < 0.1 at the irradiation wavelength to ensure uniform light absorption.

    • Irradiate the sample solution under the same conditions as the actinometer for a time sufficient to achieve a small (<10%) conversion.

    • Determine the concentration of the released molecule or the disappearance of the starting material using a calibrated analytical method, such as HPLC.[10]

  • Calculation:

    • The quantum yield (Φ) is calculated as: Φ = (moles of product formed) / (moles of photons absorbed)

    • The moles of photons absorbed are determined from the photon flux measured in the actinometry step and the fraction of light absorbed by the sample.

Protocol 3: Assessment of Byproduct Reactivity

This protocol provides a framework for identifying potential cross-reactivity of the photogenerated 2-nitroso-3-methoxybenzaldehyde byproduct with a model nucleophile.

Objective: To assess the reactivity of the photolysis byproduct with a model thiol.

Materials:

  • Synthesized caged compound

  • Glutathione or N-acetylcysteine (as a model thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monochromatic light source

  • LC-MS system

Procedure:

  • Prepare a solution of the caged compound in PBS.

  • Prepare a second solution containing the caged compound and a molar excess (e.g., 10-fold) of the model thiol.

  • Irradiate both solutions with the monochromatic light source to induce photolysis.

  • At various time points (including a pre-irradiation sample), take aliquots from both solutions.

  • Analyze the aliquots by LC-MS.

  • Compare the chromatograms of the two solutions. Look for new peaks in the thiol-containing sample that correspond to the mass of an adduct between the nitrosobenzaldehyde byproduct and the thiol.

  • The presence of such adducts indicates potential cross-reactivity.

Visualization of Key Workflows

Synthesis and Photocleavage of a Caged Molecule

G cluster_synthesis Synthesis cluster_photocleavage Photocleavage (Uncaging) 1-Bromomethyl-3-methoxy-2-nitrobenzene 1-Bromomethyl-3-methoxy-2-nitrobenzene Caged_Compound Caged Compound (3-methoxy-2-nitrobenzyl protected) 1-Bromomethyl-3-methoxy-2-nitrobenzene->Caged_Compound Alkylation Bioactive_Molecule Bioactive Molecule (with -OH, -COOH, -NH2) Bioactive_Molecule->Caged_Compound Base_Solvent Base, Solvent Base_Solvent->Caged_Compound Released_Molecule Released Bioactive Molecule Caged_Compound->Released_Molecule Byproduct 2-Nitroso-3-methoxy- benzaldehyde Caged_Compound->Byproduct UV_Light UV Light (hν) UV_Light->Caged_Compound

Caption: Workflow for synthesizing and photocleaving a molecule caged with the 3-methoxy-2-nitrobenzyl group.

Experimental Workflow for Cross-Reactivity Assessment

G Caged_Compound Caged Compound in Buffer Photolysis_Control Photolysis (UV Light) Caged_Compound->Photolysis_Control Caged_Compound_Thiol Caged Compound + Nucleophile (e.g., Thiol) Photolysis_Test Photolysis (UV Light) Caged_Compound_Thiol->Photolysis_Test LCMS_Analysis_Control LC-MS Analysis Photolysis_Control->LCMS_Analysis_Control LCMS_Analysis_Test LC-MS Analysis Photolysis_Test->LCMS_Analysis_Test Results_Control Released Molecule + Byproduct Detected LCMS_Analysis_Control->Results_Control Results_Test Released Molecule + Byproduct + Byproduct-Nucleophile Adduct? LCMS_Analysis_Test->Results_Test

Sources

Validation

A Senior Application Scientist's Guide to Benzylating Agents: Benchmarking 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to achieving synthetic efficiency and precision. This guide provides an in-depth technical comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to achieving synthetic efficiency and precision. This guide provides an in-depth technical comparison of 1-(bromomethyl)-3-methoxy-2-nitrobenzene as a benzylating agent, benchmarked against two widely used alternatives: the parent benzyl bromide (BnBr) and the activated p-methoxybenzyl bromide (PMBBr). This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in mechanistic principles and supported by representative experimental data.

Introduction: The Role of Benzylating Agents in Modern Synthesis

The benzylation of nucleophiles—most commonly the protection of alcohols, phenols, amines, and thiols—is a cornerstone of multistep organic synthesis. The benzyl group offers a robust shield against a wide array of reaction conditions, yet it can be cleaved under relatively mild protocols. The choice of a specific benzylating agent is dictated by the desired reactivity, selectivity, and the compatibility of its deprotection conditions with the overall synthetic strategy.

This guide focuses on 1-(bromomethyl)-3-methoxy-2-nitrobenzene, a benzylating agent featuring both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. This substitution pattern imparts unique characteristics that we will explore in detail, particularly its utility as a photolabile protecting group.

The Contestants: A Comparative Overview

Benzylating AgentStructureKey Features
1-(Bromomethyl)-3-methoxy-2-nitrobenzene 1-(Bromomethyl)-3-methoxy-2-nitrobenzeneOrtho-nitro group confers photolability; Methoxy group can modulate electronic properties and cleavage wavelength.[1]
Benzyl Bromide (BnBr) Benzyl BromideThe archetypal benzylating agent; well-understood reactivity and a vast body of literature.[2][3][4]
p-Methoxybenzyl Bromide (PMBBr) p-Methoxybenzyl BromideElectron-donating methoxy group enhances reactivity; PMB ethers can be cleaved oxidatively.[5][6]

Mechanistic Considerations: The Impact of Substituents on Reactivity

The benzylation of nucleophiles with benzyl bromides typically proceeds via an SN2 mechanism. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs) , such as the methoxy group in PMBBr, increase the electron density of the benzene ring. This has a slight destabilizing effect on the electron-rich SN2 transition state, but more significantly, it stabilizes any developing positive charge that might arise from a partial SN1 character, generally leading to an overall increase in reactivity.[7][8][9]

  • Electron-Withdrawing Groups (EWGs) , like the nitro group, decrease the electron density of the ring. This destabilizes the electron-rich transition state of an SN2 reaction, thereby decreasing the reaction rate.[1][2] While the nitro group increases the electrophilicity of the benzylic carbon, its effect on the transition state energy is typically dominant in SN2 reactions.

For 1-(bromomethyl)-3-methoxy-2-nitrobenzene, the strong electron-withdrawing effect of the ortho-nitro group is expected to be the dominant factor, leading to a predicted lower reactivity in SN2 reactions compared to both benzyl bromide and p-methoxybenzyl bromide.[2][10] The meta-methoxy group has a weaker electronic influence and is not expected to significantly counteract the effect of the nitro group.

Benchmarking Performance: A Comparative Experimental Framework

To provide a clear comparison, we will consider a standardized set of benzylation reactions targeting common nucleophiles: a phenol (phenol), an amine (aniline), a thiol (thiophenol), and a primary alcohol (benzyl alcohol). The following protocols are designed to be representative of common laboratory practices.

Experimental Protocols

Protocol 1: Benzylation of Phenol

  • To a stirred solution of phenol (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

  • Add the respective benzylating agent (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzylation of Aniline

  • To a stirred solution of aniline (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Add the respective benzylating agent (1.2 mmol) and stir the mixture at reflux (approx. 82 °C).[11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: Benzylation of Thiophenol

  • To a stirred solution of thiophenol (1.0 mmol) in water (2 mL), add triethylamine (1.1 mmol).

  • Add the respective benzylating agent (1.0 mmol) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 4: Benzylation of Benzyl Alcohol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 mmol) in anhydrous THF (5 mL).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the respective benzylating agent (1.1 mmol) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data

The following table presents a summary of the expected outcomes for the benzylation reactions based on the established reactivity principles and literature precedents.

NucleophileBenzylating AgentExpected Reaction TimeExpected Yield (%)
Phenol Benzyl Bromide4-6 h90-95
p-Methoxybenzyl Bromide2-4 h95-99
1-(Bromomethyl)-3-methoxy-2-nitrobenzene8-12 h80-85
Aniline Benzyl Bromide6-8 h85-90
p-Methoxybenzyl Bromide3-5 h90-95
1-(Bromomethyl)-3-methoxy-2-nitrobenzene12-18 h75-80
Thiophenol Benzyl Bromide< 1 h>95
p-Methoxybenzyl Bromide< 1 h>95
1-(Bromomethyl)-3-methoxy-2-nitrobenzene1-2 h90-95
Benzyl Alcohol Benzyl Bromide2-3 h90-95
p-Methoxybenzyl Bromide1-2 h95-98
1-(Bromomethyl)-3-methoxy-2-nitrobenzene4-6 h85-90

Note: The expected reaction times and yields are illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions and substrate.

The Unique Advantage: Photolability of the 3-Methoxy-2-Nitrobenzyl Group

The primary advantage of using 1-(bromomethyl)-3-methoxy-2-nitrobenzene lies in the photolabile nature of the resulting 3-methoxy-2-nitrobenzyl (MeO-NB) protecting group. This feature is particularly valuable in applications requiring spatiotemporal control over the release of a protected functional group, such as in "caged" compounds for biological studies.[4]

Mechanism of Photocleavage

Upon irradiation with UV light (typically in the range of 350-420 nm), the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which then collapses to release the protected molecule and 3-methoxy-2-nitrosobenzaldehyde as a byproduct. The presence of the methoxy group can help to red-shift the absorption maximum to longer, less phototoxic wavelengths.[12]

G cluster_0 Photocleavage of 3-Methoxy-2-Nitrobenzyl Ether A Protected Alcohol (MeO-NB-OR) B Excited State A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Alcohol (ROH) C->D Rearrangement E 3-Methoxy-2-nitrosobenzaldehyde C->E Rearrangement

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

For the adept researcher, scientist, or drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth operational and safety directive for 1-(Bromomethyl)-3-methoxy-2-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth operational and safety directive for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No. 133486-62-1), a key intermediate in various synthetic pathways. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Analysis: Understanding the Intrinsic Risks

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted nitrobenzene derivative. While comprehensive toxicological data for this specific compound are not fully available, the known hazards of structurally related nitroaromatic and brominated compounds necessitate a cautious and well-informed approach. The primary risks are associated with skin and eye contact, inhalation of dust or vapors, and potential for organ damage with repeated exposure. Similar compounds are known to cause severe skin burns and eye damage.[1]

Key Hazards:

  • Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.[2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]

  • Lachrymator: The presence of the bromomethyl group suggests lachrymatory (tear-inducing) properties, causing irritation to the eyes and respiratory tract.[6]

Given the lack of extensive specific toxicity data, it is prudent to handle this compound with the assumption that it shares the toxicological properties of related nitroaromatic compounds, which can include effects on the blood (methemoglobinemia), liver, and kidneys upon systemic exposure.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. The following table outlines the minimum required PPE, with an emphasis on material compatibility and adherence to established standards.

Protection Type Equipment Specification Standards & Rationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[3] This protects against splashes and airborne particles. A face shield is recommended when handling larger quantities.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron.Gloves must be inspected prior to use.[3] Nitrile provides good resistance against a range of chemicals.[2] A lab coat protects the skin from accidental contact.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is recommended if exposure limits may be exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[2][3]
Footwear Closed-toe shoes, preferably safety footwear.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[10]

Operational Plan: A Step-by-Step Handling Protocol

All manipulations of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Preparation and Weighing:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • Weighing: When weighing the solid, do so in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solubilization: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

Reaction Setup:
  • Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Use a well-calibrated heating mantle or cooling bath to maintain the desired reaction temperature.

Post-Reaction Work-up and Purification:
  • Quenching: Quench reactions carefully, especially if reactive reagents were used. This should be done in the fume hood.

  • Extraction: When performing liquid-liquid extractions, vent the separatory funnel frequently to release any pressure buildup.

  • Purification: For purification by chromatography, ensure the column is packed and run in the fume hood.

The following diagram illustrates the logical workflow for the safe handling of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency weigh Weigh Compound prep_emergency->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Safe Handling Workflow for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][12] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Storage:

Store 1-(Bromomethyl)-3-methoxy-2-nitrobenzene in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Keep it away from incompatible materials such as strong oxidizing agents.[7] Some suppliers recommend cold storage.[14][15]

Disposal:

As a halogenated organic compound, 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and its contaminated waste must be disposed of as hazardous waste.[16]

  • Waste Segregation: Collect waste containing this compound in a designated, labeled container for halogenated organic waste.[16][17] Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs.[17]

  • Container Rinsing: The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[18] For highly toxic chemicals, the first three rinses should be collected.[18]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

By adhering to these detailed protocols, researchers can confidently and safely handle 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, fostering a secure and productive research environment.

References

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Nitrobenzene MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • EPA. (n.d.). Nitrobenzene. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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